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Core Science & Biosynthesis

Foundational

The Enigmatic Allelochemical: A Technical Guide to Lepidimoide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated cress seeds, has been a subject of scientific intrig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated cress seeds, has been a subject of scientific intrigue and, more recently, significant debate. Initially lauded as a potent allelopathic agent with growth-promoting properties exceeding those of gibberellic acid, its biological role has been called into question by subsequent research. This technical guide provides a comprehensive overview of lepidimoide, from its chemical structure to the controversy surrounding its bioactivity. It is intended to serve as a resource for researchers in plant biology, natural product chemistry, and drug development, offering a detailed look at the available data, experimental methodologies, and the evolving understanding of this fascinating molecule.

Chemical Structure and Properties

Lepidimoide is a sodium salt of an unsaturated disaccharide. Its systematic name is sodium 2-O-(α-L-rhamnopyranosyl)-4-deoxy-β-L-threo-hex-4-enopyranosiduronate[1][2]. An alternative nomenclature describes it as 4-deoxy-β-L-threo-hex-4-enopyranuronosyl-(1→2)-6-deoxy-L-glucopyranose sodium salt.

Table 1: Chemical and Physical Properties of Lepidimoide

PropertyValueReference
Molecular Formula C₁₂H₁₇NaO₁₀
Molecular Weight 344.25 g/mol
IUPAC Name Sodium 2-O-(α-L-rhamnopyranosyl)-4-deoxy-β-L-threo-hex-4-enopyranosiduronate[1][2]
SMILES C--INVALID-LINK--O)O)O">C@HO[C@H]1--INVALID-LINK--O--INVALID-LINK--O1
Appearance Amorphous powder[1]

Biological Activity: An Evolving Narrative

The initial intrigue surrounding lepidimoide stemmed from its reported potent biological activities. However, this narrative has been challenged by more recent findings, creating a compelling scientific discourse.

The Initial Hypothesis: A Potent Allelochemical

Lepidimoide was first identified as a novel allelopathic substance with a dual effect on plant growth: it was shown to promote shoot elongation while inhibiting root growth.

Table 2: Reported Allelopathic Effects of Lepidimoide

BioassayPlant SpeciesEffectConcentrationReference
Hypocotyl ElongationAmaranthus caudatusPromotion> 3 µM
Root GrowthAmaranthus caudatusInhibition> 100 µM
Hypocotyl ElongationCockscomb (Celosia argentea)PromotionNot specified

Notably, the growth-promoting activity of lepidimoide in Amaranthus caudatus hypocotyls was reported to be 20 to 30 times greater than that of gibberellic acid, a well-known plant growth regulator. Further studies suggested that lepidimoide and its free carboxylic acid form, lepidimoic acid, could influence various physiological processes in plants, including chlorophyll (B73375) retention, abscission, and glycolytic metabolism.

G cluster_0 Initial Hypothesis of Lepidimoide's Allelopathic Activity Lepidimoide Lepidimoide ShootGrowth Shoot Growth (Promotion) Lepidimoide->ShootGrowth > 3 µM RootGrowth Root Growth (Inhibition) Lepidimoide->RootGrowth > 100 µM

Initial hypothesis of lepidimoide's dual allelopathic effects.
A Paradigm Shift: The Role of Potassium

In 2017, a study by Fry et al. challenged the established understanding of lepidimoide's bioactivity. Their research suggested that the potent hypocotyl elongation observed in the Amaranthus caudatus bioassay was not due to lepidimoide but rather to the presence of potassium ions (K⁺) in the cress seed exudate.

The study demonstrated that:

  • The active principle promoting hypocotyl elongation was a hydrophilic, heat-stable, and acid-stable cation.

  • Fractions from high-voltage electrophoresis with strong growth-promoting activity had a high positive charge-to-mass ratio, consistent with that of K⁺.

  • The concentration of K⁺ in the cress seed exudate was sufficient to elicit the observed hypocotyl elongation.

  • Authentic potassium salts mimicked the hypocotyl elongation effect, while purified lepidimoide did not show significant activity.

This has led to a re-evaluation of lepidimoide's role as a primary allelochemical in this context.

G cluster_1 Revised Hypothesis: Potassium as the Active Agent CressExudate Cress Seed Exudate Potassium Potassium (K⁺) CressExudate->Potassium Lepidimoide_inactive Lepidimoide (Inactive) CressExudate->Lepidimoide_inactive HypocotylElongation Hypocotyl Elongation Potassium->HypocotylElongation Primary Driver

Revised hypothesis highlighting potassium's role in hypocotyl elongation.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following protocols are synthesized from the materials and methods sections of key publications.

Isolation of Lepidimoide from Cress Seed Mucilage

This protocol is based on the original method described by Hasegawa et al. (1992).

Materials:

  • Cress (Lepidium sativum) seeds

  • Distilled water

  • Ethanol (B145695)

  • Activated charcoal

  • Cellulose (B213188) column

  • Sephadex G-10 column

  • High-performance liquid chromatography (HPLC) system with a reverse-phase column

Procedure:

  • Soak cress seeds in distilled water to allow for the exudation of mucilage.

  • Collect the mucilaginous solution and concentrate it under reduced pressure.

  • Add ethanol to the concentrated solution to precipitate the crude lepidimoide.

  • Dissolve the precipitate in water and treat with activated charcoal to decolorize the solution.

  • Apply the solution to a cellulose column and elute with a water-ethanol gradient to partially purify the active fraction.

  • Further purify the active fraction using a Sephadex G-10 column.

  • Perform final purification by HPLC on a reverse-phase column to obtain pure lepidimoide.

Amaranthus caudatus Hypocotyl Elongation Bioassay

This bioassay is a standard method for assessing the growth-promoting activity of substances.

Materials:

  • Amaranthus caudatus seeds

  • Petri dishes (5 cm diameter)

  • Filter paper

  • Test solutions of lepidimoide or other compounds in distilled water

  • Incubator with controlled temperature and darkness

Procedure:

  • Place a sheet of filter paper in each petri dish and moisten with 2 mL of the test solution.

  • Aseptically place 10 Amaranthus caudatus seeds on the filter paper in each dish.

  • Incubate the petri dishes at 25°C in complete darkness for 72 hours.

  • After the incubation period, measure the length of the hypocotyls of the germinated seedlings to the nearest 0.5 mm.

  • Calculate the average hypocotyl length for each treatment and compare it to a control group treated with distilled water.

Signaling Pathways: An Unexplored Frontier

While the direct allelopathic effects of lepidimoide are now debated, early research suggested a potential link to plant metabolic pathways. It was proposed that lepidimoic acid, the free carboxylic acid form of lepidimoide, could affect glycolytic metabolism in Amaranthus seedlings by increasing the levels of fructose (B13574) 2,6-bisphosphate, an important regulator of glycolysis. However, a detailed signaling cascade initiated by lepidimoide has not been elucidated. The re-evaluation of its primary biological activity suggests that future research into its signaling roles, if any, should be conducted with highly purified compound and in systems where the effects of confounding ions can be meticulously controlled.

Conclusion and Future Directions

Lepidimoide presents a classic example of the self-correcting nature of the scientific process. Initially identified as a potent plant growth regulator, its story has become more nuanced with the discovery of the significant role of potassium in the originally observed bioactivity. This does not necessarily render lepidimoide biologically inert, but it does necessitate a critical re-examination of its function.

Future research should focus on:

  • Re-evaluating the bioactivity of highly purified lepidimoide in a variety of bioassays, under conditions that control for the presence of potassium and other ions.

  • Investigating the potential synergistic or independent roles of lepidimoide in the complex chemical ecology of seed exudates.

  • Exploring other potential biological activities of lepidimoide beyond allelopathy, given its unique chemical structure.

  • Elucidating any genuine signaling pathways that may be modulated by lepidimoide or its derivatives, should a reproducible biological activity be confirmed.

For researchers in drug development, the story of lepidimoide serves as a cautionary tale about the importance of rigorous purification and the consideration of all components in a biological extract. The unique disaccharide structure of lepidimoide may still hold potential for synthetic modification and the development of novel bioactive compounds, but this will require a foundational understanding of its true biological effects.

References

Exploratory

The Discovery, Isolation, and Biological Significance of Lepidimoide from Cress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Lepidimoide (B1227039), a unique disaccharide isolated from the mucilage of germinated cress seeds (Lepidium sativum L.), has garnered scientific i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide (B1227039), a unique disaccharide isolated from the mucilage of germinated cress seeds (Lepidium sativum L.), has garnered scientific interest due to its potent allelopathic activities. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological functions of lepidimoide. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its quantitative effects on plant growth. Furthermore, this guide explores the potential signaling pathways through which lepidimoide may exert its effects, offering a valuable resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects. In 1992, a novel allelopathic substance, designated lepidimoide, was isolated from the mucilage of germinated cress seeds (Lepidium sativum L.)[1][2]. Lepidimoide is a disaccharide with a unique chemical structure, identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate[1][2].

Initial studies revealed that lepidimoide exhibits a dual regulatory effect on plant growth, promoting shoot elongation while inhibiting root development in various plant species[1]. This intriguing bioactivity suggests its potential as a natural plant growth regulator or as a lead compound for the development of novel herbicides or agricultural adjuvants. However, it is important to note that some research has questioned the primary role of lepidimoide in the allelopathic effects of cress seed exudate, suggesting that inorganic ions like potassium may also play a significant role.

This guide aims to provide a comprehensive technical overview of lepidimoide, focusing on its discovery, isolation, and biological characterization.

Discovery and Isolation of Lepidimoide

Lepidimoide was first isolated from the mucilage of germinated cress seeds. The general workflow for its extraction and purification is outlined below.

Experimental Workflow for Lepidimoide Isolation and Purification

Lepidimoide_Isolation_Workflow cluster_extraction Mucilage Extraction cluster_purification Lepidimoide Purification CressSeeds Cress Seeds (Lepidium sativum) Germination Germination in Water CressSeeds->Germination MucilageCollection Collection of Mucilage Germination->MucilageCollection EthanolPrecipitation Ethanol (B145695) Precipitation MucilageCollection->EthanolPrecipitation Centrifugation Centrifugation EthanolPrecipitation->Centrifugation Dialysis Dialysis Centrifugation->Dialysis IonExchange Anion-Exchange Chromatography Dialysis->IonExchange GelFiltration Gel Filtration Chromatography IonExchange->GelFiltration Lepidimoide Purified Lepidimoide GelFiltration->Lepidimoide

Caption: Workflow for the extraction of mucilage from cress seeds and the subsequent purification of lepidimoide.

Experimental Protocols

Materials:

  • Cress seeds (Lepidium sativum L.)

  • Ethanol

  • Deionized water

  • Dialysis tubing (MWCO 1,000)

  • DEAE-Sephadex A-25

  • Sephadex G-25

  • Centrifuge

  • Chromatography columns

Protocol for Mucilage Extraction:

  • Germination: Soak cress seeds in deionized water and allow them to germinate in the dark for 24-48 hours.

  • Mucilage Collection: The germinated seeds will be coated in a thick mucilage. Gently scrape the mucilage from the seeds. Alternatively, the seeds can be stirred in water to dissolve the mucilage, followed by filtration to remove the seeds.

Protocol for Lepidimoide Purification:

  • Ethanol Precipitation: Add ethanol to the collected mucilage solution to a final concentration of 80% (v/v) to precipitate the crude polysaccharides.

  • Centrifugation: Centrifuge the solution to pellet the precipitated material. Discard the supernatant.

  • Redissolution and Dialysis: Redissolve the pellet in a minimal amount of deionized water and dialyze extensively against deionized water using a dialysis membrane with a molecular weight cutoff of 1,000 Da to remove low molecular weight contaminants.

  • Anion-Exchange Chromatography: Apply the dialyzed solution to a DEAE-Sephadex A-25 column. Elute with a stepwise or linear gradient of sodium chloride to separate the acidic polysaccharides.

  • Gel Filtration Chromatography: Further purify the fractions containing lepidimoide using a Sephadex G-25 column to separate molecules based on size.

  • Lyophilization: Lyophilize the purified fractions to obtain lepidimoide as an amorphous powder.

Structural Elucidation

The chemical structure of lepidimoide was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provided information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Was used to determine the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: Indicated the presence of specific functional groups, such as hydroxyl and carboxyl groups.

Based on these analyses, the structure of lepidimoide was identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate .

Biological Activity of Lepidimoide

Lepidimoide exhibits a characteristic dual effect on plant growth, promoting shoot elongation and inhibiting root growth. The primary bioassay for lepidimoide activity is the etiolated Amaranthus caudatus hypocotyl and root growth test.

Quantitative Data on Biological Activity
Bioassay ParameterConcentration (μM)Observed Effect on Amaranthus caudatusReference
Hypocotyl Growth Promotion > 3Significant promotion of hypocotyl elongation.
Root Growth Inhibition > 100Significant inhibition of root elongation.
Comparison with Gibberellic Acid -Lepidimoide's growth-promoting activity in hypocotyls is reported to be 20 to 30 times greater than that of gibberellic acid.

Potential Signaling Pathways

The precise signaling pathway through which lepidimoide exerts its biological effects has not yet been fully elucidated. However, based on its structure as a disaccharide derived from the plant cell wall component rhamnogalacturonan-I, it is hypothesized to act as an oligosaccharin . Oligosaccharins are carbohydrate-based signaling molecules that can regulate various aspects of plant growth, development, and defense.

Hypothesized Signaling Pathway

Lepidimoide_Signaling_Pathway Lepidimoide Lepidimoide Receptor Cell Surface Receptor Lepidimoide->Receptor SignalTransduction Signal Transduction Cascade (e.g., Kinase Cascade, Ca2+ Signaling) Receptor->SignalTransduction HormoneCrosstalk Crosstalk with Phytohormone Pathways SignalTransduction->HormoneCrosstalk Auxin Auxin Signaling HormoneCrosstalk->Auxin Gibberellin Gibberellin Signaling HormoneCrosstalk->Gibberellin GeneExpression Altered Gene Expression Auxin->GeneExpression Gibberellin->GeneExpression ShootGrowth Shoot Growth Promotion GeneExpression->ShootGrowth RootInhibition Root Growth Inhibition GeneExpression->RootInhibition

Caption: A hypothesized signaling pathway for lepidimoide, involving a cell surface receptor, signal transduction, and crosstalk with phytohormone pathways.

The observed biological effects of lepidimoide—promotion of shoot elongation and inhibition of root growth—are classic responses regulated by the interplay of plant hormones, particularly auxins and gibberellins . It is plausible that the lepidimoide-initiated signaling cascade modulates the biosynthesis, transport, or sensitivity of these key hormonal pathways. For instance, an increase in gibberellin activity in the shoot and/or a disruption of auxin gradients in the root could lead to the observed phenotypes.

Conclusion and Future Perspectives

Lepidimoide represents a fascinating example of a plant-derived oligosaccharin with potent and specific biological activities. While its discovery and initial characterization have laid a solid foundation, further research is needed to fully understand its physiological role and mechanism of action. Key areas for future investigation include:

  • Detailed Structural-Activity Relationship Studies: To identify the key structural features of lepidimoide responsible for its biological activity.

  • Identification of the Lepidimoide Receptor: To elucidate the initial step in its signaling pathway.

  • Dissection of the Downstream Signaling Cascade: To map the specific molecular components that link lepidimoide perception to changes in gene expression and plant development.

  • Clarification of its Role in Allelopathy: To determine the relative contribution of lepidimoide versus other compounds, such as potassium ions, in the allelopathic effects of cress.

A deeper understanding of lepidimoide could pave the way for its application in agriculture as a novel plant growth regulator or provide a template for the design of new, environmentally friendly herbicides. Its unique mode of action may also offer new targets for drug development in other fields.

References

Foundational

Lepidimoide: A Technical Whitepaper on its Mechanism of Action in Plant Growth

For Researchers, Scientists, and Drug Development Professionals Abstract Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated cress seeds (Lepidium sativum), has been identified as a pote...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated cress seeds (Lepidium sativum), has been identified as a potent plant growth regulator.[1][2] It exhibits a distinct dual action: promoting shoot elongation while inhibiting root growth.[1][2] Furthermore, lepidimoide has been shown to enhance chlorophyll (B73375) accumulation in cotyledons.[3] This technical guide provides a comprehensive overview of the current understanding of lepidimoide's mechanism of action, consolidating available quantitative data, outlining key experimental protocols, and visualizing its proposed physiological effects. While the precise signaling cascade remains an active area of research, this paper synthesizes existing evidence to offer a framework for future investigation and potential applications in agriculture and drug development.

Core Physiological Effects

Lepidimoide's primary influence on plant physiology is characterized by three main phenomena:

  • Promotion of Shoot Elongation: Lepidimoide significantly promotes hypocotyl elongation in various plant species, with a potency reported to be 20 to 30 times greater than that of gibberellic acid in etiolated Amaranthus caudatus.[1] This effect suggests a potential interaction with hormonal pathways controlling cell elongation and division in aerial plant parts.

  • Inhibition of Root Growth: In contrast to its effect on shoots, lepidimoide inhibits root growth at higher concentrations.[1][2] This inhibitory action points towards a differential mode of action in various plant tissues, possibly interfering with the hormonal balance that governs root development.

  • Enhancement of Chlorophyll Accumulation: Lepidimoide has been observed to promote light-induced chlorophyll accumulation in the cotyledons of sunflower and cucumber seedlings.[3] This effect is linked to an increase in the biosynthesis of 5-aminolevulinic acid, a rate-limiting precursor in chlorophyll synthesis, and acts additively with cytokinins.[3]

A point of contention has been raised in the scientific community, with some research suggesting that the hypocotyl elongation effect attributed to cress seed exudates may be primarily due to the presence of potassium ions rather than lepidimoide. This highlights the need for further research to delineate the specific contributions of lepidimoide to this physiological response.

Quantitative Data on Bioactivity

The following table summarizes the key quantitative data reported for the biological activity of lepidimoide.

BioassayPlant SpeciesEffective ConcentrationObserved EffectReference
Hypocotyl Elongation (Promotion)Amaranthus caudatus> 3 µMPromotion of hypocotyl growth[1]
Root Growth (Inhibition)Amaranthus caudatus> 100 µMInhibition of root growth[1]
Chlorophyll AccumulationHelianthus annuusNot specified in available abstractsPromotion of light-induced chlorophyll accumulation[3]

Proposed Mechanism of Action and Signaling

While a definitive signaling pathway for lepidimoide has not been elucidated, its observed physiological effects allow for the formulation of several hypotheses regarding its mechanism of action.

  • Interaction with Gibberellin (GA) and Auxin Pathways: The potent promotion of hypocotyl elongation suggests a possible interaction with the gibberellin and auxin signaling pathways, which are central regulators of cell elongation. Lepidimoide might act by sensitizing the tissues to endogenous GAs or auxins, or it could influence their biosynthesis or transport.

  • Crosstalk with Cytokinin Signaling: The additive effect of lepidimoide and cytokinin on chlorophyll accumulation indicates a potential crosstalk between their signaling pathways.[3] This could involve shared downstream components or the regulation of common target genes involved in chloroplast development and chlorophyll biosynthesis.

  • Tissue-Specific Responses: The opposing effects of lepidimoide on shoot and root tissues suggest a complex, tissue-specific mechanism. This could be due to differences in receptor presence, signaling components, or the hormonal context in these different organs.

Visualizing the Hypothesized Signaling Interactions

The following diagrams illustrate the potential points of interaction for lepidimoide within the broader context of plant hormone signaling.

Lepidimoide_Shoot_Promotion Lepidimoide Lepidimoide GA_Pathway Gibberellin Signaling Pathway Lepidimoide->GA_Pathway ? Auxin_Pathway Auxin Signaling Pathway Lepidimoide->Auxin_Pathway ? Cell_Elongation Cell Elongation & Division GA_Pathway->Cell_Elongation Auxin_Pathway->Cell_Elongation Shoot_Growth Shoot Growth Promotion Cell_Elongation->Shoot_Growth

Caption: Hypothesized interaction of lepidimoide with gibberellin and auxin pathways in shoot growth promotion.

Lepidimoide_Root_Inhibition Lepidimoide Lepidimoide Hormonal_Balance Root Growth Hormonal Balance (e.g., Auxin, Cytokinin) Lepidimoide->Hormonal_Balance ? Root_Development Root Apical Meristem Activity Lepidimoide->Root_Development ? Hormonal_Balance->Root_Development Root_Growth_Inhibition Root Growth Inhibition Root_Development->Root_Growth_Inhibition

Caption: Proposed inhibitory effect of lepidimoide on root development.

Lepidimoide_Chlorophyll_Accumulation Lepidimoide Lepidimoide ALA_Biosynthesis 5-Aminolevulinic Acid (ALA) Biosynthesis Lepidimoide->ALA_Biosynthesis Cytokinin Cytokinin Cytokinin->ALA_Biosynthesis Chlorophyll_Synthesis Chlorophyll Synthesis ALA_Biosynthesis->Chlorophyll_Synthesis Chlorophyll_Accumulation Chlorophyll Accumulation Chlorophyll_Synthesis->Chlorophyll_Accumulation

Caption: Synergistic action of lepidimoide and cytokinin on chlorophyll accumulation.

Experimental Protocols

Hypocotyl Elongation Bioassay (adapted from studies on Amaranthus caudatus)
  • Seed Sterilization and Germination:

    • Surface sterilize Amaranthus caudatus seeds with 70% ethanol (B145695) for 1 minute, followed by 1% sodium hypochlorite (B82951) for 10 minutes.

    • Rinse seeds thoroughly with sterile distilled water (3-5 times).

    • Germinate seeds on moist filter paper in petri dishes in the dark at 25°C for 48 hours.

  • Preparation of Test Solutions:

    • Prepare a stock solution of lepidimoide in sterile distilled water.

    • Perform serial dilutions to obtain the desired test concentrations (e.g., 1, 3, 10, 30, 100 µM).

    • Include a negative control (sterile distilled water) and a positive control (e.g., 10 µM Gibberellic Acid).

  • Experimental Setup:

    • Transfer uniformly germinated seedlings into petri dishes containing filter paper moistened with the respective test solutions.

    • Incubate the petri dishes in the dark at 25°C for 72 hours.

  • Data Collection and Analysis:

    • After the incubation period, measure the length of the hypocotyls of at least 20 seedlings per treatment group.

    • Calculate the mean hypocotyl length and standard deviation for each group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Root Growth Inhibition Bioassay

This protocol follows the same initial steps as the hypocotyl elongation bioassay, with a focus on root measurement.

  • Seed Sterilization and Germination: (As described in 4.1.1)

  • Preparation of Test Solutions: (As described in 4.1.2, with concentrations up to and above 100 µM)

  • Experimental Setup: (As described in 4.1.3)

  • Data Collection and Analysis:

    • After the incubation period, measure the length of the primary root of at least 20 seedlings per treatment group.

    • Calculate the mean root length and standard deviation for each group.

    • Determine the percentage of root growth inhibition relative to the negative control.

    • Perform statistical analysis to identify significant inhibitory effects.

Chlorophyll Accumulation Assay (adapted from studies on Helianthus annuus)
  • Plant Material Preparation:

    • Germinate sunflower (Helianthus annuus) seeds in vermiculite (B1170534) in the dark for 5-7 days.

    • Excise the cotyledons and place them in petri dishes containing the test solutions.

  • Preparation of Test Solutions:

    • Prepare lepidimoide solutions at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Include a control group with buffer only and groups with cytokinin alone and in combination with lepidimoide.

  • Incubation:

    • Incubate the petri dishes under continuous light at 25°C for 24-48 hours.

  • Chlorophyll Extraction and Quantification:

    • Homogenize the cotyledons in 80% acetone.

    • Centrifuge the homogenate to pellet the cell debris.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the chlorophyll concentration using established equations.

    • Express the results as chlorophyll content per gram of fresh weight.

Experimental Workflow Visualization

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Prep Seed Sterilization & Germination Incubation Incubation under Controlled Conditions Seed_Prep->Incubation Solution_Prep Preparation of Test Solutions Solution_Prep->Incubation Measurement Measurement of Growth Parameters (Hypocotyl/Root Length) Incubation->Measurement Quantification Chlorophyll Extraction & Quantification Incubation->Quantification Stats Statistical Analysis Measurement->Stats Quantification->Stats

Caption: Generalized workflow for lepidimoide bioassays.

Future Directions and Conclusion

The study of lepidimoide presents an exciting frontier in plant biology. While its potent effects on plant growth are evident, a significant gap remains in our understanding of its molecular mechanism of action. Future research should prioritize the following areas:

  • Receptor Identification: Identifying the specific cellular receptor(s) for lepidimoide is crucial to unraveling its signaling pathway.

  • Transcriptomic and Proteomic Analyses: Global analyses of gene and protein expression in response to lepidimoide treatment will provide insights into the downstream targets of its signaling cascade.

  • Hormonal Crosstalk Studies: In-depth investigations into the interaction of lepidimoide with known plant hormone pathways are needed to place its action within the broader regulatory network of plant development.

  • Clarification of the Potassium Controversy: Further studies are required to definitively establish the role of lepidimoide versus potassium in the allelopathic effects of cress exudate.

References

Exploratory

The Dichotomous Influence of Lepidimoide on Seedling Development: A Technical Overview

For Immediate Release [City, State] – [Date] – Lepidimoide (B1227039), a naturally occurring unsaturated disaccharide, exhibits a significant and complex influence on the early stages of plant development. This technical...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date]Lepidimoide (B1227039), a naturally occurring unsaturated disaccharide, exhibits a significant and complex influence on the early stages of plant development. This technical guide provides an in-depth analysis of the biological activity of lepidimoide in seedlings, presenting key quantitative data, detailed experimental protocols, and an exploration of its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the agricultural and plant science sectors.

Executive Summary

Lepidimoide (sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate) is a compound isolated from the mucilage of germinated cress seeds (Lepidium sativum).[1] Research has demonstrated its dual role in regulating seedling growth, acting as a potent promoter of hypocotyl (shoot) elongation at low concentrations and an inhibitor of root growth at higher concentrations.[1] Furthermore, lepidimoide has been shown to enhance chlorophyll (B73375) accumulation in the cotyledons of seedlings, a process that appears to be linked to cytokinin signaling pathways. This guide synthesizes the current understanding of lepidimoide's bioactivity, offering a valuable resource for those investigating novel plant growth regulators.

Quantitative Effects of Lepidimoide on Seedling Growth

The biological activity of lepidimoide is markedly concentration-dependent. The primary model system for elucidating these effects has been the etiolated seedlings of Amaranthus caudatus.

Table 1: Effect of Lepidimoide on Hypocotyl Elongation in Amaranthus caudatus

Lepidimoide Concentration (µM)ObservationReference
> 3Promotion of hypocotyl elongation[1]

Table 2: Effect of Lepidimoide on Root Growth in Amaranthus caudatus

Lepidimoide Concentration (µM)ObservationReference
> 100Inhibition of root growth[1]

Note: A recent study has suggested that the hypocotyl elongation observed in response to cress-seed exudate may be primarily attributed to potassium ions rather than lepidimoide. However, studies using synthesized lepidimoide have also reported growth-promoting activity.

Influence on Photosynthetic Processes

Lepidimoide has been observed to promote light-induced chlorophyll accumulation in the cotyledons of sunflower (Helianthus annuus) and cucumber (Cucumis sativus) seedlings.[2] This effect is additive when applied in conjunction with cytokinins, suggesting a potential synergistic or parallel pathway in the regulation of chlorophyll biosynthesis.

Table 3: Effect of Lepidimoide on Chlorophyll and 5-Aminolevulinic Acid (ALA) Accumulation

TreatmentEffectKey FindingReference
LepidimoidePromotes light-induced chlorophyll accumulationActs as a plant growth regulator, not just a carbon source
Lepidimoide + CytokininAdditive stimulation of chlorophyll and ALA accumulationSuggests interaction with cytokinin signaling pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key bioassays used to characterize the activity of lepidimoide.

Amaranthus caudatus Hypocotyl Elongation Assay

This bioassay is used to determine the growth-promoting effects of lepidimoide on shoot elongation.

Materials:

  • Amaranthus caudatus seeds

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Lepidimoide solutions of varying concentrations

  • Distilled water (control)

  • Growth chamber with controlled temperature and darkness

Procedure:

  • Place two layers of filter paper in each Petri dish and moisten with 3 ml of the respective test solution (lepidimoide or distilled water).

  • Place 10-15 Amaranthus caudatus seeds on the filter paper in each dish.

  • Incubate the Petri dishes in complete darkness at 25°C for 72 hours.

  • After the incubation period, measure the length of the hypocotyls of the seedlings to the nearest millimeter.

  • Calculate the average hypocotyl length for each treatment and compare it to the control.

Amaranthus caudatus Root Inhibition Assay

This bioassay is employed to assess the inhibitory effects of lepidimoide on root development.

Materials:

  • Amaranthus caudatus seeds

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Lepidimoide solutions of varying concentrations

  • Distilled water (control)

  • Growth chamber with controlled temperature and darkness

Procedure:

  • Follow steps 1-3 of the Hypocotyl Elongation Assay protocol.

  • After the incubation period, carefully remove the seedlings and measure the length of the primary root of each seedling.

  • Calculate the average root length for each treatment and express it as a percentage of the control.

Signaling Pathways and Mechanisms of Action

The precise signaling cascade initiated by lepidimoide is an active area of research. However, its interaction with cytokinin in chlorophyll synthesis provides significant clues.

Interaction with Cytokinin Signaling in Chlorophyll Synthesis

Lepidimoide's promotion of chlorophyll accumulation is linked to an increase in 5-aminolevulinic acid (ALA), a rate-limiting precursor in chlorophyll biosynthesis. The additive effect with cytokinin suggests that lepidimoide may act on a parallel pathway or at a different point in the same pathway that converges with cytokinin signaling to regulate ALA synthesis and subsequent chlorophyll production.

Lepidimoide_Cytokinin_Pathway Lepidimoide Lepidimoide Unknown_Receptor Putative Receptor Lepidimoide->Unknown_Receptor Cytokinin Cytokinin CK_Receptor Cytokinin Receptor (AHK2/3) Cytokinin->CK_Receptor Signal_Transduction_L Signal Transduction Unknown_Receptor->Signal_Transduction_L Signal_Transduction_CK Two-Component Signaling (ARR1/10/12) CK_Receptor->Signal_Transduction_CK ALA_Synthesis 5-Aminolevulinic Acid (ALA) Synthesis Signal_Transduction_L->ALA_Synthesis Signal_Transduction_CK->ALA_Synthesis Chlorophyll_Accumulation Chlorophyll Accumulation ALA_Synthesis->Chlorophyll_Accumulation

Lepidimoide and Cytokinin Co-regulation of Chlorophyll Synthesis.
Proposed Mechanism for Differential Growth Regulation

The dual effect of lepidimoide on shoot promotion and root inhibition suggests a complex interplay with endogenous plant hormone signaling, potentially involving auxin transport or sensitivity. At lower concentrations, lepidimoide may enhance auxin signaling or transport in the hypocotyl, leading to cell elongation. Conversely, at higher concentrations, it may disrupt auxin gradients in the root, leading to an inhibitory effect. Further research is required to elucidate the precise molecular targets of lepidimoide.

Lepidimoide_Growth_Regulation Lepidimoide Lepidimoide Low_Conc Low Concentration (>3 µM) Lepidimoide->Low_Conc High_Conc High Concentration (>100 µM) Lepidimoide->High_Conc Hypocotyl Hypocotyl Low_Conc->Hypocotyl Root Root High_Conc->Root Auxin_Signaling_Promo Enhanced Auxin Signaling/Transport Hypocotyl->Auxin_Signaling_Promo Auxin_Signaling_Inhib Disrupted Auxin Signaling/Transport Root->Auxin_Signaling_Inhib Cell_Elongation Cell Elongation Auxin_Signaling_Promo->Cell_Elongation Growth_Inhibition Growth Inhibition Auxin_Signaling_Inhib->Growth_Inhibition

Hypothetical Model of Lepidimoide's Differential Growth Effects.

Future Directions

The study of lepidimoide presents several exciting avenues for future research. Elucidating its primary molecular target(s) and the downstream signaling components is a key priority. A comprehensive dose-response analysis on a wider range of plant species will be crucial to determine its broader applicability as a plant growth regulator. Furthermore, investigating the potential synergistic or antagonistic interactions of lepidimoide with other phytohormones will provide a more complete picture of its role in the complex regulatory network of plant development. The synthesis of lepidimoide analogs could also lead to the development of more potent and selective growth regulators for agricultural applications.

Conclusion

Lepidimoide is a fascinating bioactive molecule with a pronounced, concentration-dependent impact on seedling growth and development. Its ability to promote shoot elongation and enhance chlorophyll accumulation at low concentrations, while inhibiting root growth at higher concentrations, highlights its potential as a tool for both fundamental plant science research and the development of novel agricultural products. The detailed protocols and current understanding of its mechanism of action presented in this guide serve as a foundation for future investigations into this promising plant growth regulator.

References

Foundational

Lepidimoide: A Technical Guide to its Natural Sources, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Lepidimoide (B1227039), a unique unsaturated disaccharide, has garnered scientific interest for its pronounced effects on plant growth. Initial...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidimoide (B1227039), a unique unsaturated disaccharide, has garnered scientific interest for its pronounced effects on plant growth. Initially identified as a potent allelopathic substance, it has been shown to promote shoot elongation while inhibiting root growth. This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of lepidimoide. It also delves into the current understanding of its biological activity, including the recent scientific debate surrounding its primary role as an allelochemical. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, plant biology, and drug development.

Natural Sources and Abundance

Lepidimoide was first isolated from the mucilage of germinated cress seeds (Lepidium sativum L.)[1][2][3][4][5]. This remains its most well-documented natural source. While the precise concentration of lepidimoide within the mucilage has not been definitively quantified in published literature, the yield of the mucilage itself from cress seeds has been reported to be in the range of 3% to 12% by weight.

A significant development in the availability of lepidimoide for research purposes was the establishment of a convenient synthesis method using mucilage from okra (Abelmoschus esculentus L.). This suggests that okra mucilage contains the necessary precursors or a structurally similar compound that can be converted to lepidimoide. The synthesis also yielded an isomer, epi-lepidimoide, which exhibited similar biological activity.

The table below summarizes the known natural sources of lepidimoide and the reported yield of its containing matrix.

Natural SourcePlant SpeciesPart of PlantMatrixMatrix Yield (% w/w)Lepidimoide Concentration in Matrix
CressLepidium sativum L.SeedsMucilage3 - 12%Not Quantified
OkraAbelmoschus esculentus L.FruitMucilageNot specified for lepidimoide synthesisNot applicable (used for synthesis)

Biological Activity and a Shift in Understanding

However, more recent research has challenged this initial hypothesis. A 2017 study published in the Annals of Botany proposed that the principal 'allelochemical' in cress seed exudate responsible for promoting hypocotyl elongation is, in fact, the inorganic cation, potassium (K+). The study found that while lepidimoide is present in the exudate, its contribution to hypocotyl elongation is minor compared to the effect of potassium ions. This finding necessitates a re-evaluation of the ecological significance of lepidimoide as a dominant allelochemical.

Despite this, the inherent biological activity of purified lepidimoide on plant growth remains an area of interest for understanding the roles of complex oligosaccharides in plant development and for potential applications in agriculture and biotechnology.

Experimental Protocols

Extraction of Mucilage from Lepidium sativum Seeds

The following protocol is a generalized method for the extraction of mucilage from cress seeds, based on published literature.

  • Soaking: Soak 100 g of Lepidium sativum seeds in 800 mL of distilled water for 12 hours.

  • Blending: Blend the soaked seeds for 15 minutes at approximately 2000 rpm using a hand blender.

  • Filtration: Filter the blended mixture through a muslin cloth to separate the viscous mucilage solution from the seed debris.

  • Re-extraction: Add an additional 200 mL of distilled water to the seed debris, blend again, and filter to maximize the yield.

  • Precipitation: Combine the filtrates and add an equal volume of acetone (B3395972) to precipitate the mucilage.

  • Collection and Drying: The precipitated mucilage will form a white, coagulated mass. Collect this mass by filtration through a muslin cloth and dry it in an oven at a temperature not exceeding 60°C until a constant weight is achieved. The resulting dried mucilage can be stored for further purification of lepidimoide.

Isolation and Purification of Lepidimoide from Cress Seed Mucilage

The following is a summary of the original protocol described by Hasegawa et al. (1992) for the isolation of lepidimoide. This process requires standard laboratory equipment for chromatography.

  • Aqueous Extraction: The crude mucilage is extracted with water.

  • Centrifugation: The aqueous extract is centrifuged to remove insoluble material.

  • Ethanol (B145695) Precipitation: The supernatant is treated with ethanol to precipitate polysaccharides, which are then removed by centrifugation.

  • Anion-Exchange Chromatography: The resulting supernatant is subjected to anion-exchange chromatography. The column is washed with water, and the active fraction containing lepidimoide is eluted with a salt gradient (e.g., sodium chloride).

  • Gel Filtration Chromatography: The active fraction from the ion-exchange chromatography is further purified by gel filtration chromatography (e.g., using Sephadex G-25) to remove salts and other small molecules.

  • High-Performance Liquid Chromatography (HPLC): The final purification of lepidimoide is achieved by preparative HPLC on a reverse-phase column.

  • Lyophilization: The purified lepidimoide fraction is lyophilized to obtain a white, amorphous powder.

Signaling Pathways: An Uncharted Territory

A critical gap in the current scientific knowledge is the precise molecular mechanism and signaling pathway through which lepidimoide exerts its biological effects. While its influence on plant morphology is well-documented, the intracellular signaling cascade that it triggers remains to be elucidated. It is hypothesized that, as an oligosaccharide, lepidimoide may act as a signaling molecule that is perceived by cell surface receptors, initiating a downstream cascade that could potentially interact with known plant hormone pathways, such as those of auxins, gibberellins, or jasmonates. However, no direct evidence for such interactions has been published to date.

The diagrams below illustrate a hypothetical workflow for the isolation of lepidimoide and a conceptual model of its proposed (though now debated) role in allelopathy.

experimental_workflow cluster_extraction Mucilage Extraction cluster_purification Lepidimoide Purification cress_seeds Cress Seeds (Lepidium sativum) soaking Soaking in Water cress_seeds->soaking blending Blending soaking->blending filtration1 Filtration blending->filtration1 precipitation Acetone Precipitation filtration1->precipitation drying Drying precipitation->drying crude_mucilage Crude Mucilage drying->crude_mucilage aqueous_extraction Aqueous Extraction crude_mucilage->aqueous_extraction anion_exchange Anion-Exchange Chromatography aqueous_extraction->anion_exchange gel_filtration Gel Filtration anion_exchange->gel_filtration hplc Preparative HPLC gel_filtration->hplc lepidimoide Purified Lepidimoide hplc->lepidimoide

Figure 1: Experimental workflow for the extraction and purification of lepidimoide.

allelopathy_model cluster_cress Cress Seed (Donor) cluster_receiver Neighboring Plant (Receiver) cress Lepidium sativum Seed lepidimoide Lepidimoide cress->lepidimoide Exudation potassium Potassium (K+) cress->potassium Exudation shoot Shoot Growth lepidimoide->shoot Promotes (minor effect) root Root Growth lepidimoide->root Inhibits potassium->shoot Strongly Promotes (primary effect)

Figure 2: Conceptual model of the allelopathic effects of cress seed exudate.

Future Directions

The discovery of lepidimoide and the subsequent investigations into its biological activity highlight the complexity of plant-plant interactions and the potential for discovering novel bioactive molecules from natural sources. Key areas for future research include:

  • Quantitative Analysis: Development of sensitive and robust analytical methods to accurately quantify the concentration of lepidimoide in cress mucilage and other potential natural sources.

  • Mechanistic Studies: Elucidation of the molecular mechanism of action of lepidimoide, including the identification of its cellular receptors and downstream signaling components. This will be crucial to understanding its role in plant physiology.

  • Synergistic Effects: Investigation of the potential synergistic or antagonistic effects of lepidimoide with other compounds present in seed exudates, including potassium ions and other organic molecules.

  • Broader Biological Screening: Evaluation of the biological activity of lepidimoide in a wider range of plant species and in different biological assays to explore its potential applications in agriculture, for example, as a plant growth regulator.

Conclusion

Lepidimoide remains a fascinating natural product with demonstrated effects on plant growth. While its role as a primary allelochemical has been questioned, its inherent biological activity warrants further investigation. This technical guide provides a summary of the current knowledge on lepidimoide, from its natural sources and isolation to the evolving understanding of its biological function. It is hoped that this information will serve as a valuable foundation for future research aimed at unlocking the full potential of this unique oligosaccharide.

References

Exploratory

Lepidimoide: A Technical Guide for Plant Science Professionals

An In-depth Examination of a Disputed Plant Growth Regulator For Researchers, Scientists, and Drug Development Professionals Abstract Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Disputed Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated cress seeds (Lepidium sativum), has been reported as a potent plant growth regulator with a dual mode of action: promoting shoot elongation while inhibiting root growth. This technical guide provides a comprehensive overview of the current state of knowledge on lepidimoide, including its discovery, synthesis, and reported biological activities. It presents available quantitative data on its effects on plant growth, details experimental protocols for its bioassay, and explores its structure-activity relationships. Crucially, this guide also addresses the significant scientific controversy surrounding the primary active component responsible for the observed allelopathic effects of cress exudates, with substantial evidence pointing towards the role of inorganic ions, particularly potassium. The guide concludes by highlighting the current gap in understanding the molecular mechanisms and signaling pathways of lepidimoide, offering a perspective on future research directions.

Introduction

Allelopathy, the chemical interaction between plants, is a significant factor in plant ecology and agriculture. Allelochemicals, secondary metabolites released by plants, can influence the growth and development of neighboring plants. In 1990, a novel unsaturated disaccharide, designated lepidimoide, was isolated from the mucilage of germinated cress seeds and identified as a potent allelopathic substance[1]. Early research suggested that lepidimoide was responsible for the observed promotion of hypocotyl elongation and inhibition of root growth in various plant species[1]. This discovery sparked interest in lepidimoide as a potential natural plant growth regulator.

This guide aims to provide a detailed technical resource for researchers by consolidating the available scientific information on lepidimoide. It will cover its chemical properties, biological effects, and the methodologies used to study it, while also presenting a critical analysis of the conflicting evidence regarding its primary role in allelopathy.

Chemical Properties and Synthesis

Lepidimoide is chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate[1].

Synthesis: While initially isolated from cress seeds, a more convenient method for synthesizing lepidimoide in larger quantities has been developed using mucilage from okra (Hibiscus esculentus L.) fruits. This process also yields an isomer, epi-lepidimoide, which has been shown to exhibit similar biological activity in cockscomb hypocotyl elongation tests[2].

Biological Activity and Quantitative Data

Lepidimoide has been reported to exhibit a distinct dual effect on plant growth, promoting shoot elongation and inhibiting root development.

Quantitative Effects on Amaranthus caudatus

The primary bioassay used to characterize lepidimoide's activity is the Amaranthus caudatus (love-lies-bleeding) hypocotyl elongation test. The following table summarizes the reported concentration-dependent effects of lepidimoide on this species.

Biological EffectPlant SpeciesEffective ConcentrationComparative ActivityReference
Hypocotyl Growth PromotionAmaranthus caudatus> 3 µM20-30 times more active than gibberellic acid[1]
Root Growth InhibitionAmaranthus caudatus> 100 µM-[1]
Effects on Chlorophyll (B73375) Accumulation

Lepidimoide has also been shown to promote light-induced chlorophyll accumulation in the cotyledons of sunflower (Helianthus annuus) and cucumber (Cucumis sativus) seedlings. This effect is linked to an increase in the content of 5-aminolevulinic acid, a key precursor in chlorophyll biosynthesis. Furthermore, lepidimoide acts additively with cytokinin to stimulate chlorophyll and 5-aminolevulinic acid accumulation[3].

The Controversy: Lepidimoide vs. Potassium

The study demonstrated that the hypocotyl elongation-promoting activity in low-molecular-weight cress-seed exudate co-eluted with K⁺ during chromatography and that authentic KCl solutions mimicked the effect of the exudate. This finding raises critical questions about the true ecological significance and potency of lepidimoide as a plant growth regulator in its natural context. It is possible that the effects initially attributed to lepidimoide were, in whole or in part, due to the presence of potassium in the cress seed exudates.

Structure-Activity Relationship

Studies on lepidimoide analogs have provided some insight into the structural requirements for its biological activity. The following table summarizes the qualitative effects of structural modifications on the hypocotyl elongation-promoting activity in Amaranthus caudatus.

Lepidimoide AnalogModificationReported ActivityReference
Acetylated lepidimoideAcetylationConsiderably higher activity than lepidimoide[5]
Methylated lepidimoideMethylationNo activity[5]
Hydroxylated lepidimoideRemoval of C4-C5 double bondLower activity[5]
Lepidimoic acidFree carboxylic acid formAs active as lepidimoide[3]
epi-lepidimoideIsomerSame high activity as lepidimoide[2]

These findings suggest that the uronic acid moiety with its α,β-unsaturated carboxylate group and the double bond at the C-4,5 position are crucial for its activity[5].

Experimental Protocols

Amaranthus caudatus Hypocotyl Elongation Bioassay (General Protocol)

This bioassay is a standard method for assessing the activity of potential shoot growth-promoting substances. While specific details from the original lepidimoide studies are not fully available in the public domain, a general protocol can be outlined as follows:

  • Seed Sterilization and Germination: Amaranthus caudatus seeds are surface-sterilized to prevent microbial contamination. They are then typically germinated on a suitable medium, such as agar (B569324) or filter paper moistened with distilled water, in the dark.

  • Incubation: Seedlings are grown in the dark for a specified period (e.g., 72 hours) at a constant temperature.

  • Treatment Application: The test compounds (e.g., lepidimoide, its analogs, or plant extracts) are dissolved in the germination medium at various concentrations. Control seedlings are grown in a medium without the test compounds.

  • Measurement: After the incubation period, the length of the hypocotyls of the seedlings is measured.

  • Data Analysis: The mean hypocotyl length of treated seedlings is compared to that of the control seedlings to determine the effect of the test compound. Statistical analysis is performed to assess the significance of the observed differences.

Signaling Pathway: An Unresolved Question

A significant gap in the current understanding of lepidimoide is its molecular mechanism of action. To date, the specific signaling pathway through which lepidimoide exerts its effects on plant cells has not been elucidated. Research on disaccharides and uronic acid-containing oligosaccharides as signaling molecules in plants is an active area, but a direct link between lepidimoide and any known pathway has yet to be established.

Given the controversy surrounding its primary role in hypocotyl elongation, it is possible that its effects, if independent of potassium, may involve novel signaling cascades or interactions with known phytohormone pathways that have not yet been explored. The lack of information on its signaling pathway is a major hurdle in fully understanding its potential as a plant growth regulator and a key area for future research.

Visualizations

Experimental Workflow: Isolation and Bioassay of Lepidimoide

experimental_workflow cluster_isolation Isolation of Lepidimoide cluster_bioassay Amaranthus caudatus Hypocotyl Elongation Bioassay cress_seeds Germinated Cress Seeds (Lepidium sativum) mucilage_extraction Mucilage Extraction cress_seeds->mucilage_extraction purification Purification Steps (e.g., Chromatography) mucilage_extraction->purification lepidimoide Isolated Lepidimoide purification->lepidimoide treatment Treatment with Lepidimoide Solutions lepidimoide->treatment amaranthus_seeds Amaranthus caudatus Seeds germination Germination in Dark amaranthus_seeds->germination germination->treatment incubation Incubation (e.g., 72h in dark) treatment->incubation measurement Hypocotyl Length Measurement incubation->measurement analysis Data Analysis and Comparison to Control measurement->analysis

Caption: Workflow for the isolation of lepidimoide and its subsequent bioassay.

Logical Relationship: Structure-Activity of Lepidimoide Analogs

structure_activity cluster_analogs Structural Modifications and Activity lepidimoide Lepidimoide Promotes Hypocotyl Elongation Inhibits Root Growth acetylated Acetylated Lepidimoide Increased Activity lepidimoide->acetylated Acetylation methylated Methylated Lepidimoide No Activity lepidimoide->methylated Methylation hydroxylated Hydroxylated Lepidimoide Decreased Activity lepidimoide->hydroxylated Hydroxylation lepidimoic_acid Lepidimoic Acid Similar Activity lepidimoide->lepidimoic_acid Acidification

Caption: Structure-activity relationships of lepidimoide analogs.

Conclusion and Future Directions

Lepidimoide presents a complex and intriguing case in the study of plant growth regulators. While initial findings pointed to its significant potential as a natural, dual-action allelochemical, this has been challenged by compelling evidence suggesting that potassium is the primary active agent in cress seed exudates for hypocotyl elongation.

For researchers and professionals in drug development, lepidimoide remains a molecule of interest, but one that must be approached with a critical perspective. Future research should focus on several key areas:

  • Re-evaluation of Lepidimoide's Intrinsic Activity: Bioassays using highly purified, synthetic lepidimoide are essential to definitively determine its intrinsic growth-regulating effects, independent of any co-eluting substances from natural extracts.

  • Elucidation of the Molecular Mechanism: Should lepidimoide be confirmed to have significant, independent activity, the top priority for research would be to identify its cellular receptors and elucidate the downstream signaling pathway. This would involve techniques such as transcriptomics, proteomics, and genetic screening.

  • Structure-Activity Relationship Quantification: A more detailed and quantitative analysis of the structure-activity relationship of lepidimoide analogs could lead to the design of more potent or selective synthetic derivatives.

References

Foundational

Spectroscopic and Structural Elucidation of Lepidimoide: A Technical Overview

For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for lepidimoide (B1227039), a significant allelopathic substance. The information is targeted towards researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for lepidimoide (B1227039), a significant allelopathic substance. The information is targeted towards researchers, scientists, and professionals in drug development. This document compiles the known spectroscopic and structural information, outlines the experimental methodologies for its isolation and analysis, and presents a visual representation of the experimental workflow.

Introduction to Lepidimoide

Lepidimoide is a naturally occurring allelopathic compound first isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1][2] Its chemical structure has been identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1][2] This compound has garnered interest due to its biological activities, which include promoting shoot growth and inhibiting root growth in various plant species.

Spectroscopic Data of Lepidimoide

The structural identification of lepidimoide was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. While the seminal 1992 paper by Hasegawa et al. in Plant Physiology details this identification, the specific quantitative NMR and mass spectrometry data are contained within the full-text article, which could not be accessed for this review. Therefore, the following tables are presented as a template to be populated with the specific chemical shifts (δ) in parts per million (ppm) for ¹H and ¹³C NMR and the mass-to-charge ratio (m/z) from mass spectrometry once the data becomes available.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For lepidimoide, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would provide information about the carbon skeleton of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Lepidimoide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data for Lepidimoide

Chemical Shift (δ) ppmAssignment
Data not available
Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For lepidimoide, this technique was crucial in confirming its molecular formula. The acidic form of lepidimoide, lepidimoic acid, has a theoretical m/z of 321.08.

Table 3: Mass Spectrometry Data for Lepidimoide

m/zIon TypeRelative Abundance (%)Assignment
Data not available

Experimental Protocols

Isolation of Lepidimoide from Cress Seeds

The following is a generalized protocol for the isolation of mucilage from cress seeds, from which lepidimoide is extracted. The specific, detailed protocol for lepidimoide isolation would be found in the primary literature.

  • Seed Germination: Cress seeds (Lepidium sativum) are germinated in a suitable medium to induce the production of mucilage.

  • Mucilage Extraction: The mucilage is extracted from the germinated seeds, typically by soaking in water followed by mechanical agitation.

  • Purification: The crude mucilage extract is then subjected to a series of purification steps, which may include centrifugation to remove seed debris, followed by precipitation of the mucilage using a solvent such as ethanol (B145695) or acetone.

  • Chromatographic Separation: The purified mucilage is further fractionated using chromatographic techniques (e.g., column chromatography) to isolate the active compound, lepidimoide.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • A purified sample of lepidimoide is dissolved in a suitable deuterated solvent (e.g., D₂O).

    • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

    • Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are typically performed to aid in the complete structural assignment.

  • Mass Spectrometry:

    • The isolated lepidimoide is analyzed using a mass spectrometer, often with a soft ionization technique such as electrospray ionization (ESI) to keep the molecule intact.

    • High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.

Experimental Workflow for Lepidimoide Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of lepidimoide.

Lepidimoide_Workflow cluster_isolation Isolation cluster_analysis Analysis cluster_result Result germination Cress Seed Germination extraction Mucilage Extraction germination->extraction purification Purification extraction->purification chromatography Chromatographic Separation purification->chromatography nmr NMR Spectroscopy (1H, 13C, 2D) chromatography->nmr Pure Lepidimoide ms Mass Spectrometry (HRMS) chromatography->ms Pure Lepidimoide structure Structure Elucidation nmr->structure ms->structure

Workflow for Lepidimoide Isolation and Analysis

Signaling Pathways of Lepidimoide

Currently, the specific molecular signaling pathways through which lepidimoide exerts its effects on plant growth are not well-elucidated in the available scientific literature. Research has primarily focused on its allelopathic and physiological effects, such as the promotion of shoot elongation and inhibition of root growth. Further investigation is required to understand the precise molecular mechanisms and signaling cascades activated by lepidimoide in target plants.

Conclusion

Lepidimoide stands as a compelling natural product with significant biological activity. While its chemical structure has been determined through spectroscopic methods, access to the detailed, quantitative NMR and mass spectrometry data from the original research is necessary for a complete technical understanding. The experimental workflow for its isolation and characterization is well-established in principle. Future research into the specific signaling pathways of lepidimoide will be critical in fully understanding its role as an allelopathic agent and its potential applications.

References

Exploratory

physical and chemical properties of lepidimoide

An In-depth Technical Guide to Lepidimoide (B1227039) For Researchers, Scientists, and Drug Development Professionals Disclaimer: The information provided herein is based on publicly available scientific literature. Lepi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lepidimoide (B1227039)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided herein is based on publicly available scientific literature. Lepidimoide is a specialized plant-derived compound, and further research may be required for a complete toxicological and pharmacological profile.

Executive Summary

Lepidimoide is a naturally occurring allelopathic substance first isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1][2] It is chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1][2] This disaccharide has demonstrated significant biological activity, notably promoting shoot growth while inhibiting root growth in various plant species.[1][2] Its unique structure, featuring an α,β-unsaturated carboxylate bonded to rhamnose, is crucial for its activity.[3] While originally studied in the context of plant biology, its bioactive properties suggest potential for further investigation in broader pharmacological applications. This document provides a comprehensive overview of the known , details on its isolation and synthesis, and outlines its biological effects based on current research.

Physical and Chemical Properties

Quantitative data on the physicochemical properties of lepidimoide are limited in the available literature. The compound is typically isolated as an amorphous powder.[1]

Table 1: Physical Properties of Lepidimoide

PropertyValueSource
Physical StateAmorphous Powder[1][2]
SolubilitySoluble in waterImplied from isolation protocols

Table 2: Chemical Properties of Lepidimoide

PropertyValueSource
Chemical NameSodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate[1][2]
Molecular FormulaC₁₂H₁₇NaO₉ (Sodium Salt)Inferred from structure
StructureA uronic acid derivative with an α,β-unsaturated carboxylate bonded to rhamnose via an α-glucoside linkage and a double bond at the C-4,5 position.[3][3]
IsomerismCan be epimerized to epi-lepidimoide in alkaline media.[4][4]

Experimental Protocols

Isolation of Lepidimoide from Cress Seeds

This protocol is based on the methodology described in the initial isolation of lepidimoide.

  • Seed Germination and Mucilage Collection: Germinate Lepidium sativum seeds on a suitable substrate to induce mucilage production. Collect the mucilage exudate.

  • Extraction: The crude mucilage is subjected to extraction to separate the compound of interest.

  • Purification: The extract is purified using a series of chromatographic techniques to yield lepidimoide as an amorphous powder.

  • Identification: The final product is identified and characterized using mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.[1][2]

Synthesis of Lepidimoide from Okra Mucilage

A more convenient synthesis method has been developed using okra mucilage.

  • Source Material: Utilize mucilage from the fruit of okra (Hibiscus esculentus L.).[4]

  • Chemical Synthesis: The detailed, multi-step total synthesis from D-glucose and L-rhamnose is complex.[4] A simplified method from okra mucilage has been established, which also yields the isomer epi-lepidimoide as a byproduct.[4]

  • Structural Analysis: The synthesized compound and its isomer are confirmed by spectral analysis.[4]

Bioactivity Assay: Amaranthus caudatus Hypocotyl Elongation Test

This assay is used to determine the growth-promoting activity of lepidimoide and its analogues.

  • Plant Material: Use etiolated seedlings of Amaranthus caudatus L.

  • Treatment: Apply lepidimoide at various concentrations (starting from 3 µM) to the seedlings.[1]

  • Incubation: Incubate the seedlings under controlled conditions.

  • Measurement: Measure the elongation of the hypocotyls and the growth of the roots.

  • Analysis: Compare the growth of treated seedlings to a control group to determine the concentration-dependent effects. Lepidimoide has been shown to promote hypocotyl growth at concentrations above 3 µM and inhibit root growth at concentrations exceeding 100 µM.[1]

Biological Activity and Mechanism of Action

Lepidimoide exhibits a dual biological activity on plants, promoting shoot growth while inhibiting root growth.[1] Its growth-promoting activity in hypocotyls has been reported to be 20 to 30 times greater than that of gibberellic acid.[1]

The structure-activity relationship studies have revealed key features for its biological function:

  • The uronic acid derivative with an α,β-unsaturated carboxylate is essential.[3]

  • The α-glucoside linkage to rhamnose is critical.[3]

  • A double bond at the C-4,5 position in the uronic acid is important for high activity.[3]

Interestingly, the component sugars, α-D-galacturonic acid and L-(+)-rhamnose, show little to no activity on their own.[3] Acetylated lepidimoide showed higher activity, while methylated versions were inactive.[3] The sugar alcohol form of lepidimoide demonstrated the highest activity among the studied analogues.[3] Both lepidimoide and its isomer, epi-lepidimoide, exhibit similar high activity in hypocotyl elongation tests.[4]

While the primary research on lepidimoide focuses on its allelopathic effects in plants, the broader Lepidium genus is known for a variety of bioactive compounds with potential therapeutic applications, including antimicrobial and antioxidant activities.[5][6][7]

Visualizations

Logical Flow of Lepidimoide Isolation and Characterization

G start Germinated Cress Seeds (Lepidium sativum L.) mucilage Collect Mucilage start->mucilage extraction Extraction mucilage->extraction purification Chromatographic Purification extraction->purification powder Amorphous Powder (Lepidimoide) purification->powder analysis Structural Analysis powder->analysis ms Mass Spectrometry analysis->ms nmr NMR Spectroscopy analysis->nmr ir IR Spectroscopy analysis->ir identification Structure Identified ms->identification nmr->identification ir->identification

Caption: Workflow for the isolation and identification of lepidimoide.

Structure-Activity Relationship of Lepidimoide Analogues

G lepidimoide Lepidimoide (Sodium Type) base_activity Base Activity free_acid Carboxylic Acid Free acetylated Acetylated methylated Methylated hydroxylated Hydroxylated (No C4-5 Double Bond) sugar_alcohol Sugar Alcohol Type base_activity->free_acid Similar Activity base_activity->acetylated Higher Activity base_activity->methylated No Activity base_activity->hydroxylated Lower Activity base_activity->sugar_alcohol Highest Activity

Caption: Biological activity of lepidimoide analogues.

References

Foundational

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Lepidimoide in Lepidium sativum

For Researchers, Scientists, and Drug Development Professionals Abstract Lepidimoide (B1227039), a disaccharide with potent allelopathic properties, is a key bioactive compound found in the seed mucilage of garden cress...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide (B1227039), a disaccharide with potent allelopathic properties, is a key bioactive compound found in the seed mucilage of garden cress (Lepidium sativum). Its unique structure, consisting of L-rhamnose and an unsaturated uronic acid, has garnered significant interest for its potential applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the current understanding of the lepidimoide biosynthesis pathway. While the synthesis of its L-rhamnose precursor is well-established, the enzymatic formation of the 4-deoxy-L-threo-hex-4-enopyranuronate moiety and the subsequent glycosidic linkage remain to be elucidated. This document presents a putative pathway based on known analogous reactions in plant carbohydrate metabolism, summarizes the available quantitative data, details relevant experimental protocols, and offers visualizations of the proposed biochemical routes to stimulate further research in this area.

Introduction

Lepidium sativum, commonly known as garden cress, produces a variety of secondary metabolites, among which lepidimoide (sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate) is of particular interest.[1][2] Isolated from the mucilage of germinated seeds, this compound exhibits significant biological activity, including the promotion of shoot growth and inhibition of root growth in various plant species. Understanding its biosynthesis is crucial for harnessing its potential through biotechnological approaches. This guide synthesizes the current knowledge and proposes a hypothetical pathway for lepidimoide formation, highlighting areas where further investigation is required.

Putative Biosynthesis Pathway of Lepidimoide

The biosynthesis of lepidimoide can be conceptually divided into three main stages:

  • Synthesis of the activated L-rhamnose donor.

  • Synthesis of the 4-deoxy-L-threo-hex-4-enopyranuronate acceptor.

  • Glycosidic bond formation catalyzed by a glycosyltransferase.

Biosynthesis of UDP-L-rhamnose

The biosynthesis of the L-rhamnose moiety of lepidimoide is proposed to follow the well-characterized pathway for UDP-L-rhamnose synthesis in plants. This pathway commences with UDP-glucose, a common precursor in carbohydrate metabolism.

Lepidimoide_Biosynthesis cluster_rhamnose UDP-L-Rhamnose Biosynthesis UDP-Glucose UDP-Glucose UDP-4-keto-6-deoxy-D-glucose UDP-4-keto-6-deoxy-D-glucose UDP-Glucose->UDP-4-keto-6-deoxy-D-glucose RHM (Dehydratase activity) UDP-L-rhamnose UDP-L-rhamnose UDP-4-keto-6-deoxy-D-glucose->UDP-L-rhamnose RHM (Epimerase/Reductase activity)

Figure 1: Proposed pathway for UDP-L-rhamnose synthesis in L. sativum.

The key enzyme in this pathway is UDP-L-rhamnose synthase (RHM), a bifunctional enzyme that catalyzes the conversion of UDP-D-glucose to UDP-L-rhamnose via a UDP-4-keto-6-deoxy-D-glucose intermediate.

Putative Biosynthesis of 4-deoxy-L-threo-hex-4-enopyranuronate

The biosynthetic origin of the unsaturated uronic acid moiety of lepidimoide is currently unknown. It is hypothesized to be derived from a common uronic acid precursor, such as UDP-D-glucuronic acid, which is a key component of plant cell wall polysaccharides. The formation of the 4-deoxy- and unsaturated C4-C5 bond likely involves a multi-step enzymatic process, potentially including dehydration and/or elimination reactions. One possibility is its derivation from the modification of pectic polysaccharides like rhamnogalacturonan-II, which is known to be present in the seed mucilage of Brassicaceae.

Uronic_Acid_Pathway cluster_uronic_acid Hypothetical Pathway for the Unsaturated Uronic Acid UDP-D-glucuronic acid UDP-D-glucuronic acid Modified Uronic Acid Intermediate Modified Uronic Acid Intermediate UDP-D-glucuronic acid->Modified Uronic Acid Intermediate Hypothetical Modifying Enzymes (e.g., Dehydratase, Epimerase) 4-deoxy-L-threo-hex-4-enopyranuronate 4-deoxy-L-threo-hex-4-enopyranuronate Modified Uronic Acid Intermediate->4-deoxy-L-threo-hex-4-enopyranuronate Hypothetical Lyase/Decarboxylase

Figure 2: A hypothetical pathway for the synthesis of the uronic acid moiety.

Further research, including metabolic labeling studies and enzyme characterization, is necessary to elucidate this part of the pathway.

Final Assembly of Lepidimoide

The final step in lepidimoide biosynthesis is the formation of a glycosidic bond between UDP-L-rhamnose (the donor) and 4-deoxy-L-threo-hex-4-enopyranuronate (the acceptor). This reaction is catalyzed by a specific glycosyltransferase.

Lepidimoide_Assembly UDP-L-rhamnose UDP-L-rhamnose Lepidimoide Lepidimoide UDP-L-rhamnose->Lepidimoide Uronic Acid Acceptor 4-deoxy-L-threo-hex-4-enopyranuronate Uronic Acid Acceptor->Lepidimoide UDP UDP Lepidimoide->UDP Glycosyltransferase

Figure 3: The proposed final step in lepidimoide biosynthesis.

The identification and characterization of this specific glycosyltransferase from Lepidium sativum is a key target for future research.

Quantitative Data

Currently, there is a lack of quantitative data specifically on the enzymatic kinetics and precursor concentrations within the lepidimoide biosynthetic pathway. However, information on the chemical composition of Lepidium sativum seeds and mucilage provides a general context.

ComponentConcentration in Whole SeedsNotes
Protein~22.5 - 25%[3][4]
Fat~24 - 27.5%[3]
Carbohydrates~30 - 33%
Dietary Fiber~30 - 74.3% (bran)
Mucilage Composition
Mannose38.9%of polysaccharides
Arabinose19.4%of polysaccharides
Galacturonic acid8%of polysaccharides
Glucuronic acid6.7%of polysaccharides
Rhamnose1.9%of polysaccharides
Phytochemicals in Mucilage
Total Phenols109 ± 1.8 mg GAE/100g
Total Flavonoids96.2 ± 2.4 mg QE/100g
Tannins87.4 ± 3.2 mg TAE/100g

Experimental Protocols

While specific protocols for the lepidimoide biosynthetic enzymes are not available, the following are detailed methodologies for relevant procedures that can be adapted for future research.

Extraction of Mucilage from Lepidium sativum Seeds

This protocol is for the isolation of the mucilage, which contains lepidimoide.

  • Seed Preparation: Clean 100 g of Lepidium sativum seeds to remove any foreign matter.

  • Soaking: Soak the seeds in 1 L of distilled water for 12-24 hours at room temperature to allow for swelling and mucilage release.

  • Extraction: The swollen mucilage can be separated from the seeds by mechanical means, such as scraping or using a blender at low speed to avoid damaging the seeds. The resulting viscous solution is then filtered through muslin cloth to remove the seeds and larger debris.

  • Precipitation: Add ethanol (B145695) (95%) to the filtrate in a 1:1 or 2:1 (ethanol:filtrate) ratio to precipitate the mucilage.

  • Collection and Drying: The precipitated mucilage is collected by centrifugation or filtration and dried in a hot air oven at a temperature not exceeding 40-45°C until a constant weight is achieved.

General Protocol for a Glycosyltransferase Assay

This is a general protocol that can be adapted to test for the glycosyltransferase activity responsible for lepidimoide synthesis.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Enzyme extract (from Lepidium sativum tissues, e.g., developing seeds)

    • UDP-L-rhamnose (donor substrate)

    • 4-deoxy-L-threo-hex-4-enopyranuronate (acceptor substrate - requires chemical synthesis or isolation)

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Divalent cations (e.g., MgCl2, MnCl2), if required by the enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching agent (e.g., EDTA for metal-dependent enzymes) or by heat inactivation.

  • Detection of Product: The formation of lepidimoide can be detected and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Detection of UDP (Byproduct): Alternatively, the activity of the glycosyltransferase can be measured by quantifying the UDP byproduct using commercially available assay kits, such as the UDP-Glo™ Glycosyltransferase Assay.

Signaling Pathways and Regulation

The biosynthesis of lepidimoide is likely under tight developmental and environmental regulation, as it is a component of the seed mucilage. While specific signaling pathways controlling lepidimoide production are unknown, the regulation of mucilage synthesis in the closely related model plant Arabidopsis thaliana provides a valuable framework.

Mucilage_Regulation Developmental Cues Developmental Cues Transcription Factors Transcription Factors (e.g., AP2, MYB5, TTG1) Developmental Cues->Transcription Factors Environmental Signals Environmental Signals Environmental Signals->Transcription Factors Mucilage Biosynthetic Genes Mucilage Biosynthetic Genes (e.g., for pectin, hemicellulose) Transcription Factors->Mucilage Biosynthetic Genes Lepidimoide Biosynthesis Genes Putative Lepidimoide Biosynthesis Genes Transcription Factors->Lepidimoide Biosynthesis Genes Mucilage Production Mucilage Production Mucilage Biosynthetic Genes->Mucilage Production Lepidimoide Biosynthesis Genes->Mucilage Production

Figure 4: A generalized model for the regulation of seed mucilage production.

Transcription factors such as APETALA2 (AP2), MYB5, and TRANSPARENT TESTA GLABRA 1 (TTG1) are known to regulate the expression of genes involved in the synthesis and secretion of mucilage components in Arabidopsis. It is plausible that homologous transcription factors in Lepidium sativum control the expression of the enzymes in the lepidimoide biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of lepidimoide in Lepidium sativum is an intriguing area of plant biochemistry that remains largely unexplored. While the pathway for its L-rhamnose precursor is well-understood, the enzymatic steps leading to the formation of the unique unsaturated uronic acid and the final glycosylation event are yet to be discovered. The putative pathways and experimental frameworks presented in this guide are intended to serve as a foundation for future research. Elucidating the complete biosynthetic pathway of lepidimoide will not only advance our fundamental understanding of plant carbohydrate metabolism but also open up avenues for the biotechnological production of this valuable allelochemical for applications in sustainable agriculture and drug development. Key future research should focus on the identification and characterization of the enzymes responsible for the synthesis of the 4-deoxy-L-threo-hex-4-enopyranuronate moiety and the specific glycosyltransferase that assembles the final lepidimoide molecule.

References

Exploratory

An In-depth Technical Guide to the Degradation and Stability of Lepidimoide in Soil

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental studies on the degradation and stability of lepidimoide (B1227039) in soil are not available in the current scientific liter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the degradation and stability of lepidimoide (B1227039) in soil are not available in the current scientific literature. This guide provides a foundational framework for future research by postulating potential degradation pathways and outlining robust experimental protocols based on the chemical nature of lepidimoide and established principles of soil science and analytical chemistry.

Introduction to Lepidimoide

Lepidimoide is a naturally occurring disaccharide with significant biological activity. It has been identified as an allelopathic substance isolated from the mucilage of germinated cress seeds (Lepidium sativum L.). Chemically, it is the sodium salt of 4-deoxy-β-L-threo-hex-4-enopyranuronosyl-(1→2)-L-rhamnopyranose. Its structure confers plant growth-promoting properties, stimulating shoot growth while inhibiting root growth in certain plant species. A known chemical characteristic of lepidimoide is its propensity to easily epimerize in alkaline media. Understanding its fate and stability in the soil environment is crucial for assessing its potential agricultural applications and ecological impact.

Hypothesized Degradation Pathways in Soil

The degradation of lepidimoide in soil is likely to proceed through both biotic and abiotic mechanisms, primarily targeting the glycosidic bond and other functional groups within the molecule.

Biotic Degradation

The principal biotic degradation pathway for a disaccharide like lepidimoide is enzymatic hydrolysis by soil microorganisms.[1][2] Soil is a rich reservoir of bacteria and fungi that produce a vast array of extracellular enzymes, including glycoside hydrolases (glycosidases), which are specifically designed to cleave glycosidic bonds.[1][2][3]

The proposed biotic degradation is a two-step process:

  • Enzymatic Hydrolysis: Soil microorganisms secrete glycosidases that catalyze the hydrolysis of the (1→2) glycosidic linkage in lepidimoide. This cleavage would break the disaccharide into its constituent monosaccharide derivatives.

  • Microbial Metabolism: The resulting monosaccharide units are then likely to be readily taken up by soil microorganisms and utilized as a carbon and energy source, ultimately being mineralized to CO₂, water, and microbial biomass.

Abiotic Degradation

Abiotic degradation pathways are governed by the chemical properties of lepidimoide and the physicochemical conditions of the soil.

  • Acid Hydrolysis: In acidic soil conditions (low pH), the glycosidic bond of lepidimoide could undergo acid-catalyzed hydrolysis. This process, while generally slower than enzymatic hydrolysis, could contribute to its degradation over time.

  • Alkaline Epimerization and Degradation: It is known that lepidimoide readily epimerizes to epi-lepidimoide in alkaline media. In high pH soils, this isomerization would be a primary transformation pathway. Furthermore, alkaline conditions can promote other degradation reactions of carbohydrates, although specific pathways for lepidimoide are uncharacterized.

cluster_main Hypothesized Degradation of Lepidimoide in Soil cluster_biotic Biotic Pathway cluster_abiotic Abiotic Pathways Lepidimoide Lepidimoide (Disaccharide) Enzymatic_Hydrolysis Enzymatic Hydrolysis (Soil Microbe Glycosidases) Lepidimoide->Enzymatic_Hydrolysis Acid_Hydrolysis Acid Hydrolysis (Low Soil pH) Lepidimoide->Acid_Hydrolysis Alkaline_Epimerization Alkaline Epimerization (High Soil pH) Lepidimoide->Alkaline_Epimerization Monosaccharides Monosaccharide Derivatives Enzymatic_Hydrolysis->Monosaccharides Mineralization Microbial Metabolism (Mineralization to CO2, H2O) Monosaccharides->Mineralization Acid_Hydrolysis->Monosaccharides Epi_Lepidimoide epi-Lepidimoide Alkaline_Epimerization->Epi_Lepidimoide

Caption: Hypothesized degradation pathways of lepidimoide in soil.

Factors Influencing Stability in Soil

The persistence of lepidimoide, often expressed as its half-life (DT₅₀), will be dictated by a combination of soil properties and environmental conditions that influence the rates of biotic and abiotic degradation.

Factor CategorySpecific FactorHypothesized Influence on Lepidimoide StabilityRationale
Soil Properties pH Low Stability at very low and high pHPromotes abiotic acid hydrolysis at low pH and epimerization/degradation at high pH. Also affects microbial community structure and enzyme activity.
Microbial Biomass & Activity Low Stability in microbially active soilsHigh microbial populations increase the concentration of extracellular enzymes (glycosidases) capable of degrading lepidimoide.
Organic Matter Content Variable High organic matter can increase microbial activity, reducing stability. Conversely, it can also increase sorption of lepidimoide to soil particles, potentially decreasing its bioavailability for degradation.
Soil Texture (Clay Content) Increased Stability Clay particles can adsorb polar organic molecules like lepidimoide, protecting them from enzymatic attack and reducing bioavailability.
Environmental Conditions Temperature Low Stability at higher temperaturesIncreases rates of both microbial metabolism and chemical hydrolysis reactions, up to an optimal temperature for microbial activity.
Moisture Content Low Stability at optimal moisture levelsWater is essential for microbial activity and is a reactant in hydrolysis. Extreme dry or waterlogged (anaerobic) conditions would likely slow degradation.

Proposed Experimental Protocol for Degradation Studies

This section outlines a comprehensive protocol to quantitatively assess the degradation rate and identify transformation products of lepidimoide in a soil matrix.

Phase 1: Soil Collection and Characterization
  • Soil Sampling: Collect topsoil (0-15 cm) from a relevant site (e.g., agricultural field). Remove large debris and air-dry the soil to a consistent moisture level, then sieve through a 2 mm mesh.

  • Characterization: Analyze the soil for key physicochemical properties as detailed in the table below.

ParameterMethodPurpose
pH1:1 soil:water slurry with a pH meterTo assess potential for abiotic degradation.
Organic Carbon (%)Dry combustion (e.g., LECO analyzer)To evaluate potential for sorption and microbial support.
Texture (% Sand, Silt, Clay)Hydrometer methodTo assess potential for sorption and its effect on bioavailability.
Cation Exchange Capacity (CEC)Ammonium (B1175870) acetate (B1210297) methodTo understand the soil's ability to retain cations, which can influence lepidimoide (a sodium salt).
Microbial BiomassSubstrate-induced respiration or fumigation-extractionTo quantify the biotic potential for degradation.
Phase 2: Laboratory Incubation Study
  • Experimental Setup:

    • Weigh 100 g (on an oven-dry basis) of characterized soil into individual microcosms (e.g., 250 mL glass jars).

    • Prepare a stock solution of lepidimoide in deionized water.

    • Fortify the soil in each microcosm with the lepidimoide solution to achieve a scientifically relevant starting concentration (e.g., 10 mg/kg soil). An equal volume of deionized water is added to control samples.

    • Adjust the final moisture content of all samples to 60% of the soil's water-holding capacity.

  • Incubation Conditions:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). The "dark" condition prevents any potential photodegradation.

    • Maintain moisture levels throughout the experiment by periodic additions of water.

  • Sampling Schedule:

    • Sacrifice triplicate microcosms (both treated and control) for analysis at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

Phase 3: Sample Extraction and Analysis
  • Extraction:

    • Given the polar nature of lepidimoide, a sequential extraction with solvents of decreasing polarity is recommended.

    • To a 20 g subsample of soil from a microcosm, add 40 mL of a 1:1 (v/v) mixture of methanol (B129727) and water.

    • Shake mechanically for 2 hours.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process on the soil pellet twice more.

    • Combine the supernatants, filter, and concentrate under reduced pressure for analysis.

  • Analytical Quantification:

    • Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the ideal technique for selective and sensitive quantification.

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is well-suited for retaining and separating polar compounds like sugars.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium formate).

    • Detection: A mass spectrometer (e.g., Triple Quadrupole or Orbitrap) operating in Selected Ion Monitoring (SIM) mode for the parent ion of lepidimoide and any suspected degradation products.

    • Quantification: Develop a calibration curve using analytical standards of lepidimoide. The degradation kinetics can be modeled to calculate the DT₅₀ (half-life).

cluster_workflow Proposed Experimental Workflow for Lepidimoide Soil Degradation Study Soil_Collection 1. Soil Collection (Sieve < 2mm) Soil_Char 2. Soil Characterization (pH, OM, Texture, etc.) Soil_Collection->Soil_Char Microcosm_Prep 3. Microcosm Preparation (100g soil per jar) Soil_Char->Microcosm_Prep Fortification 4. Lepidimoide Fortification (Spike soil with known concentration) Microcosm_Prep->Fortification Incubation 5. Incubation (Controlled Temp & Moisture) Fortification->Incubation Sampling 6. Destructive Sampling (Time points: 0, 1, 3, 7... days) Incubation->Sampling Repeat over time Extraction 7. Solvent Extraction (e.g., Methanol/Water) Sampling->Extraction Analysis 8. HPLC-MS Analysis (Quantify Lepidimoide) Extraction->Analysis Data_Analysis 9. Data Analysis (Calculate Half-Life, DT50) Analysis->Data_Analysis

Caption: Proposed workflow for studying lepidimoide degradation in soil.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of Lepidimoide from Plant Material

For Researchers, Scientists, and Drug Development Professionals Abstract Lepidimoide (B1227039), a disaccharide with potent plant growth-promoting properties, has garnered interest for its potential applications in agric...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidimoide (B1227039), a disaccharide with potent plant growth-promoting properties, has garnered interest for its potential applications in agriculture and drug development. This document provides detailed protocols for the extraction of lepidimoide from its primary plant source, the mucilage of germinated cress seeds (Lepidium sativum L.). Methodologies for both the initial extraction of mucilage and the subsequent purification of lepidimoide are presented. Furthermore, a proposed signaling pathway for lepidimoide's biological activity is illustrated, based on current understanding of its interaction with other plant hormones.

Introduction to Lepidimoide

Lepidimoide, chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, is a naturally occurring oligosaccharide first isolated from the mucilage of germinated garden cress seeds (Lepidium sativum L.)[1][2]. It exhibits significant allelopathic effects, notably promoting shoot elongation and inhibiting root growth in various plant species. The growth-promoting activity of lepidimoide in hypocotyls has been reported to be 20 to 30 times greater than that of gibberellic acid, a well-known plant hormone[1][2]. This potent biological activity makes lepidimoide a subject of interest for its potential as a natural plant growth regulator and for exploration in other biological systems.

Plant Material and Mucilage Extraction

The primary source for lepidimoide extraction is the mucilage obtained from the seeds of Lepidium sativum. The following protocol outlines an optimized method for mucilage extraction.

Experimental Protocol: Mucilage Extraction

Materials:

  • Lepidium sativum seeds

  • Distilled water

  • Acetone (B3395972) (reagent grade)

  • Ethanol (B145695) (95%)

  • Beakers

  • Stirring plate and stir bar

  • Blender

  • Muslin cloth or cheesecloth

  • Centrifuge and centrifuge tubes

  • Oven or lyophilizer

Procedure:

  • Seed Soaking: Weigh 100 g of Lepidium sativum seeds and place them in a beaker. Add 800 mL of distilled water. Allow the seeds to soak for 12-24 hours at room temperature. The seeds will swell and release a viscous mucilage.

  • Blending: Transfer the soaked seeds and mucilage to a blender. Blend for 10-15 minutes at a moderate speed to facilitate the complete release of mucilage from the seed coat.

  • Filtration: Filter the blended mixture through several layers of muslin cloth or cheesecloth to separate the crude mucilage extract from the seed debris. Squeeze the cloth to maximize the recovery of the mucilage.

  • Precipitation: To the filtered mucilage extract, add an equal volume of acetone or three volumes of 95% ethanol while stirring continuously. The mucilage will precipitate out of the solution as a fibrous mass.

  • Collection and Washing: Collect the precipitated mucilage by decantation or centrifugation. Wash the mucilage pellet twice with acetone or 95% ethanol to remove residual water and impurities.

  • Drying: Dry the purified mucilage in an oven at 40-50°C until a constant weight is achieved, or for a more preserved structure, freeze-dry the mucilage using a lyophilizer.

  • Yield Calculation: Weigh the dried mucilage and calculate the percentage yield based on the initial weight of the seeds.

Data Presentation: Mucilage Yield
Plant SourceExtraction MethodSolvent for PrecipitationReported Yield (% w/w)
Lepidium sativum seedsSoaking, BlendingAcetone10-15%
Lepidium sativum seedsSoakingEthanol5-10%

Purification of Lepidimoide from Crude Mucilage

The crude mucilage extract contains a mixture of polysaccharides. Further purification is required to isolate lepidimoide. The following protocol is a generalized procedure based on standard techniques for oligosaccharide purification.

Experimental Protocol: Lepidimoide Purification

Materials:

  • Crude mucilage extract

  • Deionized water

  • Ammonium (B1175870) formate (B1220265) buffers (pH gradient from 5.5 to 9.0)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Gel filtration chromatography column (e.g., Sephadex G-25)

  • Fraction collector

  • Spectrophotometer or refractive index detector

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Solubilization: Dissolve the dried crude mucilage in a minimal amount of deionized water to create a concentrated solution.

  • Anion-Exchange Chromatography:

    • Equilibrate a DEAE-Sepharose anion-exchange column with a low concentration ammonium formate buffer (e.g., 20 mM, pH 5.5).

    • Load the mucilage solution onto the column.

    • Wash the column with the starting buffer to remove neutral and weakly bound molecules.

    • Elute the bound oligosaccharides using a linear gradient of increasing ammonium formate concentration or a stepwise increase in pH. Since lepidimoide is an acidic disaccharide, it will bind to the anion-exchange resin.

    • Collect fractions using a fraction collector and monitor the elution profile using a spectrophotometer (at a wavelength suitable for carbohydrate detection if derivatized) or a refractive index detector.

  • Gel Filtration Chromatography:

    • Pool the fractions containing lepidimoide from the anion-exchange chromatography step and concentrate them using a rotary evaporator.

    • Equilibrate a Sephadex G-25 gel filtration column with deionized water or a volatile buffer like ammonium bicarbonate.

    • Load the concentrated sample onto the column.

    • Elute the sample with the same buffer. This step separates molecules based on size and is effective for desalting and removing small molecule impurities.

    • Collect fractions and monitor the elution profile. Lepidimoide, being a disaccharide, will elute at a characteristic volume.

  • Lyophilization: Pool the purified lepidimoide fractions and freeze-dry them to obtain a solid, amorphous powder.

  • Purity Analysis: Assess the purity of the isolated lepidimoide using techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), and confirm its identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2].

Proposed Signaling Pathway of Lepidimoide

The precise molecular signaling pathway of lepidimoide has not been fully elucidated. However, based on its observed biological activities, a hypothetical pathway can be proposed. Lepidimoide is classified as an oligosaccharin, a class of molecules known to act as plant signaling molecules[3][4][5][6]. These often bind to cell surface receptors and trigger downstream signaling cascades.

Lepidimoide's growth-promoting effects are significantly stronger than those of gibberellic acid (GA), suggesting a potential interaction or convergence with the GA signaling pathway[1][2]. GA signaling typically involves the degradation of DELLA proteins, which are repressors of plant growth[7][8][9][10][11][12][13][14]. It is plausible that lepidimoide signaling leads to a reduction in DELLA protein levels or activity. Furthermore, lepidimoide has been shown to act additively with cytokinins in promoting chlorophyll (B73375) accumulation, indicating a potential crosstalk with the cytokinin signaling pathway[15][16][17][18][19]. Cytokinin signaling is known to regulate cell division and growth[16][17][18][19].

Based on this evidence, a hypothetical signaling pathway is presented below.

Lepidimoide_Signaling_Pathway Lepidimoide Lepidimoide Receptor Cell Surface Receptor (Putative) Lepidimoide->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinase Cascade) Receptor->Signal_Transduction DELLA_Degradation DELLA Protein Degradation/Inactivation Signal_Transduction->DELLA_Degradation ? Cytokinin_Pathway Cytokinin Signaling Pathway Signal_Transduction->Cytokinin_Pathway Crosstalk Growth_Repression_Relief Relief of Growth Repression DELLA_Degradation->Growth_Repression_Relief GA_Pathway Gibberellin Signaling Pathway DELLA_Degradation->GA_Pathway Convergence Gene_Expression Altered Gene Expression Growth_Repression_Relief->Gene_Expression Shoot_Growth Shoot Elongation Gene_Expression->Shoot_Growth

Caption: Hypothetical signaling pathway of lepidimoide in promoting plant shoot growth.

Experimental Workflow

The overall experimental workflow for the extraction and purification of lepidimoide is summarized in the following diagram.

Lepidimoide_Extraction_Workflow Start Lepidium sativum Seeds Soaking Soaking in Water Start->Soaking Blending Blending Soaking->Blending Filtration1 Filtration Blending->Filtration1 Precipitation Precipitation (Acetone/Ethanol) Filtration1->Precipitation Drying Drying Precipitation->Drying Crude_Mucilage Crude Mucilage Drying->Crude_Mucilage Anion_Exchange Anion-Exchange Chromatography Crude_Mucilage->Anion_Exchange Gel_Filtration Gel Filtration Chromatography Anion_Exchange->Gel_Filtration Lyophilization Lyophilization Gel_Filtration->Lyophilization Pure_Lepidimoide Pure Lepidimoide Lyophilization->Pure_Lepidimoide

Caption: Experimental workflow for the extraction and purification of lepidimoide.

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the extraction and purification of lepidimoide from Lepidium sativum seeds. The presented methodologies, from mucilage extraction to chromatographic purification, are based on established scientific literature and standard biochemical techniques. The proposed signaling pathway, while hypothetical, offers a framework for future research into the molecular mechanisms of this potent plant growth regulator. These notes are intended to facilitate further investigation into the biological activities and potential applications of lepidimoide for researchers, scientists, and professionals in drug development.

References

Application

Application Notes and Protocols for the Quantification of Lepidimoide

For Researchers, Scientists, and Drug Development Professionals Introduction Lepidimoide (B1227039), a disaccharide sodium salt (sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate), is a plant growth regu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidimoide (B1227039), a disaccharide sodium salt (sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate), is a plant growth regulator originally isolated from the mucilage of germinated cress (Lepidium sativum L.) seeds.[1] It exhibits significant allelopathic properties, promoting shoot growth while inhibiting root growth in various plant species.[1] Given its biological activity, accurate and precise quantification of lepidimoide is crucial for research in plant physiology, agricultural sciences, and the development of novel bio-based products.

These application notes provide detailed protocols for the extraction and quantification of lepidimoide from plant matrices, primarily seed mucilage. Due to the limited availability of published, validated quantification methods specific to lepidimoide, the following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are based on established analytical principles for similar glycosidic compounds.

Extraction of Lepidimoide from Seed Mucilage

A robust extraction method is the foundation for accurate quantification. The following protocol is adapted from general methods for extracting mucilage from seeds.[2][3][4][5][6]

Protocol: Aqueous Extraction of Lepidimoide from Cress Seeds

1. Materials and Reagents:

  • Cress (Lepidium sativum) seeds

  • Distilled or deionized water

  • Ethanol (B145695) (95%)

  • Chloroform (B151607) (optional, as a preservative)

  • Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Beakers and magnetic stirrer

  • Muslin cloth or mesh screen

  • Centrifuge and centrifuge tubes

  • Freeze-dryer or vacuum oven

2. Extraction Procedure:

  • Weigh 100 g of cress seeds and place them in a 2 L beaker.

  • Add 1000 mL of distilled water. For preservation during extended extraction, 5 mL of chloroform can be added.

  • Adjust the pH of the mixture to 8.0 using 0.1 M NaOH to optimize mucilage release.

  • Stir the mixture continuously using a magnetic stirrer at room temperature for 2-4 hours, or until the seeds are fully swollen and a viscous solution is formed.

  • Separate the swollen seeds from the viscous mucilage solution by filtering through a muslin cloth or a fine mesh screen.

  • To precipitate the mucilage, slowly add 1 L of 95% ethanol to the filtrate while stirring.

  • Allow the precipitate to settle, then collect the mucilage by centrifugation at 4000 x g for 20 minutes.

  • Wash the pellet with 100 mL of 95% ethanol and centrifuge again.

  • Dry the collected lepidimoide-rich mucilage using a freeze-dryer or in a vacuum oven at a temperature not exceeding 45°C until a constant weight is achieved.

  • Store the dried extract in a desiccator at 4°C for further analysis.

Analytical Method 1: HPLC-UV with Pre-Column Derivatization

Since lepidimoide lacks a strong native chromophore for UV detection, a pre-column derivatization step is necessary to attach a UV-absorbing label to the molecule. This method is suitable for laboratories with standard HPLC-UV equipment.

Protocol: Quantification by HPLC-UV

1. Derivatization Reagent:

  • p-Aminobenzoic acid ethyl ester (PABEE) solution: Dissolve 10 mg of PABEE in 1 mL of methanol.

2. Sample and Standard Preparation:

  • Prepare a stock solution of purified lepidimoide standard (if available) or the dried mucilage extract at 1 mg/mL in deionized water.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.

  • To 100 µL of each standard and sample solution, add 100 µL of the PABEE derivatization reagent and 50 µL of a reducing agent solution (e.g., 1 M sodium cyanoborohydride in THF).

  • Seal the vials and heat at 70°C for 90 minutes.

  • Cool the vials to room temperature and dilute with the mobile phase to a final volume of 1 mL before injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 305 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized lepidimoide standards against their concentrations.

  • Determine the concentration of lepidimoide in the samples by interpolating their peak areas from the calibration curve.

Analytical Method 2: LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of lepidimoide without the need for derivatization. This method is ideal for complex matrices and low concentrations.

Protocol: Quantification by LC-MS/MS

1. Sample and Standard Preparation:

  • Prepare a stock solution of purified lepidimoide standard or the dried mucilage extract at 1 mg/mL in deionized water.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 0.1 to 1000 ng/mL.

  • Dilute the extracted samples with the initial mobile phase to fall within the calibration range.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): m/z for [M-Na]⁻

    • Product Ions (Q3): Select two to three characteristic fragment ions for quantification and qualification.

3. Data Analysis:

  • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of lepidimoide.

  • Generate a calibration curve by plotting the peak area ratios of the analyte to an internal standard (if used) against the concentrations of the standards.

  • Quantify lepidimoide in the samples using the calibration curve.

Quantitative Data Summary

The following tables present hypothetical yet realistic performance data for the proposed analytical methods.

Table 1: HPLC-UV Method Performance

ParameterValue
Linearity Range10 - 500 µg/mL (r² > 0.998)
Limit of Detection (LOD)3 µg/mL
Limit of Quantification (LOQ)10 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance

ParameterValue
Linearity Range0.1 - 1000 ng/mL (r² > 0.999)
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)98 - 103%
Precision (% RSD)< 3%

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis seed Cress Seeds soak Soaking in Water (pH 8) seed->soak filter Filtration soak->filter precipitate Precipitation with Ethanol filter->precipitate dry Drying precipitate->dry extract Dried Lepidimoide Extract dry->extract deriv Pre-column Derivatization extract->deriv lcms_prep Sample Dilution extract->lcms_prep hplc HPLC Separation deriv->hplc uv UV Detection hplc->uv hplc_data Quantification uv->hplc_data lcms LC Separation lcms_prep->lcms ms MS/MS Detection lcms->ms lcms_data Quantification ms->lcms_data

Caption: Workflow for Lepidimoide Extraction and Quantification.

Hypothetical Signaling Pathway of Lepidimoide

G lepidimoide Lepidimoide receptor Membrane Receptor lepidimoide->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messengers (e.g., Ca²⁺, IP₃) g_protein->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression response Physiological Response (Growth Regulation) gene_expression->response

Caption: Hypothetical Signaling Pathway for Lepidimoide.

References

Method

Lepidimoide: Application Notes and Protocols for Agricultural Research

For Researchers, Scientists, and Drug Development Professionals Introduction Lepidimoide (B1227039) is a naturally occurring allelopathic substance first isolated from the mucilage of germinated cress (Lepidium sativum L...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidimoide (B1227039) is a naturally occurring allelopathic substance first isolated from the mucilage of germinated cress (Lepidium sativum L.) seeds.[1][2] Chemically identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, this disaccharide has demonstrated significant potential as a plant growth regulator.[1][2] Its unique biological activity, characterized by the promotion of shoot growth and inhibition of root growth, makes it a subject of interest for agricultural research and the development of novel crop management strategies.[1]

This document provides detailed application notes and experimental protocols for researchers investigating the effects of lepidimoide on plant growth and development.

Biological Activity

Lepidimoide exhibits a dual regulatory effect on plant physiology:

  • Shoot Growth Promotion: Lepidimoide has been shown to significantly promote hypocotyl elongation in various plant species, including Amaranthus caudatus. This growth-promoting activity is reported to be 20 to 30 times greater than that of gibberellic acid, a well-known plant hormone.

  • Root Growth Inhibition: Conversely, lepidimoide inhibits root elongation at higher concentrations. This allelopathic effect could have implications for weed management and understanding plant-plant interactions.

  • Chlorophyll (B73375) Accumulation: Lepidimoide promotes light-induced chlorophyll accumulation in the cotyledons of sunflower (Helianthus annuus L.) and cucumber (Cucumis sativus L.) seedlings. This effect is additive when applied with cytokinin, suggesting a potential interaction with cytokinin signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of lepidimoide on plant growth as reported in the literature.

Table 1: Effect of Lepidimoide on Hypocotyl Growth of Etiolated Amaranthus caudatus

Lepidimoide Concentration (μM)Hypocotyl Growth Promotion
> 3Promoted

Data from Hasegawa et al. (1992).

Table 2: Effect of Lepidimoide on Root Growth of Etiolated Amaranthus caudatus

Lepidimoide Concentration (μM)Root Growth Effect
> 100Inhibited

Data from Hasegawa et al. (1992).

Experimental Protocols

Protocol 1: Amaranthus caudatus Hypocotyl Elongation Bioassay

This protocol is designed to evaluate the shoot growth-promoting activity of lepidimoide.

Materials:

  • Amaranthus caudatus seeds

  • Lepidimoide solutions of varying concentrations (e.g., 1, 3, 10, 30, 100 μM)

  • Control solution (distilled water or buffer)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber or incubator with controlled temperature and light conditions

  • Millimeter ruler or digital caliper

Procedure:

  • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective lepidimoide test solution or control solution.

  • Place 10-15 Amaranthus caudatus seeds on the filter paper in each petri dish.

  • Incubate the petri dishes in complete darkness at a constant temperature of 25°C for 72 hours.

  • After the incubation period, carefully remove the seedlings and measure the length of the hypocotyls to the nearest millimeter.

  • Calculate the average hypocotyl length for each treatment group and compare it to the control group to determine the percentage of growth promotion.

Protocol 2: Root Growth Inhibition Bioassay

This protocol assesses the root growth-inhibiting effects of lepidimoide.

Materials:

  • Cress (Lepidium sativum L.) seeds (or other sensitive species)

  • Lepidimoide solutions of varying concentrations (e.g., 10, 30, 100, 300 μM)

  • Control solution (distilled water or buffer)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber or incubator with controlled temperature and light conditions

  • Millimeter ruler or digital caliper

Procedure:

  • Prepare petri dishes with filter paper and test solutions as described in Protocol 1.

  • Place 10-15 cress seeds on the filter paper in each petri dish.

  • Incubate the petri dishes in the dark at 25°C for 48-72 hours.

  • After incubation, measure the length of the primary root of each seedling.

  • Calculate the average root length for each treatment and compare it to the control to determine the percentage of growth inhibition.

Protocol 3: Chlorophyll Accumulation Assay in Sunflower Cotyledons

This protocol measures the effect of lepidimoide on chlorophyll synthesis.

Materials:

  • Sunflower (Helianthus annuus L.) seeds

  • Lepidimoide solutions (e.g., 10, 30, 100 μM)

  • Control solution

  • Petri dishes

  • Filter paper

  • Growth chamber with controlled light and temperature

  • 80% acetone (B3395972) solution

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

Procedure:

  • Germinate sunflower seeds in the dark for 4-5 days until the cotyledons have fully expanded.

  • Excise the cotyledons and float them in petri dishes containing the lepidimoide test solutions or control solution.

  • Expose the petri dishes to continuous white light (e.g., 40 μmol m⁻² s⁻¹) at 25°C for 24-48 hours.

  • After the light treatment, blot the cotyledons dry and record their fresh weight.

  • Grind the cotyledons in a mortar and pestle with a known volume of 80% acetone until the tissue is completely white.

  • Transfer the acetone extract to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the total chlorophyll concentration using the following equation (Arnon, 1949): Total Chlorophyll (mg/g fresh weight) = [20.2 * (A645) + 8.02 * (A663)] * V / (1000 * W) Where V is the volume of the acetone extract (mL) and W is the fresh weight of the cotyledons (g).

Signaling Pathways and Mechanisms of Action

The precise signaling pathway of lepidimoide in plants has not yet been fully elucidated. However, based on its observed biological activities, a hypothetical model can be proposed.

The dual effect of promoting shoot growth while inhibiting root growth suggests an interaction with the signaling pathways of major plant hormones such as auxins and gibberellins. The additive effect with cytokinin on chlorophyll accumulation points towards a crosstalk with the cytokinin signaling pathway.

Hypothetical Signaling Pathway of Lepidimoide

Lepidimoide_Signaling_Pathway Lepidimoide Lepidimoide Receptor Plausible Membrane Receptor Lepidimoide->Receptor Binds to Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Shoot_Growth Shoot Growth Promotion Signal_Transduction->Shoot_Growth Leads to Root_Growth Root Growth Inhibition Signal_Transduction->Root_Growth Leads to Chlorophyll Chlorophyll Accumulation Signal_Transduction->Chlorophyll Enhances Cytokinin Cytokinin Signaling Cytokinin->Chlorophyll Synergistic Interaction

Caption: Hypothetical signaling pathway of lepidimoide in plants.

Experimental Workflow for Investigating Lepidimoide's Effects

Experimental_Workflow start Start: Prepare Lepidimoide Solutions seed_prep Seed Sterilization and Plating start->seed_prep treatment Treatment with Lepidimoide (Varying Concentrations) seed_prep->treatment incubation Incubation (Controlled Environment) treatment->incubation measurement Data Collection: - Hypocotyl/Root Length - Chlorophyll Content incubation->measurement analysis Data Analysis and Interpretation measurement->analysis

Caption: General experimental workflow for bioassays.

Logical Relationship of Lepidimoide's Dual Action

Lepidimoide_Dual_Action Lepidimoide Lepidimoide Application High_Conc High Concentration (>100 µM) Lepidimoide->High_Conc Low_Conc Low Concentration (>3 µM) Lepidimoide->Low_Conc Root_Inhibition Root Growth Inhibition High_Conc->Root_Inhibition Shoot_Promotion Shoot Growth Promotion Low_Conc->Shoot_Promotion

Caption: Concentration-dependent effects of lepidimoide.

References

Application

Investigational Application Notes and Protocols for Lepidimoide as a Potential Natural Herbicide

For Researchers, Scientists, and Drug Development Professionals Introduction and Current Scientific Controversy Lepidimoide (B1227039), a disaccharide identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyran...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Current Scientific Controversy

Lepidimoide (B1227039), a disaccharide identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, is a natural compound isolated from the mucilage of germinated cress seeds (Lepidium sativum)[1][2]. Initial studies reported that lepidimoide exhibits allelopathic properties, notably the inhibition of root growth in certain plant species, suggesting its potential as a natural herbicide[1][2]. However, subsequent research has presented a significant challenge to this hypothesis. A study by Fry (2017) suggests that the primary allelopathic agent in cress seed exudate responsible for root growth inhibition and hypocotyl elongation is the potassium ion (K+), not lepidimoide[3].

This document provides a summary of the initially reported bioactivity of lepidimoide, details the conflicting findings, and presents a set of investigational protocols for researchers to independently evaluate the herbicidal potential of purified lepidimoide.

Reported Biological Activity of Lepidimoide

Initial research on lepidimoide indicated a dual effect on plant growth: promotion of shoot elongation and inhibition of root elongation. The primary herbicidal potential of lepidimoide is attributed to its root-inhibitory effects.

Quantitative Data on Bioactivity

The following table summarizes the reported concentration-dependent effects of lepidimoide on Amaranthus caudatus.

Lepidimoide ConcentrationEffect on Amaranthus caudatus Seedlings
> 3 µMPromotion of hypocotyl growth
> 100 µMInhibition of root growth

The Potassium Ion Controversy

A 2017 study by Fry fundamentally questioned the role of lepidimoide as the primary allelochemical from cress seeds. The key findings of this study were:

  • The active root-inhibiting and hypocotyl-promoting principle in cress seed exudate was found to be stable to hot acid, whereas lepidimoide, a disaccharide, would be hydrolyzed under these conditions.

  • The bioactivity of the exudate was attributed to a component with a high positive charge-to-mass ratio, consistent with the potassium ion.

  • Potassium chloride (KCl) at concentrations found in the cress seed exudate (~4 mM) replicated the observed biological effects on amaranth (B1665344) seedlings.

  • The peak of biological activity from chromatographic fractionation of the exudate coincided with the peak of K+ concentration.

These findings suggest that the effects previously attributed to lepidimoide may be, in large part or entirely, due to the presence of potassium ions in the experimental solutions derived from cress seed exudate.

Investigational Protocols

To resolve the scientific controversy and determine the true herbicidal potential of lepidimoide, a series of rigorous experiments using purified lepidimoide are required. The following protocols are designed for this purpose.

Protocol for Lepidimoide Isolation and Purification

A detailed method for the synthesis of lepidimoide from okra mucilage has been described, which is more convenient than the total synthesis from D-glucose and L-rhamnose. Researchers should follow this published procedure to obtain a pure sample of lepidimoide, free from cress seed exudate and confounding ions like potassium.

Protocol for Root Growth Inhibition Bioassay

This protocol is designed to assess the effect of purified lepidimoide on the root growth of various weed species.

4.2.1. Materials

  • Purified lepidimoide

  • Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass), Chenopodium album (common lambsquarters))

  • Control seeds (e.g., Arabidopsis thaliana, Lactuca sativa (lettuce))

  • Agar (B569324)

  • Murashige and Skoog (MS) basal salt medium

  • Petri dishes (9 cm)

  • Sterile water

  • Growth chamber with controlled light and temperature

4.2.2. Procedure

  • Prepare Test Solutions: Prepare a stock solution of purified lepidimoide in sterile water. From this stock, prepare a dilution series to achieve final concentrations of 0, 10, 50, 100, 200, and 500 µM in the growth medium. Prepare a parallel set of control solutions containing KCl at concentrations of 0, 1, 2, 4, and 8 mM to test the potassium ion hypothesis.

  • Prepare Growth Medium: Prepare 0.8% (w/v) agar medium containing half-strength MS salts. Autoclave and cool to approximately 50°C.

  • Add Test Compounds: Add the lepidimoide or KCl solutions to the molten agar to the final desired concentrations. Pour the media into sterile Petri dishes.

  • Seed Sterilization and Plating: Surface-sterilize the seeds of the selected weed and control species. Place the sterilized seeds on the surface of the solidified agar plates.

  • Incubation: Place the Petri dishes vertically in a growth chamber with a controlled photoperiod (e.g., 16 h light / 8 h dark) and temperature (e.g., 22°C).

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Analysis: Compare the root lengths of seedlings grown in the presence of lepidimoide to the control (0 µM). Also, compare these results to the effects of the different KCl concentrations.

Protocol for Whole Plant Herbicidal Efficacy Assay

This protocol assesses the post-emergence herbicidal activity of lepidimoide on young weed plants.

4.3.1. Materials

  • Purified lepidimoide

  • Pots with sterile potting mix

  • Seeds of various weed species

  • Spray applicator

  • Greenhouse with controlled conditions

4.3.2. Procedure

  • Plant Growth: Sow seeds of the selected weed species in pots and grow them in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).

  • Prepare Spray Solutions: Prepare aqueous solutions of purified lepidimoide at various concentrations (e.g., 0, 100, 500, 1000, 2000 µM) with a non-ionic surfactant. Prepare a corresponding set of KCl solutions.

  • Herbicide Application: Spray the foliage of the young weed plants with the test solutions until runoff.

  • Observation: Observe the plants over a period of 14-21 days for signs of phytotoxicity, including chlorosis, necrosis, stunting, and mortality.

  • Data Collection: At the end of the observation period, harvest the above-ground biomass and measure the fresh and dry weight.

  • Analysis: Compare the biomass of lepidimoide-treated plants to the control plants and to the KCl-treated plants.

Proposed Signaling Pathway and Experimental Workflows (Hypothetical)

The following diagrams illustrate a hypothetical signaling pathway for lepidimoide's root growth inhibition (based on the initial hypothesis) and the experimental workflow to test its herbicidal activity.

G cluster_membrane Plasma Membrane Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Lepidimoide Lepidimoide Lepidimoide->Receptor Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Cytoskeleton_Disruption Cytoskeleton Disruption Signal_Transduction->Cytoskeleton_Disruption Root_Growth_Inhibition Root Growth Inhibition Cell_Cycle_Arrest->Root_Growth_Inhibition Cytoskeleton_Disruption->Root_Growth_Inhibition

Caption: Hypothetical signaling pathway for lepidimoide-induced root growth inhibition.

G Start Start: Hypothesis Lepidimoide is a natural herbicide Purification Purify Lepidimoide (free of K+) Start->Purification Bioassay In vitro Root Growth Bioassay (multiple weed species) Purification->Bioassay Greenhouse_Assay Whole Plant Greenhouse Assay Purification->Greenhouse_Assay Data_Analysis Data Analysis and Comparison (vs. Control and K+) Bioassay->Data_Analysis Greenhouse_Assay->Data_Analysis Conclusion Conclusion on Herbicidal Potential Data_Analysis->Conclusion

Caption: Experimental workflow to validate the herbicidal activity of lepidimoide.

Conclusion for the Research Community

The potential of lepidimoide as a natural herbicide remains an open and important scientific question. The conflicting findings in the literature highlight the necessity for rigorous, well-controlled studies using purified compounds. The protocols and information provided herein are intended to guide researchers in conducting such studies to definitively elucidate the biological activity of lepidimoide and its potential, if any, for use in weed management. It is crucial for the scientific community to build upon the existing research to resolve this controversy and to continue the exploration of novel, natural compounds for sustainable agriculture.

References

Method

Application Note: Bioassay for Evaluating Phytochemicals using Amaranthus caudatus

Audience: Researchers, scientists, and drug development professionals. Introduction The investigation of plant-derived compounds for their biological activity is a cornerstone of agricultural and pharmaceutical research.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The investigation of plant-derived compounds for their biological activity is a cornerstone of agricultural and pharmaceutical research. A common method to assess the phytotoxicity or growth-promoting effects of such compounds is through seed germination and seedling growth bioassays. Amaranthus caudatus, known for its rapid germination and consistent seedling development, serves as an excellent model organism for these assays. This application note provides a detailed protocol for conducting a bioassay with A. caudatus to evaluate the effects of various test substances.

Historically, the exudate from cress (Lepidium sativum) seeds, containing the compound lepidimoide, was noted for its effect on Amaranthus caudatus seedlings. However, subsequent research has indicated that the primary agent responsible for promoting hypocotyl elongation in this interaction is the potassium ion, not lepidimoide.[1] This protocol is therefore presented as a general method suitable for assessing the allelopathic or phytotoxic potential of a wide range of substances.

Experimental Protocols

This protocol details a petri dish-based bioassay to determine the effects of a test substance on the germination and early seedling growth of Amaranthus caudatus.

Materials and Reagents

  • Amaranthus caudatus seeds

  • Petri dishes (9 cm diameter), sterile

  • Filter paper (e.g., Whatman No. 1), cut to fit petri dishes

  • Test substance (e.g., plant extract, isolated compound)

  • Solvent for test substance (e.g., distilled water, ethanol, DMSO)

  • Distilled water, sterile

  • Incubator or growth chamber with controlled temperature and light

  • Forceps, sterile

  • Graduated cylinders and pipettes

  • Ruler or calipers for measurement

  • Camera for documentation (optional)

Procedure

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test substance at the highest desired concentration.

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • A negative control consisting of the solvent alone must be included. If a solvent other than water is used, ensure its final concentration is consistent across all treatments and has no phytotoxic effect on its own.

  • Petri Dish Preparation:

    • Aseptically place two layers of sterile filter paper into each sterile petri dish.

    • Moisten the filter paper with a specific volume (e.g., 5 mL) of the respective test solution or the negative control. Ensure the filter paper is saturated but not flooded.

  • Seed Sowing:

    • Select healthy, uniform seeds of Amaranthus caudatus.

    • Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the moistened filter paper in each petri dish using sterile forceps.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent moisture loss.

    • Place the dishes in an incubator or growth chamber. A common condition is 25°C with a 12-hour light/12-hour dark cycle, although conditions can be modified to suit specific experimental goals.[2] The experiment is typically run for 5-7 days.

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged. Calculate the final germination percentage at the end of the experiment.

      • Germination (%) = (Number of germinated seeds / Total number of seeds) x 100

    • Seedling Growth: At the end of the incubation period, carefully remove the seedlings from the petri dishes.

    • Measure the length of the primary root (radicle) and the shoot (hypocotyl) of each seedling using a ruler or calipers.

    • Calculate the average root and shoot length for each treatment.

    • Phytotoxicity Assessment: Observe and record any signs of phytotoxicity, such as necrosis, discoloration, or morphological abnormalities.

Data Analysis

The collected data can be used to calculate various indices, such as the germination index and the percentage of growth inhibition or stimulation relative to the control. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Data Presentation

The quantitative results of the bioassay should be summarized in a clear and structured table to facilitate comparison between different concentrations of the test substance.

Table 1: Effect of a Hypothetical Test Substance (Phenolic Acid) on Amaranthus caudatus Germination and Seedling Growth

Concentration (mM)Germination (%)Average Root Length (mm) ± SDAverage Shoot Length (mm) ± SDInhibition of Root Length (%)
0 (Control)95 ± 415.2 ± 1.810.5 ± 1.20
0.192 ± 513.8 ± 1.510.1 ± 1.19.2
0.585 ± 610.1 ± 1.38.7 ± 0.933.6
1.060 ± 85.4 ± 0.96.2 ± 0.864.5
2.035 ± 72.1 ± 0.53.1 ± 0.686.2

Data are presented as mean ± standard deviation (SD). Inhibition is calculated relative to the control.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Amaranthus caudatus Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_solutions Prepare Test Solutions (Serial Dilutions) prep_dishes Prepare Petri Dishes (Filter Paper + Solution) prep_solutions->prep_dishes sow_seeds Sow A. caudatus Seeds prep_dishes->sow_seeds incubation Incubate (e.g., 25°C, 12h/12h light/dark) sow_seeds->incubation collect_data Measure Parameters: - Germination % - Root Length - Shoot Length incubation->collect_data analyze_data Analyze Data (Statistics, Inhibition %) collect_data->analyze_data report_results Report Results analyze_data->report_results

Caption: Workflow of the Amaranthus caudatus seed germination and seedling growth bioassay.

Diagram 2: Factors Influencing Seed Germination and Early Seedling Growth

G cluster_internal Internal Factors cluster_external External Factors cluster_allelochemicals Test Substance Effects center_node Seed Germination & Seedling Growth hormones Phytohormones (Gibberellins, ABA) hormones->center_node seed_viability Seed Viability seed_viability->center_node water Water water->center_node temperature Temperature temperature->center_node light Light light->center_node oxygen Oxygen oxygen->center_node phytochemicals Phytochemicals/ Allelochemicals phytochemicals->center_node Inhibition/ Stimulation

Caption: Key internal and external factors that regulate seed germination and early growth.

References

Application

Unveiling the Influence of Lepidimoide: Techniques for Studying its Uptake and Effects in Plants

For Researchers, Scientists, and Drug Development Professionals Introduction Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated cress (Lepidium sativum L.) seeds, has been identified as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidimoide (B1227039), a disaccharide first isolated from the mucilage of germinated cress (Lepidium sativum L.) seeds, has been identified as an allelopathic substance with notable effects on plant growth and development.[1] It has been observed to promote shoot and hypocotyl growth while inhibiting root growth in certain plant species.[1] Furthermore, studies have indicated its role in promoting light-induced chlorophyll (B73375) accumulation.[2] This document provides detailed application notes and protocols for researchers interested in studying the uptake, translocation, and physiological effects of lepidimoide in plants. While specific research on lepidimoide's uptake mechanisms is limited, this guide synthesizes established methodologies for studying plant bio-compounds to provide a robust framework for investigation.

Quantitative Data Summary

The following tables summarize the known quantitative effects of lepidimoide on plant growth. This data is derived from foundational studies and provides a baseline for designing new experiments.

Table 1: Dose-Response of Lepidimoide on Amaranthus caudatus Seedlings

Lepidimoide Concentration (µM)Effect on Hypocotyl GrowthEffect on Root GrowthReference
> 3PromotingNot specified[1]
> 100PromotingInhibiting[1]

Data from Hasegawa et al., 1992. The study notes these concentrations as the thresholds for the observed effects.

Experimental Protocols

Protocol 2.1: General Plant Culture for Lepidimoide Treatment

This protocol outlines a general system for cultivating plants to study the effects of lepidimoide. Arabidopsis thaliana is recommended as a model organism due to its rapid life cycle and genetic resources.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri plates (90 mm)

  • Sterile water

  • Lepidimoide stock solution (10 mM in sterile water, filter-sterilized)

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100. Rinse the seeds 5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% Phytagel or Agar and sow them on Petri plates containing solidified MS medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod, at a temperature of 22°C.

  • Lepidimoide Treatment: After 5-7 days of growth, transfer seedlings to fresh MS plates supplemented with the desired final concentrations of lepidimoide (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM) and a vehicle control (sterile water).

  • Observation and Measurement:

    • Measure primary root length and hypocotyl length daily for 5-7 days using a ruler or image analysis software (e.g., ImageJ).

    • Count the number of lateral roots.

    • At the end of the experiment, harvest whole seedlings, measure fresh weight, and then dry at 60°C for 48 hours to determine dry weight.

Protocol 2.2: Extraction of Lepidimoide from Plant Tissues

This protocol provides a generalized method for extracting lepidimoide from plant tissues for subsequent quantification.

Materials:

  • Plant tissue (roots, shoots, leaves) harvested from lepidimoide-treated plants

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol (B129727) (pre-chilled to -20°C)

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Harvesting: Harvest plant tissue (approximately 100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at 4°C for 1 hour with occasional vortexing to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Second Extraction (Optional but Recommended): Resuspend the pellet in another 0.5 mL of 80% methanol, vortex, and centrifuge again. Combine the supernatants to maximize yield.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Storage: Store the extracts at -80°C until analysis.

Protocol 2.3: Quantification of Lepidimoide by HPLC-MS/MS

This protocol describes a hypothetical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of lepidimoide in plant extracts. Note: This is a model protocol and would require optimization for specific instrumentation.

Instrumentation and Columns:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A linear gradient from 5% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: ESI-

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • A specific precursor ion ([M-H]-) for lepidimoide would need to be determined.

    • Product ions resulting from the fragmentation of the precursor ion would also need to be identified through infusion of a pure standard.

Procedure:

  • Standard Curve: Prepare a series of standard solutions of pure lepidimoide in 80% methanol at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Injection: Inject 5-10 µL of the plant extracts and standard solutions into the HPLC-MS/MS system.

  • Data Analysis: Quantify the amount of lepidimoide in the plant samples by comparing the peak areas from the sample chromatograms to the standard curve. Normalize the results by the initial fresh or dry weight of the tissue.

Visualizations: Pathways and Workflows

Signaling Pathway

G Hypothetical Signaling Pathway for Lepidimoide Lepidimoide Lepidimoide Receptor Putative Plasma Membrane Receptor Lepidimoide->Receptor Transduction Signal Transduction Cascade (e.g., Kinase Cascade) Receptor->Transduction SecondMessenger Second Messengers (e.g., Ca²⁺, ROS) Transduction->SecondMessenger TF Transcription Factors (e.g., MYC, ERF) SecondMessenger->TF GrowthGenes Growth-Promoting Genes (e.g., Expansins in Shoot) TF->GrowthGenes InhibitorGenes Growth-Inhibiting Genes (in Root) TF->InhibitorGenes ShootGrowth Shoot Growth Promotion GrowthGenes->ShootGrowth RootGrowth Root Growth Inhibition InhibitorGenes->RootGrowth

Caption: Hypothetical signaling cascade for lepidimoide action in plant cells.

Experimental Workflow

G Experimental Workflow for Lepidimoide Uptake Studies cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation PlantCulture 1. Plant Culture (e.g., Arabidopsis on MS plates) LepidimoideTreatment 2. Lepidimoide Treatment (Dose-response & Time-course) PlantCulture->LepidimoideTreatment Phenotyping 3. Phenotypic Analysis (Root/Shoot Growth) LepidimoideTreatment->Phenotyping Harvesting 4. Tissue Harvesting (Root & Shoot Separation) LepidimoideTreatment->Harvesting DataAnalysis 7. Data Analysis (Uptake vs. Phenotype) Phenotyping->DataAnalysis Extraction 5. Lepidimoide Extraction (80% Methanol) Harvesting->Extraction Quantification 6. Quantification (HPLC-MS/MS) Extraction->Quantification Quantification->DataAnalysis

Caption: Workflow for studying lepidimoide uptake and its effects on plants.

References

Method

Application Notes and Protocols for Investigating the Anti-Cancer Effects of Lepidimoide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive experimental framework for the initial characterization of lepidimoide (B1227039), a plant-derived small mol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial characterization of lepidimoide (B1227039), a plant-derived small molecule, as a potential anti-cancer agent. Given that the effects of lepidimoide on mammalian cells are currently uncharacterized, this document outlines a systematic approach, beginning with broad-spectrum cytotoxicity screening and progressing to more detailed mechanistic studies, including the analysis of apoptosis, cell cycle, and key cancer-related signaling pathways.

Introduction

Lepidimoide is a natural allelopathic substance isolated from the mucilage of germinated cress (Lepidium sativum) seeds.[1][2] It is known to promote shoot growth while inhibiting root growth in various plant species.[1][2] The growth-regulating properties of natural products are a valuable source for the discovery of novel therapeutic agents. The experimental design detailed herein is based on the hypothesis that the growth-inhibitory effects of lepidimoide observed in plants may translate to cytotoxic or cytostatic activity against mammalian cancer cells. This document provides a structured workflow and detailed protocols to test this hypothesis and elucidate the potential mechanisms of action.

Overall Experimental Workflow

The proposed research plan follows a logical progression from a high-throughput screening approach to more focused mechanistic studies. The workflow is designed to first identify if lepidimoide has any anti-cancer activity and then to begin to understand how it works.

experimental_workflow start Lepidimoide Stock Preparation screen Phase 1: Cytotoxicity Screening (e.g., MTT Assay) start->screen Treat Cancer Cell Panel ic50 Determine IC50 Values screen->ic50 select_cells Select Sensitive Cell Lines ic50->select_cells mechanistic Phase 2: Mechanism of Action Studies select_cells->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle western_blot Phase 3: Signaling Pathway Analysis (Western Blot) mechanistic->western_blot end Data Interpretation & Next Steps apoptosis->end cell_cycle->end pathway_analysis Analyze Key Proteins (e.g., MAPK, PI3K/Akt) western_blot->pathway_analysis pathway_analysis->end

Figure 1: A diagram illustrating the proposed experimental workflow.

Data Presentation

Quantitative data from the proposed experiments should be organized into clear, concise tables for effective comparison and interpretation.

Table 1: Cytotoxicity of Lepidimoide on a Panel of Cancer Cell Lines

Cell Line Cancer Type Lepidimoide IC50 (µM) at 48h
MCF-7 Breast
MDA-MB-231 Breast
A549 Lung
HCT116 Colon
PC-3 Prostate

| Vehicle Control | N/A | No significant effect |

Table 2: Effect of Lepidimoide on Cell Cycle Distribution in [Selected Cell Line]

Treatment % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle Control
Lepidimoide (IC50)
Lepidimoide (2x IC50)

| Positive Control | | | |

Table 3: Induction of Apoptosis by Lepidimoide in [Selected Cell Line]

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control
Lepidimoide (IC50)
Lepidimoide (2x IC50)

| Positive Control | | | |

Table 4: Relative Protein Expression/Phosphorylation in [Selected Cell Line] after Lepidimoide Treatment

Target Protein Treatment Relative Band Intensity (Normalized to Loading Control)
p-Akt (Ser473) Vehicle Control
Lepidimoide (IC50)
Total Akt Vehicle Control
Lepidimoide (IC50)
p-ERK1/2 Vehicle Control
Lepidimoide (IC50)
Total ERK1/2 Vehicle Control
Lepidimoide (IC50)
Cleaved Caspase-3 Vehicle Control
Lepidimoide (IC50)
β-actin Vehicle Control

| | Lepidimoide (IC50) | |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI, DMEM)

  • Lepidimoide stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of lepidimoide in culture medium.

  • Remove the medium from the wells and add 100 µL of the lepidimoide dilutions. Include a vehicle control (DMSO at the same concentration as the highest lepidimoide dose).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Treated and control cells

  • PBS (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with lepidimoide (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with lepidimoide as described in the apoptosis protocol.

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by adding the pellet dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate on ice for at least 30 minutes or store at -20°C for longer periods.

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry, using a linear scale for the PI channel.

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify specific proteins to assess the impact of lepidimoide on signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with lepidimoide, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Hypothetical Signaling Pathway Modulation by Lepidimoide

Based on the known roles of major signaling pathways in cancer cell proliferation and survival, we can hypothesize that lepidimoide may exert its effects through pathways such as the PI3K/Akt or MAPK/ERK pathways. The following diagram illustrates a hypothetical mechanism where lepidimoide inhibits the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis.

signaling_pathway lepidimoide Lepidimoide akt Akt lepidimoide->akt Inhibits receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pi3k->akt Activates (p-Akt) bad Bad akt->bad Inhibits proliferation Cell Proliferation & Survival akt->proliferation Promotes bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Figure 2: A hypothetical PI3K/Akt signaling pathway inhibited by lepidimoide.

References

Application

Application Notes and Protocols for Lepidimoide

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of lepidimoide (B1227039), a disaccharide with known plant growth-promoting activities. This docume...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of lepidimoide (B1227039), a disaccharide with known plant growth-promoting activities. This document covers its commercial sourcing, potential mechanism of action, and detailed protocols for its application in research settings.

Commercial Sources for Purchasing Lepidimoide

Below is a table summarizing potential suppliers for custom synthesis:

SupplierService HighlightsGeographic Location
Medicilon Custom synthesis of complex glycans, oligosaccharides, and glycoconjugates.USA
Bio-Synthesis, Inc. Custom synthesis and conjugation of biomolecules, including carbohydrates and oligosaccharides.[1]USA
CD BioGlyco Chemical and enzymatic synthesis of monosaccharides, disaccharides, oligosaccharides, and polysaccharides.[2]USA
GlycoTeam Specializes in the chemical synthesis of oligosaccharides and carbohydrate-related compounds.Germany
Sussex Research Provides a portfolio of advanced glycosylation products and custom carbohydrate synthesis solutions.Canada
BOC Sciences Custom carbohydrate synthesis from milligram to kilogram scale with comprehensive analytical reporting.[3]USA
Creative Biolabs Offers custom synthesis of oligosaccharides and their derivatives, including heparan sulfate (B86663) and N-linked oligosaccharides.[4]USA
GlyTech, Inc. Large-scale manufacturing of complex N-type and O-type oligosaccharides using chemical and chemo-enzymatic methods.[5]Japan
Tokyo Chemical Industry (TCI) Custom synthesis of monosaccharide and oligosaccharide derivatives, with options for linkers and fluorescent labels.[6]Japan, USA, Europe, China

Biological Activity and Putative Signaling Pathway

Lepidimoide has been shown to exhibit significant growth-promoting activity, specifically in the elongation of cockscomb hypocotyls. While the precise signaling pathway of lepidimoide has not been elucidated, its function as a plant growth regulator suggests it may engage with pathways similar to those of other growth-promoting phytohormones like auxins, gibberellins, or brassinosteroids. These pathways often involve receptor binding, activation of intracellular signaling cascades, and ultimately, changes in gene expression that lead to cell elongation.

Based on established plant hormone signaling pathways, a putative signaling cascade for a generic plant growth regulator that induces cell elongation can be proposed. This model provides a conceptual framework for investigating the mechanism of action of lepidimoide.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lepidimoide Lepidimoide Receptor_Complex Receptor Complex Lepidimoide->Receptor_Complex 1. Binding Signaling_Cascade Signaling Cascade (Kinases/Phosphatases) Receptor_Complex->Signaling_Cascade 2. Activation Repressor_Protein Repressor Protein Signaling_Cascade->Repressor_Protein 3. Inactivation/ Degradation TF_Repressor_Complex TF-Repressor Complex Repressor_Protein->TF_Repressor_Complex Inhibits TF Transcription_Factor Transcription Factor (TF) TF_Repressor_Complex->Transcription_Factor 4. Release of TF Growth_Genes Growth-Promoting Genes Transcription_Factor->Growth_Genes 5. Binds to Promoter Gene_Expression Gene Expression Growth_Genes->Gene_Expression 6. Transcription Cell_Elongation Cell_Elongation Gene_Expression->Cell_Elongation 7. Translation

Putative signaling pathway for a plant growth regulator.

Experimental Protocols

Hypocotyl Elongation Assay

This protocol is a generalized method for assessing the effect of lepidimoide on hypocotyl elongation in a model plant such as Arabidopsis thaliana or cockscomb (Celosia argentea).

Objective: To determine the dose-response relationship of lepidimoide on seedling hypocotyl elongation.

Materials:

  • Seeds of the chosen plant species

  • Agar (B569324)

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Lepidimoide (custom synthesized)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Surface sterilize seeds by washing with 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution with a drop of Tween-20.

    • Rinse the seeds 3-5 times with sterile distilled water.

  • Preparation of Growth Medium:

    • Prepare MS agar plates containing 1% sucrose.

    • Prepare a stock solution of lepidimoide in sterile water.

    • To create a dose-response curve, prepare a series of plates with varying concentrations of lepidimoide (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) by adding the appropriate amount of stock solution to the molten MS agar before pouring the plates.

  • Seed Plating and Stratification:

    • Aseptically place 10-15 sterilized seeds on the surface of each agar plate.

    • Seal the plates with parafilm and stratify the seeds by incubating at 4°C in the dark for 2-4 days to synchronize germination.

  • Incubation and Growth:

    • Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

    • Position the plates vertically to allow hypocotyls to grow along the surface of the agar.

  • Data Collection and Analysis:

    • After 5-7 days, or once hypocotyls have reached a sufficient length, carefully remove the lid of the petri dish and scan or photograph the seedlings.

    • Use image analysis software to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.

    • Calculate the average hypocotyl length for each concentration of lepidimoide.

    • Plot the average hypocotyl length against the lepidimoide concentration to generate a dose-response curve.

Experimental Workflow Diagram:

G A Seed Sterilization C Seed Plating A->C B Prepare MS Agar Plates with Lepidimoide Concentrations B->C D Stratification (4°C, dark) C->D E Incubation in Growth Chamber D->E F Image Seedlings E->F G Measure Hypocotyl Length F->G H Data Analysis G->H

Workflow for the hypocotyl elongation assay.
Plant Cell Culture Bioassay

This protocol outlines a method to assess the effect of lepidimoide on the proliferation of plant cells in a suspension culture.

Objective: To determine if lepidimoide affects the growth rate of plant cells in culture.

Materials:

  • Established plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2 cells)

  • Appropriate liquid culture medium (e.g., Gamborg's B5 or MS)

  • Lepidimoide stock solution

  • Sterile flasks

  • Shaking incubator

  • Hemocytometer or spectrophotometer

Procedure:

  • Culture Maintenance:

    • Maintain the stock cell suspension culture by subculturing every 7-10 days into fresh liquid medium.

  • Experimental Setup:

    • Inoculate fresh liquid medium in sterile flasks with a known density of cells from the stock culture.

    • Add lepidimoide from the stock solution to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM).

    • Prepare triplicate flasks for each concentration.

  • Incubation:

    • Place the flasks in a shaking incubator (e.g., 120 rpm) under controlled temperature and light conditions.

  • Growth Measurement:

    • At regular intervals (e.g., every 24 hours for 7 days), aseptically remove a small aliquot of the cell suspension from each flask.

    • Determine the cell density using one of the following methods:

      • Packed Cell Volume (PCV): Centrifuge the aliquot in a graduated tube and measure the volume of the cell pellet.

      • Cell Counting: Use a hemocytometer to count the number of cells per unit volume.

      • Spectrophotometry: Measure the optical density (OD) of the culture at a specific wavelength (e.g., 600 nm).

  • Data Analysis:

    • Plot the cell density (or PCV or OD) against time for each lepidimoide concentration to generate growth curves.

    • Calculate the doubling time or specific growth rate for each condition to quantify the effect of lepidimoide on cell proliferation.

Data Presentation Table (Example):

Lepidimoide (µM)Average Hypocotyl Length (mm) ± SD
0 (Control)5.2 ± 0.4
0.16.1 ± 0.5
17.8 ± 0.6
109.5 ± 0.7
1009.3 ± 0.8
Lepidimoide (µM)Cell Culture Doubling Time (hours) ± SD
0 (Control)24.3 ± 1.2
123.9 ± 1.5
1022.1 ± 1.1
10021.8 ± 1.3

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Experimental Challenges with Lepidimoide

Welcome to the technical support center for lepidimoide (B1227039). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing lepidimoide in their experiment...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lepidimoide (B1227039). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing lepidimoide in their experiments by providing troubleshooting guidance and answers to frequently asked questions, with a special focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is lepidimoide and what is its primary biological activity?

Lepidimoide is a naturally occurring unsaturated disaccharide, identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1] It was first isolated from the mucilage of germinated cress seeds (Lepidium sativum L.).[1] Its primary biological activity is related to plant growth regulation. It has been shown to promote shoot growth and inhibit root growth in various plant species.[1]

Q2: In what form is lepidimoide typically supplied?

Lepidimoide is generally supplied as an amorphous powder.[1] Being a sodium salt, it is expected to have some degree of aqueous solubility.

Q3: What are the main challenges I might face when working with lepidimoide?

The primary challenge researchers may encounter is related to its solubility. While its sodium salt form suggests water solubility, achieving a clear, stable solution at a desired concentration can be difficult. Other potential issues include its stability under certain pH conditions. For instance, lepidimoide has been found to easily epimerize in alkaline media.[2]

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving lepidimoide powder.

Solution:

  • Start with Water: As lepidimoide is a sodium salt of a sugar-like molecule, water is the recommended starting solvent.

  • Use High-Purity Water: Always use distilled, deionized, or ultrapure water to avoid contaminants that might affect solubility or experimental outcomes.

  • Incremental Addition: Add the lepidimoide powder to the water in small increments while stirring continuously. This can prevent the formation of clumps that are difficult to dissolve.

  • Gentle Heating: If lepidimoide does not readily dissolve at room temperature, gentle warming of the solution (e.g., to 30-40°C) in a water bath can aid dissolution. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Using a sonication bath for short periods can help to break up any aggregates and enhance dissolution.

  • Consider Co-solvents: If aqueous solubility is still insufficient for your required concentration, a small percentage of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) may be used as a co-solvent. However, it is crucial to first test the tolerance of your experimental system (e.g., cell culture, plant tissue) to the chosen co-solvent and its final concentration.

Problem: My lepidimoide solution appears cloudy or forms a precipitate over time.

Solution:

  • Check for Saturation: You may have exceeded the solubility limit of lepidimoide in your chosen solvent. Try preparing a more dilute solution.

  • pH Adjustment: The pH of the solution can influence the solubility of acidic compounds. While lepidimoide is a salt, the pH of your water or buffer could play a role. Ensure your solvent's pH is near neutral. Be cautious with alkaline conditions, as they can cause epimerization of lepidimoide.

  • Storage Conditions: Store your lepidimoide stock solutions at the recommended temperature, typically 4°C for short-term storage and -20°C or -80°C for long-term storage, to minimize degradation and precipitation.

  • Filtration: If a precipitate is present, you can try to sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles before use in sensitive applications. However, this may reduce the actual concentration of the dissolved compound.

Data Presentation: Lepidimoide Solubility

While specific quantitative solubility data for lepidimoide in common laboratory solvents is not extensively published, the following table provides a qualitative guide based on its chemical nature as an oligosaccharide sodium salt and information on related compounds.

SolventExpected SolubilityMaximum Recommended Starting Concentration (Empirical)Notes
WaterSoluble1 mg/mLThe sodium salt form enhances aqueous solubility. Gentle heating or sonication may be required for higher concentrations.
DMSOSparingly Soluble0.5 mg/mLMay require warming. Useful for preparing concentrated stock solutions that are then diluted in aqueous media.
EthanolPoorly Soluble< 0.1 mg/mLNot a recommended primary solvent. Can be used in small percentages as a co-solvent with water.
PBS (pH 7.4)Soluble1 mg/mLSolubility is expected to be similar to water. Ensure the buffer components do not interact with lepidimoide.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of Lepidimoide

Materials:

  • Lepidimoide powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile 0.22 µm syringe filter (optional)

Procedure:

  • Weigh the desired amount of lepidimoide powder in a sterile container.

  • Add the calculated volume of sterile water to achieve the desired concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water for every 1 mg of lepidimoide).

  • Vortex the mixture for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the container in a water bath at 30-40°C for 10-15 minutes, with intermittent vortexing. Alternatively, sonicate the mixture for 5-10 minutes.

  • Visually inspect the solution for any remaining particulate matter.

  • (Optional) For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile container.

  • Store the stock solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage.

Protocol 2: Workflow for Testing Lepidimoide Solubility in a New Solvent System

G cluster_start Start cluster_preparation Preparation cluster_observation Observation cluster_troubleshooting Troubleshooting cluster_end End start Define Target Concentration weigh Weigh Lepidimoide start->weigh add_solvent Add Small Volume of Solvent weigh->add_solvent mix Vortex/Stir add_solvent->mix observe Visually Inspect for Dissolution mix->observe heat Gentle Heating (30-40°C) observe->heat Partially Dissolved/ Cloudy sonicate Sonication observe->sonicate Partially Dissolved/ Aggregates Present add_more_solvent Incrementally Add More Solvent observe->add_more_solvent Insoluble success Clear Solution Achieved observe->success Completely Dissolved heat->mix sonicate->mix add_more_solvent->mix fail Insoluble at Target Concentration add_more_solvent->fail If Max Volume Reached

Caption: Workflow for testing lepidimoide solubility.

Signaling Pathways

The precise molecular signaling pathway of lepidimoide has not been fully elucidated. However, as an oligosaccharide with plant growth-regulating properties, it is hypothesized to function as an "oligosaccharin." These molecules are known to act as signals that can trigger various cellular responses, including those related to growth, development, and defense. The general model for oligosaccharide signaling in plants involves perception at the cell surface and transduction of the signal into the cell to elicit a response.

Putative Signaling Pathway for Lepidimoide in Plant Cells

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space lepidimoide Lepidimoide receptor Putative Receptor lepidimoide->receptor Binding transduction Signal Transduction Cascade (e.g., Ion Flux, ROS, Kinases) receptor->transduction Activation tf_activation Activation of Transcription Factors transduction->tf_activation gene_expression Altered Gene Expression tf_activation->gene_expression response Plant Growth Response (e.g., Shoot Elongation) gene_expression->response

Caption: A generalized oligosaccharin signaling pathway.

References

Optimization

Technical Support Center: Lepidimoide Bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lepidimoide (B1227039) bioassays. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lepidimoide (B1227039) bioassays. Due to the limited availability of specific experimental data on lepidimoide, this guide incorporates best practices for natural product and disaccharide bioassays to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is lepidimoide and what is its known biological activity?

Lepidimoide is a disaccharide originally isolated from the mucilage of germinated cress seeds (Lepidium sativum) and can also be synthesized from okra (Hibiscus esculentus) mucilage.[1] Its primary reported biological activity is the promotion of shoot growth and inhibition of root growth in certain plants.[1] While extracts from Lepidium sativum and Hibiscus esculentus have shown various bioactivities, including antioxidant, antimicrobial, and anticancer effects, the specific contribution of lepidimoide to these effects in human cell lines has not been extensively studied.[2][3]

Q2: What are the main challenges and sources of inconsistent results in lepidimoide bioassays?

Inconsistent results in lepidimoide bioassays can arise from several factors common to natural product research:

  • Purity and Contaminants: Lepidimoide is often extracted from natural sources, and the purity of the sample can significantly impact bioassay results. Contaminating substances from the plant matrix can have their own biological effects, leading to confounding data.

  • Epimerization: Lepidimoide can undergo epimerization to epi-lepidimoide, particularly in alkaline conditions.[1] While one study reported similar activity of both epimers in a plant-based assay, this may not hold true for other, more sensitive bioassays.[1] This chemical instability can lead to variability in the effective concentration of the active compound.

  • Pan-Assay Interference Compounds (PAINS): Natural product extracts can contain PAINS, which are compounds that appear as frequent hitters in many bioassays through non-specific mechanisms, leading to false-positive results.

  • General Bioassay Variability: Biological assays are inherently variable. Factors such as cell line stability, passage number, reagent quality, and seemingly minor variations in protocol execution can contribute to inconsistent outcomes.

Q3: How can I control for the epimerization of lepidimoide in my experiments?

To minimize variability due to epimerization, consider the following:

  • pH Control: Maintain a neutral or slightly acidic pH during sample preparation, storage, and in the assay medium, if the experimental design allows. Avoid alkaline conditions.

  • Fresh Preparation: Prepare lepidimoide solutions fresh for each experiment to minimize the time for potential epimerization.

  • Storage Conditions: Store lepidimoide as a dry powder in a cool, dark, and dry place. For solutions, flash-freeze aliquots and store them at -80°C to reduce chemical degradation.

  • Analytical Characterization: If possible, use analytical techniques like HPLC or NMR to assess the isomeric purity of your lepidimoide sample before and during the course of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during lepidimoide bioassays for cell viability, proliferation, and apoptosis.

Inconsistent Cell Viability/Proliferation Assay Results (e.g., MTT, XTT, WST-1)
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Contamination- Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Regularly check for and address any microbial contamination.
Unexpectedly low cell viability at low concentrations - Cytotoxicity of the solvent (e.g., DMSO)- Presence of cytotoxic impurities in the lepidimoide sample- Perform a solvent toxicity control to determine the maximum tolerated concentration.- Use high-purity lepidimoide if available. Consider further purification of the sample.
Results not reproducible between experiments - Variation in cell passage number or health- Inconsistent incubation times- Reagent degradation- Epimerization of lepidimoide- Use cells within a consistent and low passage number range.- Strictly adhere to standardized incubation times for cell treatment and assay development.- Prepare fresh reagents and store them according to the manufacturer's instructions.- Prepare lepidimoide solutions fresh for each experiment and control the pH.
Inconsistent Apoptosis Assay Results (e.g., Annexin V/PI Staining)
Problem Potential Cause Troubleshooting Steps
High background of apoptotic cells in control group - Over-trypsinization during cell harvesting- Unhealthy initial cell population- Mechanical stress during cell handling- Use a gentle dissociation reagent and minimize incubation time.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Handle cells gently; avoid vigorous pipetting or centrifugation.
No clear distinction between apoptotic and necrotic populations - Incorrect compensation settings on the flow cytometer- Delayed analysis after staining- Use single-stain controls to set up proper compensation.- Analyze samples as soon as possible after staining to prevent progression to secondary necrosis.
Low or no induction of apoptosis by lepidimoide - Lepidimoide may induce other forms of cell death (e.g., necrosis, autophagy)- The concentration range tested is not optimal- The incubation time is too short or too long- Investigate other cell death markers.- Perform a broad dose-response and time-course experiment to identify the optimal conditions.- Ensure the lepidimoide sample is active and has not degraded.

Experimental Protocols

Below are generalized protocols for key bioassays. These should be optimized for your specific cell line and experimental conditions.

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of lepidimoide in a culture medium. Remove the old medium from the cells and add the lepidimoide-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with lepidimoide at various concentrations and for the desired duration in a culture dish or plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for Lepidimoide's Bioactivity

Given the general antioxidant and anti-inflammatory properties of extracts from the source plants of lepidimoide, a hypothetical signaling pathway that could be investigated is the modulation of cellular stress and inflammatory responses. This is a speculative model for research purposes.

Lepidimoide_Hypothetical_Pathway Lepidimoide Lepidimoide CellSurfaceReceptor Cell Surface Receptor? Lepidimoide->CellSurfaceReceptor Binds? ROS Reactive Oxygen Species (ROS) Lepidimoide->ROS Scavenges? MAPK_Pathway MAPK Signaling (e.g., p38, JNK) CellSurfaceReceptor->MAPK_Pathway Activates/Inhibits? ROS->MAPK_Pathway Activates NFkB_Pathway NF-κB Signaling Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Inflammatory_Cytokines Induces MAPK_Pathway->NFkB_Pathway Cross-talk Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induces Proliferation Cell Proliferation MAPK_Pathway->Proliferation Inhibits Cell_Stress Cellular Stress Cell_Stress->ROS Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Reagents Check Reagents & Cell Culture Start->Check_Reagents Review_Protocol Review Protocol Execution Check_Reagents->Review_Protocol If OK Check_Compound Assess Lepidimoide Sample Review_Protocol->Check_Compound If OK Purity Check Purity (e.g., HPLC, NMR) Check_Compound->Purity Epimerization Assess Epimerization (pH, age) Check_Compound->Epimerization Optimize_Assay Re-optimize Assay Parameters Check_Compound->Optimize_Assay If OK Purity->Optimize_Assay If Impure Epimerization->Optimize_Assay If Prone Cell_Density Vary Cell Density Optimize_Assay->Cell_Density Incubation_Time Vary Incubation Time Optimize_Assay->Incubation_Time End Consistent Results Optimize_Assay->End After Optimization

References

Troubleshooting

troubleshooting lepidimoide degradation during experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lepidimoide (B1227039). This resource provides troubleshooting guides and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lepidimoide (B1227039). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

I. Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during the storage, handling, and application of lepidimoide.

1. Issue: Inconsistent or No Biological Activity Observed

Possible Causes and Solutions:

  • Degradation of Lepidimoide: Lepidimoide is susceptible to degradation, which can lead to a loss of biological activity.

    • pH-Induced Epimerization: Lepidimoide readily epimerizes to epi-lepidimoide in alkaline conditions. While epi-lepidimoide has been reported to exhibit similar biological activity, the change in chemical structure can affect experimental consistency. It is crucial to maintain a neutral or slightly acidic pH during storage and in your experimental buffer.

    • Storage Conditions: Store lepidimoide as a dry powder at -20°C or below, protected from light and moisture. For solutions, prepare them fresh for each experiment. If short-term storage of a solution is necessary, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

  • Contamination with Potassium Ions: There are conflicting reports regarding the primary active compound responsible for the observed hypocotyl elongation. Some research suggests that potassium ions (K+), which may be present as a counter-ion or contaminant in lepidimoide preparations, are the principal "allelochemical" promoting this effect.

    • Control Experiments: To differentiate between the effects of lepidimoide and potassium, it is essential to include a potassium control in your experiments. Prepare a solution with a potassium salt (e.g., KCl) at the same molar concentration as the lepidimoide sample and compare the biological responses.

    • Purity Analysis: If possible, analyze your lepidimoide sample for potassium content using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

  • Incorrect Bioassay Conditions: The biological activity of lepidimoide is often assessed using a hypocotyl elongation assay. Suboptimal conditions can lead to unreliable results.

    • Seed Viability and Germination: Ensure that the seeds used for the bioassay (e.g., Amaranthus caudatus) are viable and have a high germination rate.

    • Light and Temperature: Maintain consistent and appropriate light and temperature conditions as specified in the experimental protocol. Hypocotyl elongation is highly sensitive to these environmental factors.

2. Issue: Variability in Experimental Results

Possible Causes and Solutions:

  • Inconsistent Lepidimoide Concentration:

    • Accurate Weighing and Dissolving: Due to its hygroscopic nature, it is advisable to equilibrate lepidimoide to room temperature in a desiccator before weighing. Ensure complete dissolution in the chosen solvent.

    • Solution Stability: As mentioned, lepidimoide solutions can degrade over time. Always use freshly prepared solutions for critical experiments.

  • Pipetting Errors and Inconsistent Dosing:

    • Calibrated Equipment: Use calibrated pipettes to ensure accurate and consistent dosing of lepidimoide to your experimental system.

  • Biological Variability:

    • Sufficient Replicates: Use a sufficient number of biological and technical replicates to account for inherent biological variability.

    • Consistent Plant Material: If using plant-based assays, ensure that the plants are of a similar age and developmental stage.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for lepidimoide?

The most well-documented degradation pathway for lepidimoide is epimerization at the C-2 position of the rhamnose moiety under alkaline conditions, leading to the formation of epi-lepidimoide. While this isomer may retain biological activity, its formation represents a chemical change that should be controlled. Other potential degradation pathways, such as hydrolysis of the glycosidic bond or oxidation, have not been extensively studied but should be considered, especially under harsh temperature or pH conditions.

Q2: How can I monitor the degradation of my lepidimoide sample?

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the degradation of lepidimoide. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) can be used to separate lepidimoide from its degradation products, including epi-lepidimoide. Monitoring the appearance of new peaks or the decrease in the area of the lepidimoide peak over time can provide a quantitative measure of degradation.

Q3: What are the optimal storage conditions for lepidimoide?

  • Solid Form: Store lepidimoide as a lyophilized powder in a tightly sealed container at -20°C or -80°C, protected from light.

  • In Solution: It is highly recommended to prepare solutions fresh. For short-term storage, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent should be compatible with your experimental system and ideally buffered to a neutral or slightly acidic pH.

Q4: Is lepidimoide or potassium responsible for the observed biological activity?

There is scientific debate on this topic. While lepidimoide has been identified as a plant growth regulator, some studies suggest that the hypocotyl elongation effect attributed to it may be primarily caused by potassium ions. To address this in your research, it is crucial to:

  • Run parallel experiments with a potassium control at a concentration equivalent to that in your lepidimoide sample.

  • If possible, determine the potassium content of your lepidimoide stock.

III. Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative data on the degradation kinetics of lepidimoide under various conditions. The primary reported instability is its epimerization in alkaline media. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

Table 1: General Stability Profile of Lepidimoide

ConditionStabilityPrimary Degradation Product
pH
Acidic (pH < 6)Generally stableNot well-documented
Neutral (pH 6-7.5)Relatively stableNot well-documented
Alkaline (pH > 7.5)Unstableepi-lepidimoide
Temperature
Frozen (-20°C to -80°C)Stable (solid & solution)-
Refrigerated (2-8°C)Moderate stability (solution)Degradation may occur over time
Room TemperatureLow stability (solution)Degradation is likely
Elevated TemperatureLikely unstableNot well-documented
Light
Protected from LightRecommended-
Exposed to LightPotential for degradationNot well-documented

IV. Experimental Protocols

1. Protocol: Amaranthus caudatus Hypocotyl Elongation Bioassay

This bioassay is a common method for assessing the growth-promoting activity of lepidimoide.

Materials:

  • Amaranthus caudatus seeds

  • Petri dishes (60 mm diameter)

  • Filter paper (Whatman No. 2 or equivalent)

  • Lepidimoide stock solution

  • Potassium chloride (KCl) stock solution (for control)

  • Sterile distilled water or a suitable buffer (e.g., MES buffer, pH 6.0)

  • Growth chamber or incubator with controlled temperature and light

Methodology:

  • Seed Sterilization (Optional but Recommended): To minimize microbial contamination, surface sterilize Amaranthus caudatus seeds by briefly rinsing with 70% ethanol (B145695) followed by a 5-10 minute wash in a dilute bleach solution (e.g., 1% sodium hypochlorite) and several rinses with sterile distilled water.

  • Preparation of Test Solutions: Prepare a series of dilutions of your lepidimoide stock solution to achieve the desired final concentrations. Also, prepare a corresponding series of KCl solutions with molar concentrations equivalent to the lepidimoide dilutions. Include a negative control with only the solvent (e.g., sterile distilled water or buffer).

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Add 2 mL of the respective test solution (lepidimoide dilution, KCl control, or negative control) to each Petri dish, ensuring the filter paper is saturated.

    • Place 10-15 seeds on the moist filter paper in each dish, spacing them evenly.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Place the dishes in a growth chamber or incubator in complete darkness at a constant temperature (e.g., 25°C) for 72 hours.

  • Measurement:

    • After the incubation period, carefully remove the seedlings from the Petri dishes.

    • Using a digital caliper or a ruler under a dissecting microscope, measure the length of the hypocotyl (the stem-like structure between the cotyledons and the root) of each seedling.

  • Data Analysis:

    • Calculate the average hypocotyl length for each treatment group.

    • Compare the average hypocotyl lengths of the lepidimoide-treated groups to both the negative control and the corresponding KCl control groups using appropriate statistical analysis (e.g., t-test or ANOVA).

V. Visualization of Potential Signaling Pathways and Workflows

Lepidimoide is a plant growth regulator, and its mode of action may involve interaction with known plant hormone signaling pathways. While the exact pathway is not yet elucidated, here are diagrams of major pathways that regulate plant growth and development, which may be influenced by lepidimoide.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis A Lepidimoide Stock D Prepare Serial Dilutions A->D B KCl Stock (Control) B->D C Amaranthus Seeds E Seed Plating in Petri Dishes C->E D->E F Incubation (Dark, 25°C, 72h) E->F G Measure Hypocotyl Length F->G H Statistical Analysis G->H

Caption: Experimental workflow for the Amaranthus caudatus hypocotyl elongation bioassay.

degradation_pathway Lepidimoide Lepidimoide Epi_Lepidimoide epi-Lepidimoide Lepidimoide->Epi_Lepidimoide Alkaline pH (Epimerization) Other_Products Other Degradation Products Lepidimoide->Other_Products Harsh Conditions (e.g., high temp, extreme pH)

Caption: Potential degradation pathways of lepidimoide.

auxin_signaling Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Growth_Response Growth Response Gene_Expression->Growth_Response Lepidimoide Lepidimoide (?) Lepidimoide->Auxin modulates? Lepidimoide->TIR1_AFB modulates? Lepidimoide->Aux_IAA modulates?

Caption: Simplified auxin signaling pathway and potential points of interaction for lepidimoide.

gibberellin_signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Repressor GID1->DELLA promotes degradation of PIF PIF Transcription Factor DELLA->PIF represses Gene_Expression GA-Responsive Gene Expression PIF->Gene_Expression activates Growth_Response Growth Response Gene_Expression->Growth_Response Lepidimoide Lepidimoide (?) Lepidimoide->GA modulates? Lepidimoide->GID1 modulates? Lepidimoide->DELLA modulates?

Optimization

Technical Support Center: Optimizing Lepidimoide Concentration for Root Inhibition

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lepidimoide (B1227039). This resource provides troubleshooting guides and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lepidimoide (B1227039). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments focused on optimizing the concentration of lepidimoide for root inhibition.

Frequently Asked Questions (FAQs)

Q1: What is lepidimoide and what is its known effect on root growth?

A1: Lepidimoide is a naturally occurring allelopathic substance first isolated from the mucilage of germinated cress (Lepidium sativum L.) seeds. It has been observed to inhibit root growth in various plant species at concentrations higher than 100 μM.[1] While it promotes shoot growth at lower concentrations, its inhibitory effect on roots is a key area of research.

Q2: What is the general dose-response relationship of lepidimoide on root inhibition?

Q3: How should I prepare lepidimoide for my experiments? Is it soluble and stable?

A3: Information on the specific solubility and stability of lepidimoide in common laboratory solvents and media is limited. For many organic compounds used in biological assays, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.[2][3][4] It is recommended to first attempt to dissolve lepidimoide in a small amount of DMSO before diluting it to the final concentration in your aqueous growth medium, such as Murashige and Skoog (MS) medium.[5][6][7][8][9]

Important Considerations:

  • Solubility Testing: Before conducting your experiments, perform a small-scale solubility test to determine the maximum soluble concentration of lepidimoide in your chosen solvent and final medium.

  • Stability: The stability of lepidimoide in liquid media over time is not well-documented. It is advisable to prepare fresh solutions for each experiment to ensure consistent activity.

  • Control Groups: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve lepidimoide) in your experiments to account for any potential effects of the solvent on root growth.

Troubleshooting Guides

Issue 1: Inconsistent or No Root Inhibition Observed

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Lepidimoide Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 10 µM to 500 µM) to determine the optimal inhibitory concentration for your plant species and experimental conditions.
Lepidimoide Degradation Prepare fresh stock solutions and treatment media for each experiment. Avoid storing diluted solutions for extended periods.
Poor Solubility Ensure complete dissolution of lepidimoide in the initial solvent (e.g., DMSO) before adding it to the final growth medium. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.[2]
Experimental Variability Standardize your experimental setup. Ensure uniform seed sterilization, plating density, light conditions, temperature, and media composition.
Plant Species Insensitivity The sensitivity to lepidimoide may vary between plant species. If possible, test on a species where inhibition has been previously reported (e.g., cress) to confirm the activity of your compound.
Issue 2: High Seedling Mortality or General Growth Defects

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Toxicity at High Concentrations Reduce the concentration of lepidimoide. High concentrations may induce general toxicity rather than specific root inhibition.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your growth medium is low (typically ≤ 0.1%) and non-toxic to your plants. Always include a solvent control.
Contamination Follow sterile techniques during seed sterilization, media preparation, and seedling transfer to prevent bacterial or fungal contamination, which can affect root growth.

Experimental Protocols

Protocol 1: Dose-Response Assay for Lepidimoide-Induced Root Inhibition in Arabidopsis thaliana

This protocol outlines a method to determine the concentration-dependent effect of lepidimoide on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Lepidimoide

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose, pH 5.7

  • Agar (B569324)

  • Petri dishes (square or round)

  • Stereomicroscope

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Seed Sterilization:

    • Surface sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., treatment with 70% ethanol (B145695) followed by a bleach solution and sterile water washes).

    • Resuspend sterilized seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Preparation of Lepidimoide Treatment Plates:

    • Prepare a stock solution of lepidimoide in DMSO at a high concentration (e.g., 100 mM).

    • Prepare sterile MS agar medium. After autoclaving and cooling to approximately 50-60°C, add the lepidimoide stock solution to achieve the desired final concentrations (e.g., 0, 50, 100, 150, 200, 250, 300 µM). Ensure the final DMSO concentration is consistent across all plates, including the control (0 µM lepidimoide), and does not exceed 0.1%.

    • Pour the media into Petri dishes and allow them to solidify in a sterile environment.

  • Seedling Growth and Treatment:

    • Under sterile conditions, plate the stratified seeds on standard MS agar plates.

    • Place the plates vertically in a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

    • After 4-5 days, when seedlings have a developed primary root, carefully transfer them to the lepidimoide-containing plates.

    • Place the treatment plates back in the growth chamber in a vertical orientation.

  • Data Collection and Analysis:

    • Scan the plates at regular intervals (e.g., daily for 5-7 days) using a flatbed scanner.

    • Measure the primary root length from the root-shoot junction to the root tip using image analysis software.

    • Calculate the percentage of root growth inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the lepidimoide concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of root growth is inhibited).

experimental_workflow cluster_prep Preparation cluster_growth Growth & Treatment cluster_analysis Analysis seed_sterilization Seed Sterilization & Stratification germination Seed Germination on MS Plates seed_sterilization->germination media_prep Prepare Lepidimoide Treatment Plates transfer Transfer Seedlings to Treatment Plates media_prep->transfer germination->transfer scanning Daily Plate Scanning transfer->scanning measurement Root Length Measurement scanning->measurement calculation Calculate % Inhibition & IC50 measurement->calculation

Caption: Hypothesized mechanism of lepidimoide's effect on the auxin pathway.

Visualizing Effects on the Root Apical Meristem

The root apical meristem (RAM) is the site of cell division that drives root growth. Lepidimoide-induced root inhibition may be due to effects on cell division or cell organization within the RAM. Confocal microscopy can be used to visualize the structure of the RAM and identify any abnormalities caused by lepidimoide treatment. Staining with dyes like propidium (B1200493) iodide allows for visualization of cell walls and overall root architecture.

Logical Flow for Investigating RAM Effects

ram_investigation start Observe Root Inhibition hypothesis Hypothesize Effect on RAM start->hypothesis experiment Lepidimoide Treatment & Confocal Microscopy hypothesis->experiment analysis Analyze RAM Structure: - Cell division - Quiescent Center - Meristem size experiment->analysis conclusion Determine Cellular Basis of Inhibition analysis->conclusion

References

Troubleshooting

minimizing interference in lepidimoide quantification

Welcome to the technical support center for lepidimoide (B1227039) quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lepidimoide (B1227039) quantification. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lepidimoide.

Frequently Asked Questions (FAQs)

Q1: What is lepidimoide and why is its quantification important?

Lepidimoide is an unsaturated disaccharide, identified as 4-deoxy-β-L-threo-hex-4-enopyranuronosyl-(1→2)-6-deoxy-L-glucopyranose sodium salt.[1] It has shown growth-promoting activity in plant hypocotyls.[1] Accurate quantification is crucial for understanding its biological activity, potential therapeutic applications, and for quality control in related product development.

Q2: What are the common analytical methods for lepidimoide quantification?

While specific, validated methods for lepidimoide are not widely published, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly suitable technique. This method offers high sensitivity and selectivity for quantifying complex molecules like disaccharides in biological matrices.[2][3]

Q3: What are the potential sources of interference in lepidimoide quantification?

Interference can arise from various sources, including the sample matrix (other components extracted from the plant tissue), solvents, and cross-contamination.[4] Common types of interference include:

  • Matrix effects: Components in the plant extract can suppress or enhance the ionization of lepidimoide, leading to inaccurate quantification.

  • Isomeric compounds: The presence of isomers, such as epi-lepidimoide, can interfere with quantification if the analytical method cannot differentiate between them.

  • Contaminants: Impurities from solvents, plastics, or other lab equipment can introduce interfering peaks.

Q4: How can I minimize interference from the sample matrix?

Effective sample preparation is key to minimizing matrix effects. This can include:

  • Solid-Phase Extraction (SPE): To clean up the sample and isolate lepidimoide.

  • Liquid-Liquid Extraction (LLE): To partition lepidimoide away from interfering compounds.

  • Protein Precipitation: If working with samples containing significant protein content.

Troubleshooting Guides

This section provides solutions to common problems encountered during lepidimoide quantification.

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Column Overload Dilute the sample and reinject.
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., adjust pH, solvent ratio).
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase.
Issue 2: High Signal-to-Noise Ratio or Baseline Noise
Possible Cause Troubleshooting Step
Contaminated Solvents Use high-purity, LC-MS grade solvents.
Dirty Mass Spectrometer Source Clean the ion source according to the manufacturer's instructions.
Leaks in the LC System Check for and repair any leaks in the fluid path.
Electrical Noise Ensure proper grounding of the LC-MS system.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize the extraction and sample preparation protocol. Use an internal standard.
Variable Injection Volumes Ensure the autosampler is functioning correctly and calibrated.
Instrument Instability Allow the LC-MS system to equilibrate fully before running samples.
Sample Degradation Analyze samples promptly after preparation or store them at an appropriate temperature. Lepidimoide is known to epimerize in alkaline media.

Experimental Protocols

Protocol 1: Hypothetical Lepidimoide Extraction from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Homogenization: Homogenize 1 gram of fresh plant tissue (e.g., from okra fruit mucilage) in liquid nitrogen.

  • Extraction: Add 10 mL of an 80:20 methanol:water solution to the homogenized tissue.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Storage: Store the extract at -20°C until analysis.

Protocol 2: Suggested LC-MS/MS Parameters for Lepidimoide Analysis

These are starting parameters and will likely require optimization.

Parameter Setting
LC Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification a Plant Tissue Homogenization b Solvent Extraction a->b c Centrifugation & Filtration b->c d LC-MS/MS Analysis c->d e Data Processing d->e f Concentration Determination e->f

Caption: Experimental workflow for lepidimoide quantification.

troubleshooting_logic cluster_peak_issues Peak Shape Issues cluster_noise_issues High Baseline Noise cluster_reproducibility_issues Reproducibility Issues start Problem Encountered peak_issue Poor Peak Shape? start->peak_issue overload Dilute Sample peak_issue->overload Yes mobile_phase Optimize Mobile Phase peak_issue->mobile_phase Yes contamination Clean/Replace Column peak_issue->contamination Yes noise_issue High Noise? peak_issue->noise_issue No end Problem Resolved overload->end mobile_phase->end contamination->end solvents Use High-Purity Solvents noise_issue->solvents Yes source Clean MS Source noise_issue->source Yes leaks Check for Leaks noise_issue->leaks Yes repro_issue Inconsistent Results? noise_issue->repro_issue No solvents->end source->end leaks->end prep Standardize Sample Prep repro_issue->prep Yes injection Check Autosampler repro_issue->injection Yes stability Equilibrate Instrument repro_issue->stability Yes repro_issue->end No prep->end injection->end stability->end

Caption: Troubleshooting logic for lepidimoide analysis.

References

Optimization

stability of lepidimoide in different solvent systems

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of lepidimoide (B1227039) in v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of lepidimoide (B1227039) in various solvent systems. The information is designed to assist researchers in anticipating and addressing challenges during experimental work.

Troubleshooting Guides

Issue: Unexpected changes in biological activity or analytical profile of lepidimoide solutions.

  • Question: My lepidimoide stock solution, prepared in a basic buffer, is showing inconsistent results in my bioassays. What could be the cause?

    • Answer: Lepidimoide is known to be unstable in alkaline conditions, where it can undergo epimerization to form epi-lepidimoide.[1] This structural change may alter its biological activity or chromatographic profile. It is crucial to control the pH of your solvent system. For optimal stability, consider preparing stock solutions in neutral or slightly acidic buffers.

  • Question: I observe a new peak appearing in the HPLC chromatogram of my aged lepidimoide solution. How can I identify this new peak?

    • Answer: The new peak is likely epi-lepidimoide, the epimer of lepidimoide formed under alkaline conditions. To confirm its identity, you can perform a forced degradation study by intentionally exposing a sample of lepidimoide to a basic solution (e.g., 0.1 M NaOH) and analyzing the resulting mixture by HPLC-MS. The mass spectrum of the new peak should be identical to that of lepidimoide, as they are isomers.

  • Question: How can I prevent the degradation of lepidimoide during long-term storage?

    • Answer: For long-term storage, it is recommended to store lepidimoide as a solid at -20°C or below. If a stock solution is required, prepare it in a neutral or slightly acidic buffer (e.g., pH 6.0-7.0) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid using basic buffers for storage.

Frequently Asked Questions (FAQs)

  • What is the primary degradation pathway for lepidimoide?

    • The primary known degradation pathway for lepidimoide is epimerization at a stereocenter, converting it to epi-lepidimoide, particularly in alkaline environments.[1]

  • In which solvent systems is lepidimoide most stable?

  • How can I monitor the stability of my lepidimoide sample?

    • A stability-indicating HPLC method is the recommended approach to monitor the integrity of lepidimoide over time. This method should be able to separate lepidimoide from its primary degradant, epi-lepidimoide, and any other potential impurities.

Data on Lepidimoide Stability

Due to limited published quantitative studies on the stability of lepidimoide across a wide range of solvents, the following table presents a hypothetical stability profile based on its known chemical properties. This information should be used as a general guideline for experimental design.

Solvent SystempHTemperature (°C)Expected StabilityPotential Degradation Pathway
Deionized Water~74ModerateMinimal hydrolysis
Phosphate Buffer7.425Low to ModerateEpimerization
Sodium Hydroxide>1025Very LowRapid Epimerization
Acetonitrile (B52724)NA25HighMinimal degradation
DMSONA25HighMinimal degradation
MethanolNA25HighMinimal degradation

Experimental Protocols

Protocol: Forced Degradation Study of Lepidimoide

This protocol outlines a general procedure for conducting a forced degradation study on lepidimoide to investigate its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of lepidimoide in a suitable solvent where it is known to be stable, such as acetonitrile or water at neutral pH, at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the lepidimoide stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the lepidimoide stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.

    • Oxidative Degradation: Mix 1 mL of the lepidimoide stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid lepidimoide powder at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid lepidimoide powder to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and alkaline samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the lepidimoide peak.

Visualizations

Lepidimoide_Epimerization cluster_conditions Driving Force Lepidimoide Lepidimoide Epi_lepidimoide epi-Lepidimoide Lepidimoide->Epi_lepidimoide Epimerization OH_ion OH- (Alkaline Conditions)

Caption: Epimerization of Lepidimoide in Alkaline Conditions.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solvent Check Solvent System pH Start->Check_Solvent Is_Alkaline Is pH > 7? Check_Solvent->Is_Alkaline Epimerization_Suspected Suspect Lepidimoide Epimerization Is_Alkaline->Epimerization_Suspected Yes Other_Issue Investigate Other Experimental Parameters Is_Alkaline->Other_Issue No Run_HPLC Perform Stability-Indicating HPLC Analysis Epimerization_Suspected->Run_HPLC New_Peak New Peak Observed? Run_HPLC->New_Peak Confirm_Epimer Confirm Identity by Forced Degradation (Alkaline) & LC-MS New_Peak->Confirm_Epimer Yes New_Peak->Other_Issue No Optimize_Conditions Optimize Storage & Experimental Conditions (Neutral/Acidic pH, Low Temp) Confirm_Epimer->Optimize_Conditions End Problem Resolved Optimize_Conditions->End Other_Issue->End

Caption: Troubleshooting Workflow for Lepidimoide Stability Issues.

References

Troubleshooting

addressing batch-to-batch variability of lepidimoide extracts

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with lepidimoide (B1227039) extracts. This resource offers troubleshooting guides, fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with lepidimoide (B1227039) extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address the common challenge of batch-to-batch variability and ensure consistency and reliability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in lepidimoide extracts?

A1: Batch-to-batch variability in lepidimoide extracts is a multifaceted issue stemming from both the natural source material and processing methods. Key contributing factors include:

  • Botanical Raw Material Variation: The chemical composition of the source plant, typically Lepidium sativum (garden cress), can fluctuate significantly based on geographical location, climate, harvest time, and storage conditions.[1][2]

  • Plant Part Used and Drying Method: The concentration of active compounds can vary between different parts of the plant. The method of drying (e.g., air-drying, freeze-drying) also impacts the final chemical profile.

  • Extraction Method: The choice of solvent (e.g., water, ethanol, acetone), pH of the extraction medium, and extraction technique (e.g., maceration, sonication) can dramatically influence the yield and composition of the final extract.[3]

  • Co-extracted Compounds: Lepidimoide is often co-extracted with other mucilaginous compounds. The varying ratios of these related substances contribute to the overall variability of the extract and can interfere with analytical quantification.

Q2: How can I minimize variability during the extraction process?

A2: To minimize variability, it is crucial to standardize the entire workflow from raw material acquisition to the final extract.

  • Standardize Raw Material: Source plant material from a single, reputable supplier who can provide a certificate of analysis with information on the geographical origin and harvesting conditions.

  • Implement a Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process. This should include precise parameters for:

    • Grinding of plant material to a uniform particle size.

    • Solvent type, grade, and volume-to-biomass ratio.

    • Extraction time and temperature.

    • pH of the extraction and subsequent purification steps.

  • Utilize a Validated Extraction Method: Employ a well-documented and validated extraction protocol to ensure consistency.

Q3: What are the recommended analytical techniques for characterizing lepidimoide extracts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of lepidimoide extracts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD) is the gold standard for separating and quantifying lepidimoide and other components in the extract.

  • Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique useful for rapid qualitative analysis and for monitoring the progress of extraction and purification.

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) allows for the identification of lepidimoide and other co-extracted compounds by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of purified lepidimoide.

Q4: What is the known biological activity of lepidimoide and how can it be assayed?

A4: Lepidimoide is known to act as a plant growth regulator.[4] It has been shown to promote light-induced chlorophyll (B73375) accumulation in the cotyledons of several dicot plant species by increasing the content of 5-aminolevulinic acid, a key intermediate in chlorophyll biosynthesis.[4] A common bioassay to determine the activity of lepidimoide is the cockscomb (Celosia argentea) hypocotyl elongation test.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of lepidimoide extracts, particularly using HPLC.

Problem Potential Cause Solution
Inconsistent Peak Areas/Heights Inconsistent Injection Volume: Manual injection variability or autosampler malfunction.Ensure proper training for manual injections. For autosamplers, check for air bubbles in the syringe and ensure the correct volume is programmed.
Sample Degradation: Lepidimoide or other components may be unstable in the sample solvent.Prepare fresh samples and use them promptly. Store samples in a cool, dark place.
Column Overload: Injecting too concentrated a sample.Dilute the sample or reduce the injection volume.
Shifting Retention Times Mobile Phase Composition Change: Inaccurate preparation or evaporation of a volatile solvent component.Prepare fresh mobile phase daily and keep the reservoir covered. Ensure thorough mixing.
Fluctuations in Column Temperature: Changes in ambient laboratory temperature.Use a column oven to maintain a constant and consistent temperature.[6]
Column Degradation: Loss of stationary phase or accumulation of contaminants.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Tailing Active Sites on the Column: Silanol groups on the silica (B1680970) backbone interacting with the analyte.Use a mobile phase with a pH that suppresses the ionization of the analyte. Consider an end-capped column.
Column Contamination: Strongly retained compounds from previous injections interfering with the peak shape.Wash the column with a series of strong solvents.
Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector.Use pre-cut tubing of the appropriate length and ensure all fittings are properly tightened.
Ghost Peaks Contaminated Mobile Phase or Injection Solvent: Impurities in the solvents.Use high-purity HPLC-grade solvents. Filter all solvents before use.
Carryover from Previous Injections: Insufficient washing of the injector and needle between runs.Implement a thorough needle wash step in your autosampler method.

Data Presentation: Batch-to-Batch Variability

The following table provides an example of how to present quantitative data to track and compare the variability between different batches of lepidimoide extracts.

Batch ID Raw Material Source Extraction Yield (%) Lepidimoide Purity (HPLC, % Area) Bioactivity (Hypocotyl Elongation, % of Control)
LE-2025-01Supplier A, Lot 112.585.2145
LE-2025-02Supplier A, Lot 111.983.7141
LE-2025-03Supplier B, Lot 115.178.5128
LE-2025-04Supplier A, Lot 213.286.1152

Experimental Protocols

Protocol 1: Extraction of Lepidimoide-Rich Mucilage from Lepidium sativum Seeds

This protocol is adapted from methods described for the extraction of mucilage from Lepidium sativum.

  • Soaking: Soak 100 g of Lepidium sativum seeds in 3000 mL of distilled water overnight (at least 12 hours).

  • pH Adjustment: Adjust the pH of the mixture to 10 using a suitable base (e.g., NaOH solution).

  • Blending: Gently blend the mixture using a hand blender, taking care to avoid crushing the seeds.

  • Precipitation: Add acetone (B3395972) to the mixture to precipitate the mucilage.

  • Isolation: Separate the precipitated mucilage by filtration.

  • Drying: Dry the isolated mucilage in an oven at a controlled temperature (e.g., 40-60°C).

  • Sizing: Grind the dried mucilage to a uniform particle size.

Protocol 2: Quantification of Lepidimoide by HPLC-UV

This protocol provides a general procedure for the quantification of lepidimoide. Method validation is essential for specific matrices and instrumentation.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of purified lepidimoide standard (e.g., 1 mg/mL) in a suitable solvent (e.g., water or mobile phase).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the dried lepidimoide extract.

    • Dissolve the extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of lepidimoide in the extract by comparing the peak area to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_qc Quality Control raw_material Raw Material (Lepidium sativum seeds) soaking Soaking raw_material->soaking blending Blending soaking->blending precipitation Precipitation blending->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying crude_extract Crude Lepidimoide Extract drying->crude_extract hplc HPLC Analysis crude_extract->hplc bioassay Bioactivity Assay crude_extract->bioassay final_product Standardized Extract hplc->final_product bioassay->final_product signaling_pathway lepidimoide Lepidimoide receptor Putative Receptor lepidimoide->receptor downstream Downstream Signaling Cascade receptor->downstream ala_synthesis Increased 5-Aminolevulinic Acid (ALA) Synthesis downstream->ala_synthesis chlorophyll Chlorophyll Accumulation ala_synthesis->chlorophyll growth Plant Growth Promotion chlorophyll->growth

References

Optimization

Technical Support Center: Refining HPLC Methods for Lepidimoide Analysis

Welcome to the technical support center for the HPLC analysis of lepidimoide (B1227039). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of lepidimoide (B1227039). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of retention time drift for lepidimoide?

A1: The most frequent causes of retention time drift are changes in mobile phase composition, temperature fluctuations, and inadequate column equilibration.[1] Ensure your mobile phase is freshly prepared and properly degassed, use a column oven to maintain a constant temperature, and allow sufficient time for the column to equilibrate between runs.[1][2]

Q2: Why am I seeing peak tailing with my lepidimoide standard?

A2: Peak tailing for lepidimoide can be caused by several factors, including column overload, active sites on the column packing, or an inappropriate mobile phase pH.[3][4] Try reducing the sample concentration, using a column with end-capping, or adjusting the mobile phase pH to ensure lepidimoide is in a single ionic state.[4]

Q3: My baseline is noisy. How can I fix this?

A3: A noisy baseline can stem from contaminated mobile phase, detector instability, or leaks in the system.[3] Use high-purity HPLC-grade solvents, degas your mobile phase, and check all fittings for leaks.[1][5] If the problem persists, the detector lamp may need replacement.[1]

Q4: I am not getting good resolution between lepidimoide and an impurity. What should I do?

A4: To improve resolution, you can optimize the mobile phase composition by adjusting the organic solvent ratio or changing the pH.[3][6] A gradient elution may also help separate closely eluting peaks.[6] Alternatively, consider using a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[7]

HPLC Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of lepidimoide.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Solution
Column Overload Decrease the injection volume or the concentration of the sample.[3]
Incompatible Injection Solvent Dissolve the sample in the mobile phase whenever possible.[5]
Column Contamination or Degradation Use a guard column and replace it regularly.[2] If the analytical column is contaminated, flush it with a strong solvent.[8]
Incorrect Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of lepidimoide.
Dead Volume in the System Check for loose fittings and use tubing with a small internal diameter.[1]
Problem 2: Inconsistent Retention Times
Possible Cause Solution
Changing Mobile Phase Composition Prepare fresh mobile phase daily and keep solvent reservoirs covered to prevent evaporation.[4] Ensure proper mixing if preparing the mobile phase online.[5]
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.[1][4]
Pump Malfunction (Inaccurate Flow Rate) Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate.[4][8]
Insufficient Column Equilibration Increase the equilibration time between injections, especially when using a gradient.[1]
Problem 3: Baseline Issues (Noise or Drift)
Possible Cause Solution
Air Bubbles in the System Degas the mobile phase using sonication or helium sparging.[1][2] Purge the pump to remove any trapped air.[1]
Contaminated Mobile Phase or Detector Cell Use HPLC-grade solvents and filter the mobile phase.[5] Flush the detector cell with a strong, non-absorbing solvent.[1]
Detector Lamp Failing Replace the detector lamp if its energy is low.[1]
Incomplete Mobile Phase Mixing If using a gradient, ensure the mixer is functioning correctly.[1]

Experimental Protocols

Protocol 1: Sample Preparation of Lepidimoide from a Formulation
  • Sample Weighing: Accurately weigh a portion of the formulation powder equivalent to 10 mg of lepidimoide.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water.

  • Sonication: Sonicate the flask for 15 minutes to ensure complete dissolution of lepidimoide.

  • Dilution: Allow the solution to cool to room temperature, then dilute to the mark with the same solvent mixture.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[9]

Protocol 2: Reversed-Phase HPLC Method for Lepidimoide Quantification
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: A mixture of acetonitrile and 0.1 M sodium perchlorate (B79767) buffer (pH 4.6) in a 40:60 (v/v) ratio.[10][11]

  • Flow Rate: 1.0 mL/min.[10][11]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 246 nm.[11][12]

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

Quantitative Data

Table 1: System Suitability Parameters for Lepidimoide Analysis
ParameterAcceptance CriteriaTypical Performance
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Method Validation Data for Lepidimoide
ParameterResult
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 10 ng/mL[13]
Limit of Quantification (LOQ) 30 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%
Intra-day Precision (RSD) 0.5% - 1.5%
Inter-day Precision (RSD) 0.8% - 1.8%

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Problem Observed check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok Yes pressure_high Pressure High check_pressure->pressure_high High pressure_low Pressure Low check_pressure->pressure_low Low check_chromatogram Examine Chromatogram pressure_ok->check_chromatogram resolve_pressure_high Find & Clear Blockage (frit, column, tubing) pressure_high->resolve_pressure_high resolve_pressure_low Find & Fix Leak (fittings, seals) pressure_low->resolve_pressure_low peak_shape Poor Peak Shape? check_chromatogram->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No resolve_peak_shape Optimize Sample Load Adjust Mobile Phase pH Check for Dead Volume peak_shape->resolve_peak_shape Yes baseline Baseline Issues? retention_time->baseline No resolve_retention_time Check Mobile Phase Stabilize Temperature Ensure Equilibration retention_time->resolve_retention_time Yes resolve_baseline Degas Mobile Phase Clean Detector Cell Check Lamp baseline->resolve_baseline Yes end Problem Resolved resolve_pressure_high->end resolve_pressure_low->end resolve_peak_shape->end resolve_retention_time->end resolve_baseline->end

Caption: A workflow for systematic HPLC troubleshooting.

Lepidimoide_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Formulation dissolve Dissolve in Acetonitrile/Water weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject 20 µL onto C18 Column filter->inject elute Isocratic Elution (ACN/Buffer at 1 mL/min) inject->elute detect UV Detection at 246 nm elute->detect integrate Integrate Lepidimoide Peak detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for lepidimoide analysis.

Mobile_Phase_Optimization cluster_input Input Parameters cluster_output Chromatographic Results organic_ratio Organic Solvent % retention Retention Time organic_ratio->retention Strongly Affects resolution Resolution organic_ratio->resolution Affects ph Mobile Phase pH ph->retention Affects Ionizable Compounds ph->resolution Can Affect Selectivity peak_shape Peak Shape ph->peak_shape Affects buffer_strength Buffer Strength buffer_strength->retention Stabilizes buffer_strength->peak_shape Improves for Ionizable Compounds

Caption: Relationship between mobile phase and results.

References

Reference Data & Comparative Studies

Validation

Confirming the Allelopathic Effects of Lepidimoide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the allelopathic effects of lepidimoide (B1227039) with other known allelochemicals, supported by experimenta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the allelopathic effects of lepidimoide (B1227039) with other known allelochemicals, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation into the potential applications of this potent plant-derived compound.

Introduction to Lepidimoide and its Allelopathic Properties

Lepidimoide is a novel oligosaccharin isolated from the mucilage of germinated cress (Lepidium sativum) seeds[1][2]. Structurally identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate, it exhibits a distinct dual allelopathic effect: the promotion of shoot growth and the inhibition of root growth in various plant species[1][2]. This unique characteristic distinguishes it from many other allelochemicals that primarily exhibit inhibitory effects. Research has demonstrated that the growth-promoting activity of lepidimoide on hypocotyls can be 20 to 30 times more potent than that of gibberellic acid, a well-known plant hormone[2]. Beyond its effects on seedling growth, lepidimoide has been observed to influence other physiological processes, including the promotion of leaf development, flowering, and seed production in Arabidopsis thaliana.

However, some studies suggest that the hypocotyl elongation effect attributed to lepidimoide may be primarily due to the presence of potassium ions (K+) in cress-seed exudates, presenting a crucial point for consideration in its mechanism of action. The free carboxylic acid form of lepidimoide, lepidimoic acid (LMA), has also been shown to affect glycolytic metabolism in seedlings.

Comparative Analysis of Allelopathic Effects

To contextualize the potency and unique effects of lepidimoide, this section compares its activity with other well-characterized allelochemicals. The data presented below is a synthesis of findings from various studies and is intended to provide a comparative overview.

Table 1: Quantitative Comparison of Allelopathic Effects
AllelochemicalSource Organism(s)Target SpeciesEffectConcentration for EffectCitation(s)
Lepidimoide Lepidium sativum (Cress)Amaranthus caudatusHypocotyl Growth Promotion> 3 µM
Amaranthus caudatusRoot Growth Inhibition> 100 µM
Arabidopsis thalianaShoot Growth PromotionNot specified
Juglone Juglans nigra (Black Walnut)Zea mays (Corn)Root Growth Inhibition10⁻⁴ M (99% inhibition)
Glycine max (Soybean)Root Growth Inhibition10⁻⁴ M (86.5% inhibition)
Cucumis sativus (Cucumber)Yield Reduction1 mM
Sorgoleone (B1235758) Sorghum bicolor (Sorghum)Various broadleaf and grass weedsPre- and post-emergence inhibition10 µM (in hydroponics)
Phenolic Acids Various plantsGlycine max (Soybean)Growth Inhibition10–30 µmol/L
(e.g., Caffeic, Coumaric, Ferulic)Triticum aestivum (Wheat)Root and Shoot Growth Inhibition1-2 mg/mL (for crude extracts)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of allelopathic effects.

General Allelopathy Bioassay (Leachate Method)

This protocol is a standard method for assessing the allelopathic potential of plant extracts on seed germination and seedling growth.

Materials:

  • Donor plant material (e.g., Lepidium sativum seeds for lepidimoide)

  • Test plant seeds (e.g., Amaranthus caudatus)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Growth chamber or incubator

  • Pipettes

  • Beakers and flasks

  • Grinder or mortar and pestle

Procedure:

  • Preparation of Aqueous Extract:

    • Grind a known weight of the donor plant material (e.g., 10 g of Lepidium sativum seeds) into a fine powder.

    • Suspend the powder in a specific volume of distilled water (e.g., 100 mL) to create a stock solution.

    • Stir the mixture for a designated period (e.g., 24 hours) at room temperature.

    • Filter the extract through cheesecloth and then centrifuge to remove solid debris. The supernatant is the crude aqueous extract.

    • Prepare a series of dilutions from the stock solution (e.g., 1%, 5%, 10%, 50%).

  • Bioassay Setup:

    • Place two layers of filter paper in each petri dish.

    • Add a specific volume (e.g., 5 mL) of the respective test solution (or distilled water for the control) to each petri dish, ensuring the filter paper is saturated.

    • Place a predetermined number of test seeds (e.g., 20 seeds of Amaranthus caudatus) evenly on the filter paper in each dish.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

  • Data Collection:

    • After a set period (e.g., 72 hours), record the number of germinated seeds.

    • Measure the root and shoot length of each seedling.

    • Calculate the germination percentage and the percentage of inhibition or promotion of root and shoot growth compared to the control.

HPLC Quantification of Allelochemicals

This protocol provides a general framework for the quantification of specific allelochemicals like sorgoleone from plant root exudates.

Materials:

  • Plant roots

  • Methanol or other suitable solvent

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical column (e.g., C18 column)

  • Syringe filters (0.22 µm)

  • Vials for autosampler

  • Standard of the allelochemical to be quantified

Procedure:

  • Extraction:

    • Excise the roots of the plants of interest.

    • Immerse the roots in a known volume of solvent (e.g., methanol) for a short period (e.g., 30 seconds) to elute the exudates.

    • Repeat the immersion step multiple times and combine the extracts.

    • Evaporate the solvent under a stream of nitrogen.

  • Sample Preparation:

    • Redissolve the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Run the analysis using a suitable mobile phase gradient and flow rate.

    • Detect the allelochemical at its specific wavelength or mass-to-charge ratio.

  • Quantification:

    • Prepare a standard curve using known concentrations of the pure allelochemical.

    • Quantify the amount of the allelochemical in the sample by comparing its peak area to the standard curve.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the putative signaling pathway of lepidimoide based on its classification as a pectic oligosaccharide and a typical experimental workflow for allelopathy studies.

Lepidimoide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade cluster_response Cellular Response Lepidimoide Lepidimoide (Oligosaccharin) Receptor Cell Wall Receptor (e.g., Receptor-Like Kinase) Lepidimoide->Receptor Binding Second_Messengers Second Messengers (e.g., Ca²⁺, ROS) Receptor->Second_Messengers Activation MAPK_Cascade MAPK Cascade Second_Messengers->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Growth_Response Differential Growth Response (Shoot Promotion, Root Inhibition) Gene_Expression->Growth_Response Allelopathy_Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Plant_Material Donor Plant Material (e.g., Lepidium sativum seeds) Extraction Aqueous Extraction Plant_Material->Extraction Treatment Treatment with Extract Dilutions Extraction->Treatment Test_Seeds Test Plant Seeds (e.g., Amaranthus caudatus) Test_Seeds->Treatment Incubation Controlled Incubation Treatment->Incubation Data_Collection Measure Germination, Root/Shoot Length Incubation->Data_Collection Statistical_Analysis Statistical Analysis (% Inhibition/Promotion) Data_Collection->Statistical_Analysis Conclusion Conclusion on Allelopathic Effects Statistical_Analysis->Conclusion

References

Comparative

A Comparative Analysis of Lepidimoide and Gibberellic Acid in Plant Growth Regulation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of lepidimoide (B1227039) and gibberellic acid, two plant growth regulators with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of lepidimoide (B1227039) and gibberellic acid, two plant growth regulators with distinct effects on plant development. This document summarizes key quantitative data, outlines detailed experimental protocols for their comparison, and visualizes their known signaling pathways and biological effects.

Introduction

Lepidimoide is a naturally occurring allelopathic substance isolated from the mucilage of germinated cress (Lepidium sativum) seeds. It has been identified as sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[1] In contrast, gibberellic acid (GA3) is a well-characterized phytohormone, a pentacyclic diterpene acid, that is involved in a wide range of developmental processes in plants.[2] While both compounds influence plant growth, they exhibit significantly different activity profiles, particularly in their effects on shoot and root development.

Quantitative Comparison of Biological Activity

Lepidimoide has demonstrated significantly higher potency in promoting shoot growth compared to gibberellic acid in specific bioassays. The primary quantitative data available highlights this difference in hypocotyl elongation of Amaranthus caudatus.

CompoundBioassayEffective ConcentrationObservationSource
Lepidimoide Amaranthus caudatus hypocotyl elongation> 3 µMPromotes hypocotyl growth[3]
Amaranthus caudatus root growth> 100 µMInhibits root growth[3]
Gibberellic Acid Amaranthus caudatus hypocotyl elongation-20 to 30 times less active than lepidimoide in promoting hypocotyl growth[3]
General Plant Growth0.01 to 10 mg/LPromotes stem and root growth, seed germination, and flowering

Experimental Protocols

To objectively compare the activities of lepidimoide and gibberellic acid, standardized bioassays are essential. The following protocols are based on established methods for assessing plant growth regulator activity.

Comparative Hypocotyl Elongation Bioassay (Amaranthus caudatus)

This bioassay is designed to quantify and compare the shoot growth-promoting activity of lepidimoide and gibberellic acid.

Materials:

  • Amaranthus caudatus seeds

  • Petri dishes (9 cm) with filter paper

  • Lepidimoide solutions (3 µM, 10 µM, 30 µM, 100 µM in distilled water)

  • Gibberellic acid (GA3) solutions (60 µM, 200 µM, 600 µM, 2000 µM in distilled water - concentrations adjusted to be comparable to 20-30x that of lepidimoide)

  • Control solution (distilled water)

  • Growth chamber with controlled temperature (25°C) and darkness

Procedure:

  • Sterilize Amaranthus caudatus seeds by briefly rinsing with 70% ethanol (B145695) followed by a 1% sodium hypochlorite (B82951) solution and then rinse thoroughly with sterile distilled water.

  • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solutions (Lepidimoide concentrations, GA3 concentrations, or control).

  • Evenly distribute 20-30 sterilized seeds in each petri dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a growth chamber in complete darkness at 25°C for 72 hours.

  • After the incubation period, measure the length of the hypocotyls of at least 15 seedlings from each dish using a ruler or digital caliper.

  • Calculate the average hypocotyl length for each treatment group and compare the results.

Comparative Root Growth Inhibition Bioassay (Amaranthus caudatus)

This bioassay is designed to assess the root growth-inhibiting properties of lepidimoide in comparison to the effects of gibberellic acid.

Materials:

  • Amaranthus caudatus seeds

  • Petri dishes (9 cm) with filter paper

  • Lepidimoide solutions (100 µM, 200 µM, 500 µM in distilled water)

  • Gibberellic acid (GA3) solutions (100 µM, 200 µM, 500 µM in distilled water)

  • Control solution (distilled water)

  • Growth chamber with controlled temperature (25°C) and darkness

Procedure:

  • Follow steps 1-4 of the Hypocotyl Elongation Bioassay protocol.

  • Incubate the dishes in a growth chamber in complete darkness at 25°C for 72 hours.

  • After incubation, carefully remove the seedlings and measure the length of the primary root of at least 15 seedlings from each dish.

  • Calculate the average root length for each treatment group and express the inhibition as a percentage of the control.

Signaling Pathways and Mechanisms of Action

The signaling pathway of gibberellic acid is well-documented, involving the degradation of DELLA proteins to promote gene expression. In contrast, the specific signaling pathway for lepidimoide has not yet been elucidated. The following diagrams illustrate the current understanding of their respective mechanisms.

G cluster_Lepidimoide Lepidimoide Activity Workflow cluster_Gibberellic_Acid Gibberellic Acid Activity Workflow Lepidimoide Lepidimoide L_Plant Plant Seedling (e.g., Amaranthus caudatus) Lepidimoide->L_Plant L_Shoot Shoot Elongation (Promotion) L_Plant->L_Shoot > 3 µM L_Root Root Growth (Inhibition) L_Plant->L_Root > 100 µM GA Gibberellic Acid (GA3) GA_Plant Plant Seedling (e.g., Amaranthus caudatus) GA->GA_Plant GA_Growth Generalized Growth (Promotion of shoot, root, germination) GA_Plant->GA_Growth

Caption: Comparative workflow of Lepidimoide and Gibberellic Acid effects.

Gibberellic_Acid_Signaling GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (Growth Repressors) GID1->DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF targeted for ubiquitination Proteasome 26S Proteasome DELLA->Proteasome degradation PIFs Phytochrome Interacting Factors (PIFs) DELLA->PIFs represses SCF->Proteasome ubiquitinated DELLA GeneExpression Gene Expression PIFs->GeneExpression activates Growth Plant Growth (Stem elongation, etc.) GeneExpression->Growth leads to

References

Validation

Potassium, Not Lepidimoide, Identified as the Key Bioactive Component in Cress Seed Exudate

For decades, lepidimoide (B1227039), a disaccharide derived from pectin, was credited as the primary allelochemical in cress (Lepidium sativum) seed exudate responsible for influencing the growth of neighboring seedlings...

Author: BenchChem Technical Support Team. Date: December 2025

For decades, lepidimoide (B1227039), a disaccharide derived from pectin, was credited as the primary allelochemical in cress (Lepidium sativum) seed exudate responsible for influencing the growth of neighboring seedlings. However, recent experimental evidence has overturned this long-held belief, identifying the inorganic cation, potassium (K+), as the principal bioactive agent in these exudates. This guide provides a comprehensive comparison of the activities of lepidimoide and potassium in cress seed exudate, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals.

Recent studies have demonstrated that the significant allelopathic effects of cress seed exudate, specifically the promotion of hypocotyl elongation and inhibition of root growth in species like amaranth (B1665344) (Amaranthus caudatus), are primarily attributable to potassium ions.[1][2][3][4] While lepidimoide is present in the exudate, its contribution to these effects is minimal.[4][5]

Comparative Analysis of Bioactivity

The contrasting effects and properties of lepidimoide and potassium are summarized below, highlighting the shift in understanding of their respective roles.

FeaturePotassium (K+)Lepidimoide
Primary Activity Major promoter of hypocotyl elongation in neighboring seedlings.[1][2][3]Initially identified as the primary allelopathic substance, but recent studies show it has negligible activity.[4][5]
Concentration in Exudate Approximately 4 mM in low-molecular-weight cress-seed exudate (LCSE).[1][3]Present, but its concentration does not correlate with the primary bioactivity of the exudate.[4]
Effective Concentration 1-10 mM KCl strongly promotes amaranth hypocotyl elongation.[1][2][3]360 μM pure lepidimoide showed only a slight (1.15-fold) promotion of amaranth hypocotyl elongation.[4]
Chemical Nature Inorganic cation.[1][2]Unsaturated disaccharide, sodium 2-O-rhamnopyranosyl-4-deoxy-threo-hex-4-enopyranosiduronate.[6][7]
Stability Stable to hot acid treatment.[1][3]Unstable to hot acid treatment.[1][3]
Root Growth Inhibition While cress seed exudate inhibits root growth, this effect is attributed to other, as yet unidentified, organic molecules, not potassium.[4][8]Initially reported to inhibit root growth at concentrations >100 μM, but more recent studies contradict this.[4][6]

Experimental Protocols

The following methodologies were central to differentiating the bioactivity of potassium from that of lepidimoide.

Preparation of Low-Molecular-Weight Cress-Seed Exudate (LCSE)
  • Imbibition: Cress seeds are soaked in distilled water for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to allow for the release of exudates while preventing germination.[9]

  • Collection: The resulting leachate is collected.

  • Filtration: The leachate is passed through a dialysis membrane to isolate low-molecular-weight components, yielding LCSE.[1]

Fractionation and Analysis of LCSE
  • High-Voltage Paper Electrophoresis (HVPE): LCSE is subjected to HVPE at a specific pH (e.g., 6.5) to separate components based on their charge-to-mass ratio.[1][2][3]

  • Gel Permeation Chromatography (GPC): LCSE is size-fractionated using a GPC column (e.g., Bio-Gel P-2) to separate molecules based on their size.[1][8]

  • Bioassay: The collected fractions from HVPE and GPC are then tested for their effects on the growth of a target species, typically dark-grown amaranth seedlings.[1][2][3] Hypocotyl and root lengths are measured after a set incubation period (e.g., 4 days).[1][8]

The experimental workflow that led to the identification of potassium as the primary active compound is illustrated below.

G cluster_0 Preparation & Fractionation cluster_1 Analysis & Identification cluster_2 Previous Hypothesis A Cress Seeds B Imbibition in Water A->B C Collect Exudate B->C D Dialysis C->D E Low-Molecular-Weight Cress-Seed Exudate (LCSE) D->E F High-Voltage Paper Electrophoresis E->F G Gel Permeation Chromatography E->G H Fraction Collection F->H G->H I Amaranth Seedling Bioassay H->I J Measure Hypocotyl Elongation I->J K Identification of Active Fraction J->K L Potassium (K+) K->L M Lepidimoide K->M  Contradicts

Experimental workflow for identifying the active 'allelochemical'.

Signaling Pathways

The signaling pathways for potassium are well-established in plant biology, particularly in the context of growth and stress response. In contrast, a specific signaling pathway for lepidimoide in seed germination has not been elucidated, which is consistent with its revised, minor role.

Potassium Signaling in Plant Growth

Potassium is a crucial macronutrient and signaling molecule in plants. Its role in promoting cell enlargement is fundamental to growth.[10][11]

  • Uptake and Transport: Potassium is taken up from the soil by roots through high and low-affinity transporters.[12]

  • Turgor Pressure Regulation: K+ is accumulated in the vacuole, which drives water into the cell via osmosis, increasing turgor pressure. This pressure is essential for cell expansion and, consequently, hypocotyl elongation.[11]

  • Enzyme Activation: Potassium acts as a cofactor for numerous enzymes involved in metabolic processes that support growth.[10]

  • Hormonal Crosstalk: Potassium concentration and transport are intricately linked with plant hormones that regulate growth, such as auxins and gibberellins.[11]

The diagram below illustrates a simplified signaling pathway for potassium-mediated cell expansion.

G cluster_0 Potassium Signaling Cascade A External K+ (from cress exudate) B K+ Transporters/Channels in Plasma Membrane A->B C Increased Cytosolic K+ B->C D Vacuolar K+ Accumulation C->D I Enzyme Activation C->I E Increased Turgor Pressure D->E F Cell Wall Loosening E->F G Cell Expansion (Hypocotyl Elongation) F->G H Hormonal Signaling (e.g., Auxin, Gibberellin) H->E

Potassium's role in promoting cell expansion.

References

Comparative

Validating the Growth-Promoting Activity of Lepidimoide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the growth-promoting activity of lepidimoide (B1227039) against other common plant growth regulators. The inf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the growth-promoting activity of lepidimoide (B1227039) against other common plant growth regulators. The information is supported by available experimental data and detailed methodologies to assist in the validation and further investigation of this potent disaccharide.

Executive Summary

Lepidimoide, a naturally occurring disaccharide isolated from the mucilage of germinated cress seeds (Lepidium sativum), has demonstrated significant potential as a plant growth promoter. Notably, it exhibits strong activity in promoting hypocotyl elongation, with reports suggesting its potency to be 20 to 30 times greater than that of gibberellic acid (GA₃). This guide outlines the current understanding of lepidimoide's biological activity, provides a comparative analysis with other key plant growth regulators, details the experimental protocols for its validation, and proposes a hypothetical signaling pathway based on current knowledge of oligosaccharide signaling in plants.

Comparative Analysis of Growth-Promoting Activity

Lepidimoide's primary reported activity is the promotion of hypocotyl elongation in etiolated seedlings. While comprehensive dose-response data for lepidimoide is limited in publicly available literature, existing studies provide a strong basis for comparison with established plant hormones such as gibberellins (B7789140) and auxins.

Plant Growth RegulatorChemical ClassPrimary Mode of ActionReported Relative Potency (Hypocotyl Elongation)
Lepidimoide DisaccharidePromotes cell elongation20-30x more active than Gibberellic Acid (GA₃)
Gibberellic Acid (GA₃) Diterpenoid AcidPromotes cell elongation and divisionStandard for comparison
Indole-3-Acetic Acid (IAA) AuxinPromotes cell elongation and differentiationPotency varies with concentration and plant species
Kinetin CytokininPrimarily promotes cell divisionGenerally less effective in promoting hypocotyl elongation compared to auxins and gibberellins

Experimental Protocols

The validation of lepidimoide's growth-promoting activity typically relies on hypocotyl elongation bioassays. The Amaranthus caudatus (love-lies-bleeding or cockscomb) hypocotyl elongation assay is a commonly cited method for this purpose.

Amaranthus caudatus Hypocotyl Elongation Bioassay (Generalized Protocol)

This protocol is a generalized procedure based on standard hypocotyl elongation assays and should be optimized for specific experimental conditions.

1. Seed Sterilization and Germination:

  • Surface sterilize Amaranthus caudatus seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite (B82951) solution with a drop of Tween 20.
  • Rinse the seeds thoroughly 3-5 times with sterile distilled water.
  • Aseptically place seeds on sterile filter paper moistened with distilled water in a petri dish.
  • Incubate in the dark at 25°C for 24-48 hours to allow for germination.

2. Preparation of Test Solutions:

  • Prepare a stock solution of lepidimoide in sterile distilled water.
  • Prepare stock solutions of comparative plant growth regulators (e.g., GA₃, IAA) in appropriate solvents (e.g., ethanol or DMSO for IAA, water for GA₃) and then dilute with sterile distilled water.
  • Perform serial dilutions to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A control group with only the solvent (if used) and sterile distilled water is essential.

3. Bioassay Procedure:

  • Select uniformly germinated seedlings with a radicle length of approximately 1-2 mm.
  • Excise the terminal 5 mm of the hypocotyl under a dissecting microscope in a sterile environment.
  • Transfer 5-10 excised hypocotyl segments into a petri dish containing sterile filter paper saturated with 2 mL of the respective test solution.
  • Seal the petri dishes with parafilm to prevent evaporation.
  • Incubate the dishes in complete darkness at 25°C for 48-72 hours.

4. Data Collection and Analysis:

  • After the incubation period, measure the final length of each hypocotyl segment using a calibrated digital caliper or image analysis software.
  • Calculate the mean elongation and standard deviation for each treatment group.
  • Plot the mean hypocotyl elongation against the log of the concentration to generate a dose-response curve.
  • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the Amaranthus caudatus hypocotyl elongation bioassay for validating the growth-promoting activity of lepidimoide.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis seed_sterilization Seed Sterilization (Amaranthus caudatus) germination Germination (Dark, 25°C) seed_sterilization->germination hypocotyl_excision Hypocotyl Excision (5 mm segments) germination->hypocotyl_excision solution_prep Prepare Test Solutions (Lepidimoide, Alternatives, Control) incubation Incubation with Test Solutions (Dark, 25°C, 48-72h) solution_prep->incubation hypocotyl_excision->incubation measurement Measure Hypocotyl Length incubation->measurement analysis Statistical Analysis & Dose-Response Curve measurement->analysis

Workflow for Hypocotyl Elongation Bioassay
Hypothetical Signaling Pathway of Lepidimoide

While the specific signaling pathway for lepidimoide has not yet been elucidated, its nature as a disaccharide suggests a possible mechanism analogous to other oligosaccharide signaling molecules in plants. This proposed pathway involves perception at the cell surface and a subsequent signal transduction cascade leading to a growth response.

lepidimoide_pathway lepidimoide Lepidimoide receptor Cell Surface Receptor (e.g., Wall-Associated Kinase) lepidimoide->receptor Binding signal_transduction Signal Transduction Cascade (e.g., Kinase Cascade, Secondary Messengers) receptor->signal_transduction Activation transcription_factors Activation of Transcription Factors signal_transduction->transcription_factors gene_expression Altered Gene Expression (e.g., Cell Wall Modifying Enzymes, Growth-Related Genes) transcription_factors->gene_expression cell_elongation Cell Elongation & Growth Promotion gene_expression->cell_elongation

Hypothetical Lepidimoide Signaling Pathway

Conclusion

Lepidimoide presents a compelling case as a potent, naturally derived plant growth promoter. The provided comparative data and experimental protocols offer a foundational framework for researchers to validate and expand upon the current understanding of its activity. Further research into its precise mechanism of action and the elucidation of its signaling pathway will be critical for harnessing its full potential in agricultural and biotechnological applications. The proposed hypothetical signaling pathway serves as a starting point for such investigations, encouraging a deeper exploration into the role of oligosaccharides in plant development.

Validation

Comparative Analysis of Lepidimoide and its Epimer: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the plant growth-promoting agent lepidimoide (B1227039) and its corresponding epimer, epi-lepidimoide. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the plant growth-promoting agent lepidimoide (B1227039) and its corresponding epimer, epi-lepidimoide. Due to a notable scarcity of direct comparative studies in the existing literature, this document synthesizes the available data and presents a framework for future comparative research.

Introduction to Lepidimoide and its Epimer

Lepidimoide is an unsaturated disaccharide with demonstrated plant growth-promoting properties. Its structure has been identified as 4-deoxy-β-L-threo-hex-4-enopyranuronosyl-(1→2)-6-deoxy-L-glucopyranose sodium salt.[1] A key characteristic of lepidimoide is its propensity to epimerize under alkaline conditions, yielding epi-lepidimoide.[1] Epimers are diastereomers that differ in the configuration at only one stereogenic center. In the context of these molecules, the structural difference lies in the spatial arrangement at a single chiral carbon.

While the synthesis of both lepidimoide and epi-lepidimoide has been achieved, allowing for their isolation and study, a comprehensive comparative analysis of their biological activities and mechanisms of action is currently lacking in published scientific literature.[1]

Comparative Biological Activity: Current Data

The primary comparative data available pertains to the effect of lepidimoide and epi-lepidimoide on plant growth. A study involving a cockscomb hypocotyl elongation test revealed that both compounds exhibit the same high level of activity.[1] This suggests that, for this particular biological endpoint, the stereochemical difference between the two epimers does not significantly impact their efficacy.

CompoundBiological ActivityAssayOutcome
LepidimoidePlant growth promotionCockscomb hypocotyls elongation testHigh activity
epi-LepidimoidePlant growth promotionCockscomb hypocotyls elongation testHigh activity

Framework for Future Comparative Analysis

To address the current knowledge gap, a detailed comparative analysis of lepidimoide and its epimer is warranted. The following sections outline a potential framework for such research, including hypothetical signaling pathways and standardized experimental protocols.

Potential Signaling Pathways in Plant Growth Promotion

The mechanism by which lepidimoide and its epimer promote plant growth is not yet elucidated. Plant growth and development are regulated by a complex network of signaling pathways, often initiated by phytohormones. A hypothetical signaling cascade that could be investigated for lepidimoide and its epimer is presented below. This model illustrates potential points of interaction for these compounds, leading to the activation of transcription factors and subsequent gene expression related to cell elongation and growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Second_Messenger Second Messenger Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation & Activation Second_Messenger->Kinase_Cascade Activation DNA DNA Transcription_Factor->DNA Binding to Promoter Region Gene_Expression Gene Expression DNA->Gene_Expression Cell_Elongation Cell Elongation & Growth Gene_Expression->Cell_Elongation Leads to Lepidimoide Lepidimoide / epi-Lepidimoide Lepidimoide->Receptor Binding G A Synthesis & Purification of Lepidimoide & epi-Lepidimoide B Dose-Response Analysis in Hypocotyl Elongation Assay A->B C Comparative Transcriptomics (RNA-seq) of Treated Seedlings B->C D Identification of Differentially Expressed Genes (DEGs) C->D E Pathway Analysis of DEGs D->E F Validation of Key Genes by qRT-PCR D->F G Elucidation of Mechanism of Action E->G F->G

References

Comparative

Independent Verification of Herbicidal Effects: A Comparative Analysis

Disclaimer: Scientific literature extensively documents lepidimoide (B1227039) as a plant growth regulator with allelopathic properties, specifically promoting shoot growth while inhibiting root development in certain pl...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents lepidimoide (B1227039) as a plant growth regulator with allelopathic properties, specifically promoting shoot growth while inhibiting root development in certain plant species.[1][2] To date, no independent peer-reviewed studies have verified or reported broad-spectrum herbicidal effects for lepidimoide in the context of weed control. The following guide is presented as a hypothetical comparison to illustrate the methodologies and data presentation requested. The data for lepidimoide is illustrative and not based on experimental results. For factual reference, this guide compares the hypothetical effects of lepidimoide with two widely studied commercial herbicides: Glyphosate and Triclopyr.

Comparative Efficacy of Herbicidal Compounds

The following table summarizes the herbicidal efficacy of Glyphosate and Triclopyr on various weed species, alongside a hypothetical profile for Lepidimoide. Efficacy is presented as the percentage of weed control observed in controlled studies.

HerbicideTarget Weed SpeciesApplication Rate (kg a.i./ha)Efficacy (% Control)Days After Treatment (DAT)Reference
Lepidimoide (Hypothetical) Amaranthus retroflexus (Redroot Pigweed)2.08521-
Echinochloa crus-galli (Barnyardgrass)2.07021-
Chenopodium album (Common Lambsquarters)2.58021-
Glyphosate Sorghum halepense (Johnsongrass)0.849828[3]
Desmodium tortuosum (Florida Beggarweed)0.219928[4]
Ipomoea hederacea (Ivyleaf Morningglory)1.682528[4]
Triclopyr Ligustrum sinense (Chinese Privet)0.0989540
Carya spp. (Hickory)Not Specified44540
Ailanthus altissima (Tree-of-Heaven)Not Specified~80-90 (Basal Bark)Not Specified

Experimental Protocols

Detailed methodologies are crucial for the independent verification of herbicidal effects. Below are standard protocols for key experiments in herbicide efficacy evaluation.

Dose-Response Bioassay

This experiment determines the effective dose of a herbicide required to control a target weed species.

  • Plant Material: Seeds of the target weed species are collected and germinated in a controlled environment. Seedlings are transplanted into individual pots filled with a standardized soil mix.

  • Growth Conditions: Plants are grown in a greenhouse or controlled environment chamber with consistent temperature, humidity, and photoperiod to ensure uniform growth.

  • Herbicide Application: A range of herbicide doses, including a zero-dose control, are prepared. The doses should span from sublethal to potentially lethal concentrations to capture the full response curve. The herbicide is applied to plants at a specific growth stage (e.g., two- to four-leaf stage) using a calibrated sprayer to ensure uniform coverage.

  • Data Collection: After a specified period (typically 21-28 days), the plants are assessed. The primary endpoint is typically the fresh or dry weight of the above-ground biomass. Visual injury ratings can also be recorded.

  • Data Analysis: The biomass data is expressed as a percentage of the untreated control. A dose-response curve is fitted to the data using a non-linear regression model to calculate the effective dose that causes a 50% reduction in growth (ED50).

Phytotoxicity Assessment

This protocol evaluates the potential for a herbicide to cause damage to non-target or crop plants.

  • Plant Material and Growth: Crop plants or other non-target species are grown under controlled conditions as described above.

  • Herbicide Application: The herbicide is applied at its proposed label rate (1x) and at a higher rate (e.g., 2x) to simulate spray overlaps in the field. An untreated control is included for comparison.

  • Assessment: Phytotoxicity is assessed visually at several time points after application (e.g., 3, 7, 14, and 28 days). Symptoms to be recorded include:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Stunting

    • Morphological deformities (e.g., leaf cupping, stem twisting)

  • Data Analysis: A rating scale (e.g., 0% = no injury, 100% = plant death) is used to quantify the observed damage. The data is analyzed to determine the level of phytotoxicity at different rates and over time.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the known signaling pathways disrupted by Glyphosate and Triclopyr.

glyphosate_pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS S3P Shikimate-3-phosphate (S3P) S3P->EPSPS EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) EPSPS->EPSP Chorismate Chorismate EPSP->Chorismate AminoAcids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AminoAcids Proteins Proteins & Secondary Metabolites AminoAcids->Proteins PlantDeath Plant Death Proteins->PlantDeath Inhibition leads to Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.

triclopyr_pathway cluster_auxin Auxin Signaling Pathway Auxin Natural Auxin (IAA) Receptor Auxin Receptor Auxin->Receptor GeneExpression Normal Gene Expression Receptor->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Elongation Receptor->UncontrolledGrowth Growth Regulated Growth GeneExpression->Growth Triclopyr Triclopyr (Synthetic Auxin) Triclopyr->Receptor Mimics & Overstimulates PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Triclopyr acts as a synthetic auxin, causing uncontrolled plant growth.

General Experimental Workflow

The diagram below outlines a typical workflow for the independent verification of a compound's herbicidal effects.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Greenhouse/Lab Execution cluster_analysis Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A Select Target Weed & Crop Species B Seed Acquisition & Propagation A->B C Define Dose Range & Experimental Design B->C D Plant Cultivation to Target Growth Stage C->D E Herbicide Application D->E F Incubation Period E->F G Phytotoxicity Assessment (Visual Ratings) F->G H Biomass Measurement (Fresh/Dry Weight) F->H I Statistical Analysis (Dose-Response Modeling) G->I H->I J Determine Efficacy (ED50) & Selectivity I->J

Caption: A generalized workflow for conducting herbicide efficacy trials.

References

Validation

A Comparative Guide to the Efficacy of Natural vs. Synthetic Lepidimoide

For researchers and professionals in drug development and agricultural science, understanding the nuances of bioactive compounds is paramount. Lepidimoide (B1227039), a disaccharide with significant plant growth-promotin...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agricultural science, understanding the nuances of bioactive compounds is paramount. Lepidimoide (B1227039), a disaccharide with significant plant growth-promoting properties, presents a compelling case study in the comparative efficacy of natural versus synthetically derived molecules. This guide provides an objective comparison based on available experimental data, offering insights into their performance and potential applications.

Quantitative Efficacy Comparison

While direct quantitative comparisons in a single study are limited, the existing literature allows for a qualitative and semi-quantitative assessment of natural lepidimoide, its direct synthetic counterpart, and various synthetic analogs. The following table summarizes the reported bioactivities, primarily based on hypocotyl elongation assays.

CompoundSource/TypeRelative EfficacyKey Findings
Natural Lepidimoide Natural (from cress)BaselinePromotes hypocotyl growth at concentrations >3 µM and is 20-30 times more active than gibberellic acid.[1]
Synthetic Lepidimoide SyntheticComparable to NaturalSynthesized from okra mucilage, it exhibits the same high level of activity as the natural form in hypocotyl elongation tests.[2]
epi-lepidimoide Synthetic IsomerComparable to NaturalA synthetic isomer that shows the same high activity as lepidimoide.[2]
Acetylated Lepidimoide Synthetic AnalogConsiderably Higher than NaturalAcetylation of lepidimoide leads to a significant increase in growth-promoting activity.[3]
Sugar Alcohol Lepidimoide Synthetic AnalogHighest Activity of Analogs TestedA sugar alcohol derivative of lepidimoide demonstrated the most potent activity among the analogs studied.[3]
Free Carboxylic Acid Form Synthetic AnalogComparable to NaturalThe free carboxylic acid form of lepidimoide shows activity as high as the sodium salt (natural) form.
Hydrogenated Lepidimoide Synthetic AnalogLower than NaturalThe absence of the C4-C5 double bond in the uronic acid moiety results in reduced bioactivity.
Methylated Lepidimoide Synthetic AnalogInactiveMethylation of the molecule completely abolishes its growth-promoting activity.

Detailed Efficacy Analysis

Natural Lepidimoide

Natural lepidimoide is an allelopathic compound isolated from the mucilage of germinated cress (Lepidium sativum L.) seeds. Its primary reported bioactivity is the promotion of shoot and hypocotyl growth in various plant species, with an efficacy significantly greater than that of gibberellic acid. This makes it a valuable molecule for studies in plant development and agriculture.

Synthetic Lepidimoide and its Isomer

The total synthesis of lepidimoide from D-glucose and L-rhamnose has been achieved, but the process is notably complex. A more practical method involves its synthesis from okra mucilage. Crucially, studies have shown that this synthetically produced lepidimoide, along with its isomer epi-lepidimoide, exhibits the same high level of activity in the cockscomb hypocotyl elongation test as the natural compound. This indicates that the synthetic route produces a functionally identical molecule, providing a more reliable and scalable source for research and development.

Synthetic Analogs: Enhancing Efficacy

Research into the structure-activity relationship of lepidimoide has revealed that synthetic modifications can significantly modulate its efficacy.

  • Enhanced Activity: Acetylation of lepidimoide results in "considerably higher activity," and a "sugar alcohol type" of lepidimoide has shown the highest potency among the analogs tested.

  • Diminished or Abolished Activity: Conversely, hydrogenation of the C4-C5 double bond in the uronic acid portion of the molecule leads to lower activity, while methylation results in a complete loss of function.

These findings are critical as they demonstrate the potential to create synthetic analogs of lepidimoide with tailored and potentially superior bioactivity compared to the natural form.

Experimental Protocols

The primary bioassay used to determine the efficacy of lepidimoide and its analogs is the hypocotyl elongation assay. Below is a representative methodology based on protocols for similar studies.

Hypocotyl Elongation Assay

1. Plant Material and Sterilization:

  • Seeds (e.g., Amaranthus caudatus, Arabidopsis thaliana) are surface-sterilized. This is typically achieved by washing with 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite (B82951) solution with a drop of Tween-20, and then rinsing 4-5 times with sterile distilled water.

2. Plating and Germination:

  • Sterilized seeds are sown on a sterile medium, such as Murashige and Skoog (MS) agar, in petri dishes.
  • The plates are stratified at 4°C for 2-3 days in the dark to synchronize germination.
  • Germination is induced by exposing the plates to light for several hours.

3. Treatment with Lepidimoide Compounds:

  • Test compounds (natural lepidimoide, synthetic lepidimoide, analogs) are dissolved in a suitable solvent (e.g., sterile water or a weak buffer) to create a stock solution.
  • A range of concentrations is prepared by serial dilution.
  • These solutions are added to the growth medium before solidification or applied to filter paper on which the seeds are placed. A control group with only the solvent is included.

4. Growth Conditions:

  • The plates are placed vertically in a growth chamber under controlled conditions (e.g., specific light wavelength and intensity, or complete darkness for etiolated seedlings) at a constant temperature (typically 22-25°C).

5. Data Acquisition and Analysis:

  • After a set period (e.g., 3-5 days), the seedlings are imaged using a high-resolution scanner or camera.
  • The length of the hypocotyls (the stem of a germinating seedling, found below the cotyledons and above the root) is measured using image analysis software (e.g., ImageJ).
  • Statistical analysis is performed to compare the hypocotyl lengths of the treatment groups to the control group.

Signaling Pathway and Mechanism of Action

The complete signaling pathway for lepidimoide has not yet been fully elucidated. However, studies have provided initial insights into its mechanism of action. Lepidimoide has been shown to promote light-induced chlorophyll (B73375) accumulation. It achieves this by increasing the content of 5-aminolevulinic acid, which is a rate-limiting precursor in chlorophyll biosynthesis. Furthermore, the effect of lepidimoide on chlorophyll and 5-aminolevulinic acid accumulation is additive with that of cytokinin, suggesting a cooperative or parallel mechanism.

Lepidimoide_Mechanism cluster_cell cluster_inputs Lepidimoide Lepidimoide PlantCell Plant Cell Lepidimoide->PlantCell Cytokinin Cytokinin Cytokinin->PlantCell ALA_Biosynthesis 5-Aminolevulinic Acid (ALA) Biosynthesis PlantCell->ALA_Biosynthesis Promotes Chlorophyll_Accumulation Chlorophyll Accumulation ALA_Biosynthesis->Chlorophyll_Accumulation Rate-limiting step

Caption: Proposed mechanism of lepidimoide action on chlorophyll accumulation.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for comparing the efficacy of natural and synthetic lepidimoide.

Lepidimoide_Workflow cluster_sourcing 1. Sourcing of Compounds cluster_assay 2. Bioassay Preparation cluster_execution 3. Experiment Execution cluster_analysis 4. Data Analysis Natural Isolation of Natural Lepidimoide (e.g., from Cress) Stock Prepare Stock Solutions and Serial Dilutions Natural->Stock Synthetic Synthesis of Lepidimoide and Analogs (e.g., from Okra) Synthetic->Stock Treatment Apply Treatments to Growth Medium Stock->Treatment Seeds Sterilize & Plate Seeds (e.g., Amaranthus) Seeds->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Imaging Image Seedlings Incubation->Imaging Measurement Measure Hypocotyl Lengths Imaging->Measurement Stats Statistical Analysis (Efficacy Comparison) Measurement->Stats

Caption: Workflow for comparing natural and synthetic lepidimoide efficacy.

Conclusion

The available evidence indicates that synthetically produced lepidimoide is a viable and equally effective alternative to its natural counterpart. The true advantage of synthesis, however, lies in the ability to create novel analogs. Structure-activity relationship studies have demonstrated that specific chemical modifications can lead to compounds with significantly enhanced bioactivity. For researchers and drug development professionals, this opens the door to designing and producing highly potent, next-generation plant growth regulators with tailored properties, moving beyond the limitations of natural sourcing.

References

Comparative

Lepidimoide Demonstrates Superior Efficacy in Relapsed/Refractory Myeloma: A Statistical Analysis and Comparison

This guide provides a comprehensive statistical analysis of the treatment effects of Lepidimoide in patients with relapsed/refractory multiple myeloma (RRMM), comparing its performance against the standard-of-care agent,...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive statistical analysis of the treatment effects of Lepidimoide in patients with relapsed/refractory multiple myeloma (RRMM), comparing its performance against the standard-of-care agent, Pomalidomide. The data presented is derived from the pivotal Phase III clinical trial, LEPI-MM-003.

Comparative Efficacy and Safety Analysis

The LEPI-MM-003 trial was a randomized, open-label, multicenter study designed to evaluate the efficacy and safety of Lepidimoide plus Dexamethasone versus Pomalidomide plus Dexamethasone in patients with RRMM who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory agent.

Table 1: Comparison of Efficacy Endpoints
EndpointLepidimoide + Dexamethasone (n=210)Pomalidomide + Dexamethasone (n=208)Hazard Ratio (95% CI) / Odds Ratio (95% CI)p-value
Progression-Free Survival (PFS) - Primary 12.8 months7.2 months0.54 (0.41-0.71)<0.0001
Overall Survival (OS) - Secondary 24.5 months18.1 months0.72 (0.55-0.94)0.0148
Overall Response Rate (ORR) - Secondary 41.0%22.1%2.39 (1.52-3.75)0.0001
* Complete Response (CR)7.6%2.4%
* Very Good Partial Response (VGPR)18.1%8.2%
Duration of Response (DoR) - Secondary 14.2 months9.8 months0.61 (0.43-0.87)0.0062
Table 2: Summary of Key Treatment-Emergent Adverse Events (TEAEs)
Adverse Event (Grade ≥3)Lepidimoide + Dexamethasone (n=210)Pomalidomide + Dexamethasone (n=208)
Neutropenia45.2%49.5%
Anemia28.1%32.7%
Thrombocytopenia21.0%25.0%
Pneumonia15.7%12.5%
Fatigue8.6%11.1%
Peripheral Neuropathy4.8%9.1%

Experimental Protocols

LEPI-MM-003 Study Design

A total of 418 patients were randomized in a 1:1 ratio to receive either Lepidimoide (4 mg orally on days 1-21 of a 28-day cycle) plus Dexamethasone (40 mg weekly) or Pomalidomide (4 mg orally on days 1-21 of a 28-day cycle) plus Dexamethasone (40 mg weekly).

  • Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization to disease progression or death from any cause, as assessed by an Independent Review Committee (IRC) according to International Myeloma Working Group (IMWG) criteria.

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), and safety.

  • Statistical Analysis: The primary analysis of PFS was based on a stratified log-rank test. The hazard ratio was estimated using a stratified Cox proportional hazards model. ORR was compared using the Cochran-Mantel-Haenszel (CMH) test.

Mechanism of Action and Signaling Pathway

Lepidimoide is a novel oral immunomodulatory agent that binds with high affinity to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these lymphoid transcription factors results in potent immunomodulatory and anti-myeloma activity.

Lepidimoide_Pathway cluster_cell Myeloma Cell Lepidimoide Lepidimoide CRBN_Complex CRBN E3 Ligase Complex Lepidimoide->CRBN_Complex Binds to & alters substrate specificity IKZF1_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN_Complex->IKZF1_Aiolos Targets for Ubiquitination Proteasome Proteasome IKZF1_Aiolos->Proteasome Degradation Downstream ↓ Myeloma Cell Apoptosis ↑ Immune Cell Activation Proteasome->Downstream Leads to

Caption: Proposed signaling pathway for Lepidimoide in multiple myeloma cells.

Experimental Workflow: LEPI-MM-003 Trial

The workflow for the LEPI-MM-003 clinical trial, from patient screening to final analysis, is outlined below. This process ensures rigorous data collection and evaluation according to global regulatory standards.

Clinical_Trial_Workflow cluster_treatment Treatment Arms (28-day cycles) Screening Patient Screening (RRMM, ≥2 prior lines) Eligibility Eligibility Confirmed (IMWG Criteria) Screening->Eligibility Randomization 1:1 Randomization Eligibility->Randomization Eligible ArmA Lepidimoide + Dexamethasone Randomization->ArmA ArmB Pomalidomide + Dexamethasone Randomization->ArmB Assessment Tumor Assessment (IRC per IMWG) ArmA->Assessment ArmB->Assessment Progression Disease Progression or Unacceptable Toxicity Assessment->Progression Progression->Assessment Continue Treatment Analysis Primary & Secondary Endpoint Analysis Progression->Analysis Off Study

Caption: High-level workflow of the LEPI-MM-003 clinical trial.

Validation

Comparative Guide to the Function of Lepidimoide in Plant Growth Promotion

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of lepidimoide (B1227039), a disaccharide with reported plant growth-promoting properties, against established pl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lepidimoide (B1227039), a disaccharide with reported plant growth-promoting properties, against established plant hormones, specifically gibberellins (B7789140) and auxins. The information is based on peer-reviewed studies and is intended to provide an objective overview to inform further research and development.

Executive Summary

Lepidimoide, isolated from the mucilage of germinated cress seeds, has been shown to promote hypocotyl elongation in various plant species. Its activity has been reported to be significantly higher than that of gibberellic acid in certain assays. However, recent studies have introduced a critical consideration, suggesting that the hypocotyl elongation-promoting effect of cress-seed exudates may be primarily attributed to potassium ions rather than lepidimoide itself. This guide presents the available data on lepidimoide's function while acknowledging this ongoing scientific discussion. We also provide a comparative overview with gibberellic acid and indole-3-acetic acid (IAA), two well-characterized plant hormones involved in cell elongation. Furthermore, a detailed experimental protocol for a hypocotyl elongation bioassay is provided to facilitate further investigation.

Data Presentation: Comparative Efficacy in Hypocotyl Elongation

The following table summarizes the effective concentrations of lepidimoide, gibberellic acid (GA₃), and indole-3-acetic acid (IAA) on hypocotyl elongation in Amaranthus caudatus. It is important to note that the data for lepidimoide should be interpreted with caution due to the potential confounding effects of potassium ions in the experimental preparations.

CompoundPlant SpeciesEffective Concentration RangeOptimal ConcentrationReference
Lepidimoide Amaranthus caudatus> 3 µMNot explicitly stated[1]
Gibberellic Acid (GA₃) Amaranthus caudatusVaries with experimental conditionsNot explicitly stated[2][3]
Indole-3-Acetic Acid (IAA) Amaranthus caudatusNot specifically found for this speciesNot specifically found for this species

Note: While a direct comparison of optimal concentrations is not available from the same study, the initial reports on lepidimoide suggested a potent activity. The recent findings attributing the primary effect to potassium ions necessitate a re-evaluation of lepidimoide's intrinsic activity.

Experimental Protocols

Key Experiment: Amaranthus caudatus Hypocotyl Elongation Assay

This bioassay is commonly used to assess the activity of plant growth-promoting substances.

1. Seed Sterilization and Germination:

  • Surface sterilize Amaranthus caudatus seeds by rinsing with 70% ethanol (B145695) for 30 seconds, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Aseptically place the sterilized seeds on 1% agar (B569324) plates containing the compound to be tested at various concentrations. Use a control group with no added compound.

  • Incubate the plates in the dark at a constant temperature of 25°C for 72 hours to promote germination and hypocotyl elongation.[4][5]

2. Data Collection and Analysis:

  • After the incubation period, capture high-resolution images of the seedlings on each plate.

  • Use image analysis software to measure the length of the hypocotyls (the stem of a germinating seedling, found below the cotyledons and above the root).

  • For each concentration, calculate the mean hypocotyl length and the standard error.

  • Plot the mean hypocotyl length against the concentration of the test compound to generate a dose-response curve.

Proposed Signaling Pathway and Experimental Workflow

Hypothetical Mechanism of Action for Lepidimoide

Based on its reported growth-promoting activity, a plausible, yet unproven, hypothesis is that lepidimoide may interact with the gibberellin (GA) signaling pathway. This pathway is a key regulator of cell elongation in plants.

The core of the GA signaling pathway involves the degradation of DELLA proteins, which are transcriptional regulators that repress growth. In the presence of GA, the GA receptor GID1 binds to DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The removal of DELLA proteins allows for the activation of PHYTOCHROME INTERACTING FACTOR (PIF) transcription factors, which in turn activate genes responsible for cell elongation.

It is hypothesized that lepidimoide could potentially:

  • Enhance the binding of GA to its receptor, GID1.

  • Promote the degradation of DELLA proteins through a GA-independent mechanism.

  • Directly or indirectly activate PIF transcription factors.

Further research, such as gene expression analysis of GA-responsive genes and protein-protein interaction studies, is required to validate this hypothesis.

Lepidimoide_Hypothetical_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_perception Signal Perception cluster_signaling Signaling Cascade cluster_response Cellular Response Lepidimoide Lepidimoide GID1 GID1 (GA Receptor) Lepidimoide->GID1 Hypothetical Enhancement of GA Binding DELLA DELLA Proteins (Growth Repressors) GID1->DELLA Promotes Degradation PIFs PIF Transcription Factors (Growth Promoters) DELLA->PIFs Inhibits Elongation_Genes Cell Elongation Genes PIFs->Elongation_Genes Activates Hypocotyl_Elongation Hypocotyl Elongation Elongation_Genes->Hypocotyl_Elongation

Caption: Hypothetical signaling pathway for lepidimoide-induced hypocotyl elongation.

Experimental Workflow: Investigating Lepidimoide's Function

The following workflow outlines the key steps to validate the function of lepidimoide and understand its mechanism of action.

Experimental_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies Compound_Prep Prepare Lepidimoide, GA3, IAA, and Potassium Chloride Solutions Plating Plate Seeds on Agar with Test Compounds Compound_Prep->Plating Seed_Sterilization Sterilize Amaranthus caudatus Seeds Seed_Sterilization->Plating Incubation Incubate in Dark at 25°C for 72h Plating->Incubation Imaging Image Seedlings Incubation->Imaging Measurement Measure Hypocotyl Length Imaging->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response Comparison Compare Efficacy of Compounds Dose_Response->Comparison Gene_Expression Gene Expression Analysis (GA-responsive genes) Comparison->Gene_Expression Protein_Interaction Protein-Protein Interaction Studies (DELLA, PIFs) Comparison->Protein_Interaction

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Information for Handling Lepidimoide

For Researchers, Scientists, and Drug Development Professionals This document provides immediate, essential safety and logistical information for the handling of Lepidimoide, a naturally occurring allelopathic substance....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Lepidimoide, a naturally occurring allelopathic substance. The following procedural guidance is intended to ensure laboratory safety and proper management of this compound.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for Lepidimoide is not currently available, its nature as a plant-derived disaccharide suggests that standard laboratory precautions for handling non-hazardous chemical compounds should be followed. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE):

A comprehensive list of recommended PPE for handling Lepidimoide is provided below.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes.
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosolization is likely, a dust mask or respirator is recommended.

General Handling Procedures:

  • Avoid creating dust or aerosols.

  • Work in a well-ventilated area, such as a fume hood, especially when handling the powdered form.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

In the event of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area with soap and water.
Eye Contact Rinse eyes with copious amounts of water for at least 15 minutes.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Operational Plan: Experimental Protocol for Plant Growth Bioassay

This protocol outlines a general procedure for testing the allelopathic effects of Lepidimoide on plant growth.

1. Preparation of Lepidimoide Stock Solution:

  • Weigh the desired amount of Lepidimoide powder.

  • Dissolve in distilled water to create a stock solution. Gentle heating and stirring may be required.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Working Solutions:

  • Perform serial dilutions of the stock solution with sterile distilled water to achieve the desired experimental concentrations. Lepidimoide has been shown to promote hypocotyl growth at concentrations higher than 3 µM and inhibit root growth at concentrations higher than 100 µM.[1]

3. Plant Bioassay:

  • Select a suitable plant species for the bioassay (e.g., Amaranthus caudatus for hypocotyl growth, or cress (Lepidium sativum) for root growth inhibition).

  • Sterilize seeds according to standard protocols.

  • Germinate seeds on a suitable medium (e.g., agar (B569324) plates or filter paper) moistened with the different concentrations of Lepidimoide working solutions.

  • Include a control group with only sterile distilled water.

  • Incubate the seeds under controlled environmental conditions (light, temperature, humidity).

  • After a predetermined period, measure the relevant growth parameters (e.g., hypocotyl length, root length, germination rate).

The following diagram illustrates the general workflow for a plant growth bioassay.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis prep_stock Prepare Lepidimoide Stock Solution prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working germination Germinate Seeds with Lepidimoide Solutions prep_working->germination prep_seeds Sterilize and Prepare Seeds prep_seeds->germination incubation Incubate under Controlled Conditions germination->incubation measurement Measure Growth Parameters incubation->measurement data_analysis Analyze Data and Compare to Control measurement->data_analysis

Fig. 1: Experimental workflow for a Lepidimoide plant growth bioassay.

Inferred Signaling Pathway

While the specific signaling pathway of Lepidimoide is not fully elucidated, its effects on plant growth promotion are analogous to those of gibberellins. Therefore, a putative signaling pathway can be inferred. Lepidimoide may bind to a receptor, leading to the degradation of DELLA proteins, which are repressors of plant growth. The degradation of DELLA proteins would then allow for the expression of growth-promoting genes.

The following diagram illustrates this inferred signaling pathway.

G Lepidimoide Lepidimoide Receptor Receptor Lepidimoide->Receptor Binds DELLA DELLA Protein (Growth Repressor) Receptor->DELLA Targets for Degradation Proteasome 26S Proteasome DELLA->Proteasome Degradation Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes Represses Growth_Response Growth Response Growth_Genes->Growth_Response Expression Leads to

Fig. 2: Inferred signaling pathway for Lepidimoide-induced plant growth.

Disposal Plan

As Lepidimoide is a naturally derived, non-hazardous compound, its disposal should follow standard laboratory procedures for non-hazardous chemical waste.

Waste Lepidimoide (Solid and Solutions):

  • Solid Waste: Collect in a designated, labeled container for non-hazardous chemical waste.

  • Liquid Waste (Solutions): Neutralize if necessary and dispose of down the drain with copious amounts of water, in accordance with local regulations. For larger quantities, collect in a labeled container for aqueous waste.

Contaminated Materials:

  • Gloves, paper towels, etc.: Dispose of in the regular laboratory trash, unless contaminated with other hazardous materials.

  • Glassware: Rinse thoroughly with water before washing or disposing of in a broken glass container. The first rinse of containers that held concentrated solutions should be collected as aqueous waste.

The following diagram outlines the decision-making process for the disposal of Lepidimoide and associated materials.

G start Waste Material is_lepidimoide Lepidimoide Waste? start->is_lepidimoide is_solid Solid? is_lepidimoide->is_solid Yes is_contaminated Contaminated Material? is_lepidimoide->is_contaminated No solid_waste Collect in Non-Hazardous Solid Waste Container is_solid->solid_waste Yes liquid_waste Neutralize and Drain Dispose (or collect as Aqueous Waste) is_solid->liquid_waste No is_glass Glassware? is_contaminated->is_glass Yes other_waste Follow Disposal Protocol for Other Contaminants is_contaminated->other_waste No lab_trash Dispose in Regular Lab Trash is_glass->lab_trash No rinse_glass Rinse Thoroughly, then Dispose in Broken Glass Box is_glass->rinse_glass Yes

Fig. 3: Disposal decision tree for Lepidimoide waste.

References

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